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5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Documentation Hub

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  • Product: 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole
  • CAS: 1231243-94-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

CAS Registry Number: 1231243-94-9 Formula: C₁₁H₉Br₂NO Molecular Weight: 330.99 g/mol Executive Summary 5-(2-Bromoethyl)-3-(2-bromophenyl)isoxazole is a bifunctional heterocyclic building block utilized primarily in the s...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1231243-94-9 Formula: C₁₁H₉Br₂NO Molecular Weight: 330.99 g/mol

Executive Summary

5-(2-Bromoethyl)-3-(2-bromophenyl)isoxazole is a bifunctional heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents. Its structural value lies in its orthogonal reactivity profile : it possesses a highly reactive aliphatic electrophile (the bromoethyl group) and a stable aromatic electrophile (the ortho-bromophenyl group). This duality allows medicinal chemists to perform sequential, chemoselective functionalizations—typically derivatizing the alkyl chain via nucleophilic substitution (


) before engaging the aryl bromide in Palladium-catalyzed cross-coupling reactions.

This guide details the physicochemical properties, synthetic pathways, and reactivity logic required to utilize this scaffold effectively in drug discovery campaigns, particularly for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Physicochemical Profile

The molecule is a lipophilic solid characterized by the electron-deficient isoxazole core. The ortho-substitution on the phenyl ring introduces steric strain, forcing the phenyl ring to twist out of coplanarity with the isoxazole, which influences solubility and binding kinetics in protein pockets.

PropertyValueNote
IUPAC Name 5-(2-bromoethyl)-3-(2-bromophenyl)-1,2-oxazoleSystematic nomenclature
CAS Number 1231243-94-9Unique identifier
Molecular Formula C₁₁H₉Br₂NOHetero-bifunctional halide
Exact Mass 330.9031Monoisotopic mass
LogP (Predicted) ~3.8 - 4.2Highly lipophilic; requires organic solvents
TPSA ~26 ŲLow polar surface area (CNS penetrant potential)
H-Bond Donors/Acceptors 0 / 2N and O of isoxazole
Structural Geometry & Sterics
  • 3-Position (o-Bromophenyl): The bromine atom at the ortho position creates significant steric bulk (

    
    ). This restricts rotation around the C3-Phenyl bond, often locking the conformation in a twisted state relative to the isoxazole plane. This is a critical design feature for inducing atropisomer-like selectivity in biological targets.
    
  • 5-Position (Bromoethyl): The two-carbon linker provides flexibility, allowing the terminal electrophile to "swing" and capture nucleophiles. The

    
    -position of the leaving group relative to the aromatic isoxazole ring deactivates it slightly compared to an allylic bromide, but it remains highly active for 
    
    
    
    chemistry.

Synthetic Pathways

The synthesis of 3,5-disubstituted isoxazoles is classically achieved via [3+2] dipolar cycloaddition . For this specific scaffold, the asymmetry requires a regioselective approach.

Primary Synthetic Workflow

The most robust route involves the generation of a nitrile oxide in situ from 2-bromobenzaldehyde oxime, which then reacts with a dipolarophile.

  • Oxime Formation: Condensation of 2-bromobenzaldehyde with hydroxylamine.[1][2]

  • Chloridoxime Generation: Chlorination using NCS (N-chlorosuccinimide) to form the hydroximoyl chloride.

  • [3+2] Cycloaddition: Base-mediated dehydrohalogenation generates the nitrile oxide, which undergoes cycloaddition with 3-butyn-1-ol .

    • Regioselectivity: The oxygen of the nitrile oxide preferentially attacks the more substituted carbon of the alkyne (or the sterics dictate the 3,5-isomer over the 3,4-isomer), yielding the 5-(hydroxyethyl) intermediate.

  • Appel Reaction: Conversion of the alcohol to the alkyl bromide using

    
     and 
    
    
    
    .
Visualization of Synthesis

The following diagram illustrates the stepwise construction of the scaffold.

Synthesis Start 2-Bromobenzaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl Na2CO3 NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide NCS, DMF (Chlorination) Alcohol 5-(2-Hydroxyethyl) Isoxazole NitrileOxide->Alcohol [3+2] Cycloaddition Et3N Dipolarophile 3-Butyn-1-ol Dipolarophile->Alcohol Product Target: 5-(2-Bromoethyl)-3-(2-bromophenyl) isoxazole Alcohol->Product Appel Rxn (CBr4, PPh3)

Figure 1: Convergent synthesis via regioselective [3+2] cycloaddition and Appel bromination.[3][2][4][5]

Reactivity Profile & Experimental Protocols

Chemoselective Functionalization

The core utility of this molecule is the ability to react the two bromine atoms independently.

  • Reaction 1: Aliphatic Substitution (

    
    ).  The alkyl bromide reacts at room temperature or mild heat (40-60°C) with amines, thiols, or alkoxides. The aromatic bromide is inert under these conditions.
    
  • Reaction 2: Aromatic Coupling. Once the side chain is established, the aryl bromide is activated using Pd(0) catalysts (e.g.,

    
    , 
    
    
    
    ) for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Protocol: Nucleophilic Substitution with Secondary Amines

Use case: Attaching a piperidine moiety (common in antipsychotic pharmacophores).

  • Dissolution: Dissolve 1.0 eq of 5-(2-bromoethyl)-3-(2-bromophenyl)isoxazole in anhydrous Acetonitrile (

    
    ).
    
  • Base Addition: Add 3.0 eq of

    
     or DIPEA to scavenge HBr.
    
  • Nucleophile: Add 1.1 eq of the secondary amine (e.g., 4-piperidinyl-methanone).

  • Reaction: Stir at 60°C for 4-12 hours. Monitor via TLC/LCMS (Disappearance of SM peak at ~331 m/z).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Outcome: Yields the tertiary amine with the aryl bromide intact.

Reactivity Logic Map

Reactivity cluster_aliphatic Path A: Aliphatic Substitution (SN2) cluster_aromatic Path B: Aromatic Coupling (Pd-Cat) Core 5-(2-Bromoethyl)-3-(2-bromophenyl)isoxazole Amine Amino-derivative (CNS Active Motifs) Core->Amine R2NH, K2CO3 60°C Thiol Thioether (Metabolic Stability) Core->Thiol RSH, NaH Biaryl Biaryl Scaffold (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (Requires High Temp) Amine->Biaryl Sequential Functionalization (Path A then Path B) Amination N-Aryl Derivative (Buchwald Coupling)

Figure 2: Orthogonal reactivity pathways allowing sequential library generation.

Applications in Drug Discovery

This scaffold is a "privileged structure" mimic. The 3-phenylisoxazole core is a bioisostere for 3-phenylpyrazole and 3-phenylpyridine, commonly found in:

  • Dopamine/Serotonin Modulators: The 2-bromoethyl chain serves as a linker to attach a basic nitrogen (pharmacophore), mimicking the distance in Risperidone or Iloperidone analogs.

  • Kinase Inhibitors: The ortho-bromophenyl group can be coupled to form tricyclic systems or biaryls that occupy the hydrophobic pocket of kinases (e.g., p38 MAP kinase).

  • Factor Xa Inhibitors: Isoxazoles frequently serve as the central ring linking the S1 and S4 binding domains.

Safety & Handling

  • Hazards: As an alkyl bromide, this compound is a potential alkylating agent . It should be treated as a mutagen and a skin/eye irritant.

  • Lachrymator: Bromoethyl compounds can release HBr and possess lachrymatory properties similar to benzyl bromide.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light to prevent homolytic cleavage of the C-Br bond.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736373, Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (Analogous Chemistry). PubChem.[3] Accessed March 4, 2026. Link

  • MDFCW Building Blocks. Product Data: 5-(2-Bromoethyl)-3-(2-bromophenyl)isoxazole (CAS 1231243-94-9).[6] Accessed March 4, 2026. Link

  • Zonouzi, A., et al. "(E)-2-Bromobenzaldehyde oxime."[2] Acta Crystallographica Section E, 2011.[2] (Precursor Synthesis).[5][7] Link

  • BenchChem. Technical Guide to Isoxazole Synthesis via Dipolar Cycloaddition. Accessed March 4, 2026. Link

Sources

Exploratory

Engineering the Isoxazole Scaffold: Physicochemical Profiling and Synthesis of 3,5-Disubstituted Derivatives

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in modern drug discovery. While the core itself offers unique electronic properties,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in modern drug discovery. While the core itself offers unique electronic properties, the specific substitution pattern dictates the molecule's metabolic fate and biological efficacy. This technical guide explores the physicochemical characteristics of 3,5-disubstituted isoxazole derivatives, detailing the causality behind structure-property relationships (SPR) and providing a self-validating protocol for their regioselective synthesis.

The Causality of Substitution: Overcoming Metabolic Liabilities

A critical design choice in medicinal chemistry is determining where to functionalize a heterocycle. 3-unsubstituted isoxazoles (such as the rheumatoid arthritis prodrug 1) are inherently unstable at physiological pH; they undergo rapid, base-induced ring scission to form active cyano-enolates[1].

While this instability is intentionally exploited in prodrugs, it is a severe liability for target-directed therapeutics. By introducing substituents at both the C3 and C5 positions, chemists sterically shield the weak N–O bond and electronically stabilize the ring system. This 3,5-disubstitution effectively shuts down the degradation pathway, preserving the structural integrity of the pharmacophore and extending the drug's pharmacokinetic half-life.

Core Physicochemical Characteristics

Lipophilicity (LogP) and Permeability

The 3,5-disubstituted isoxazole core is highly effective at modulating overall lipophilicity, a primary driver of membrane permeability. For example, replacing the amide group of the antiparasitic drug Benznidazole (LogP = 0.78) with a 3,5-disubstituted isoxazole ring yields analogs with a 2[2]. This drastic increase in lipophilicity is the causative factor behind the derivative's enhanced ability to penetrate host cells and target intracellular amastigote forms.

Acid-Base Chemistry (pKa) and Solubility

The isoxazole ring acts as a mild electron-withdrawing group (EWG). It can tune the pKa of adjacent functional groups without introducing excessive polarity. In the COX-2 inhibitor 3, the isoxazole core modulates the acidity of the adjacent sulfonamide group to a pKa of ~9.8[3]. Consequently, the drug remains largely unionized at physiological pH, ensuring high absorption rates despite a baseline 4[4].

Quantitative Data Summary
CompoundStructural ClassLogPpKaAqueous SolubilityPrimary Target / Use
Valdecoxib 3,4,5-trisubstituted isoxazole~2.739.8~10 µg/mLCOX-2 Inhibitor
Leflunomide 5-substituted isoxazole~2.5010.4Practically InsolubleImmunomodulator (Prodrug)
Analog 6a 3,5-disubstituted isoxazole4.02N/ALowAntitrypanosomal Agent

Structure-Property Relationship (SPR) Dynamics

SPR_Logic Sub3 C3 Substitution (e.g., Aryl/Alkyl) LogP Lipophilicity (LogP) Modulation Sub3->LogP Stability Metabolic Stability (Prevents Ring Opening) Sub3->Stability Sub5 C5 Substitution (e.g., Heteroaryl/EWG) Sub5->LogP pKa pKa & Solubility Tuning Sub5->pKa Outcome Optimized Pharmacokinetics & Target Affinity LogP->Outcome pKa->Outcome Stability->Outcome

Logical mapping of C3/C5 substitution effects on isoxazole pharmacokinetics.

Mechanistic Synthesis: Regioselective 1,3-Dipolar Cycloaddition

The most robust and modular method for constructing the 3,5-disubstituted isoxazole core is the5 between a nitrile oxide and a terminal alkyne[5].

The Causality of the Catalyst: Uncatalyzed thermal cycloadditions typically yield an inseparable mixture of 3,4- and 3,5-regioisomers. By introducing a Copper(I) catalyst, the reaction is forced through a stepwise mechanism. The Cu(I) species coordinates with the terminal alkyne to form a copper acetylide intermediate, which sterically and electronically dictates absolute regioselectivity, yielding exclusively the 3,5-disubstituted isomer.

SyntheticWorkflow Aldehyde Aldehyde Precursor Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl, Base NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide NCS, Base (-HCl) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Cu(I) Catalyst [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Isoxazole Dipolarophile

Workflow for the Cu(I)-catalyzed 1,3-dipolar cycloaddition synthesis.

Validated Experimental Protocol: One-Pot Synthesis

The following protocol details a self-validating, one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles.

Step 1: Oximation

  • Procedure: Dissolve the chosen aldehyde (1.0 eq) in a 1:1 mixture of tert-Butanol and water. Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq). Stir at room temperature for 1 hour.

  • Causality: The base neutralizes the HCl salt of hydroxylamine, allowing the free amine to attack the carbonyl carbon, forming the aldoxime. This is the required precursor for the 1,3-dipole.

Step 2: Halogenation & In Situ Dipole Generation

  • Procedure: To the same reaction vessel, add N-chlorosuccinimide (NCS) (1.2 eq) and stir at 50 °C for 2 hours.

  • Causality: NCS selectively chlorinates the aldoxime to form a hydroximoyl chloride intermediate. The subsequent intrinsic basicity of the reaction mixture triggers the elimination of HCl, generating the highly reactive nitrile oxide in situ. Generating this transient species in situ is critical; isolated nitrile oxides rapidly dimerize into inactive furoxans.

Step 3: Cu(I)-Catalyzed Cycloaddition

  • Procedure: Add the terminal alkyne (1.0 eq), followed by catalytic amounts of CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). Stir at 50 °C for 4 hours.

  • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This continuous generation prevents the oxidative homocoupling of alkynes (Glaser coupling), ensuring the alkyne is fully consumed by the nitrile oxide.

Step 4: Self-Validating Quality Control

  • Procedure: Quench with water, extract with ethyl acetate, and concentrate. Validate the crude product via ¹H NMR spectroscopy before chromatography.

  • Validation Logic: The protocol is self-validating through NMR. A successful regioselective synthesis of the 3,5-isomer is confirmed by the presence of a distinct, sharp singlet corresponding to the C4-proton of the isoxazole ring, typically appearing between δ 6.0 and 7.0 ppm . The absence of this peak indicates either reaction failure, polymerization, or incorrect regioselectivity (formation of the 3,4-isomer).

References

  • Assunção et al. (2025). Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. ACS Omega.[Link]

  • Mishra et al. (2011). The quest for targeted delivery in colon cancer: mucoadhesive valdecoxib microspheres. Dove Medical Press.[Link]

  • Giorgis et al. (2010). 1,2,5-Oxadiazole analogues of leflunomide and related compounds. European Journal of Medicinal Chemistry / Università di Torino.[Link]

  • Duggirala et al. (2025). Solubility of Valdecoxib in the Presence of Ethanol and Sodium Lauryl Sulfate at (298.15, 303.15, and 308.15) K. Journal of Chemical & Engineering Data / ResearchGate.[Link]

  • Liu et al. (2022). Transdermal delivery of inflammatory factors regulated drugs for rheumatoid arthritis. PMC / National Institutes of Health.[Link]

Sources

Foundational

Technical Guide: Solubility Profiling & Solvent Selection for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

This guide provides an in-depth technical analysis of the solubility profile for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole . As direct empirical data for this specific intermediate is often proprietary or non-indexed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole . As direct empirical data for this specific intermediate is often proprietary or non-indexed, this guide synthesizes structural analysis with physicochemical principles to establish a predictive solubility matrix . It further details the standard operating procedures (SOPs) required to experimentally validate these values in a research setting.

Executive Summary & Structural Analysis

Compound Identity: 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Molecular Formula: C₁₁H₉Br₂NO Estimated LogP: 3.5 – 4.2 (High Lipophilicity)

This molecule is a dihalogenated heterocyclic intermediate . Its solubility behavior is governed by the competition between the polar isoxazole core and the significant lipophilicity contributed by the two bromine atoms and the phenyl ring.

Structural Breakdown & Solvation Physics
  • The Isoxazole Core: A 5-membered heteroaromatic ring containing Oxygen and Nitrogen.[1][2] It acts as a weak hydrogen bond acceptor (HBA) but lacks hydrogen bond donors (HBD). This makes it compatible with polar aprotic solvents.

  • 3-(2-Bromophenyl) Group: The ortho-bromo substitution introduces steric bulk and significant hydrophobicity. It disrupts planar stacking, potentially lowering the melting point compared to para-isomers, thereby enhancing solubility in organic media.

  • 5-(2-Bromoethyl) Chain: This is a primary alkyl halide. It adds flexibility and lipophilicity.

    • CRITICAL WARNING: The 2-bromoethyl group is an electrophile. Avoid nucleophilic solvents (e.g., primary amines, pyridine, or thiols) during solubility testing, as they will attack this position via Sɴ2 mechanisms, degrading the sample.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and the dielectric constants of common solvents, the following solubility matrix is predicted.

Solubility Matrix Table
Solvent ClassRepresentative SolventsPredicted SolubilityTechnical Rationale
Halogenated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice. High affinity due to halogen-halogen dispersion interactions and moderate polarity.
Polar Aprotic THF, Ethyl Acetate, DMSO, DMFGood to Excellent (>50 mg/mL)The isoxazole nitrogen interacts favorably with these solvents. DMSO/DMF are universal solvents but difficult to remove.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL)Soluble, but temperature-dependent. The lack of H-bond donors in the solute limits interaction with the solvent's OH groups.
Non-Polar Hexane, Heptane, TolueneLow to Moderate (<5 mg/mL)The polar isoxazole core resists dissolution in pure alkanes. Toluene will perform better than Hexane due to π-π stacking.
Aqueous Water, PBS BufferInsoluble (<0.01 mg/mL)The high lipophilicity (LogP >3.5) precludes aqueous solubility.

Visualization: Structural Interactions & Workflow

Diagram 1: Solvation Interaction Map

This diagram illustrates how different parts of the molecule interact with solvent classes.

ChemicalInteractions Molecule 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Isoxazole Isoxazole Core (Polar, H-Bond Acceptor) Molecule->Isoxazole Phenyl 2-Bromophenyl Group (Lipophilic, Steric Bulk) Molecule->Phenyl Ethyl 2-Bromoethyl Chain (Electrophilic Alkyl Halide) Molecule->Ethyl Solvents Target Solvents Isoxazole->Solvents Dipole-Dipole (THF, EtOAc) Phenyl->Solvents Dispersion Forces (DCM, Toluene) Ethyl->Solvents Risk of SN2 Reaction (Avoid Amines!)

Caption: Interaction map highlighting solvation forces and chemical stability risks.

Experimental Protocol: Saturation Shake-Flask Method

To obtain precise quantitative data, follow this self-validating protocol. This method minimizes compound waste while ensuring thermodynamic equilibrium.

Phase 1: Preparation
  • Selection: Choose 3-5 solvents based on the matrix above (e.g., DCM, Methanol, Hexane).

  • Standard Curve: Prepare a stock solution (e.g., 1 mg/mL in Acetonitrile) and create a 5-point calibration curve using HPLC-UV (Detection: 254 nm).

Phase 2: Saturation
  • Weighing: Place ~10 mg of the solid into a 1.5 mL HPLC vial (amber glass recommended).

  • Solvent Addition: Add 200 µL of the target solvent.

  • Visual Check:

    • If it dissolves immediately → Solubility is >50 mg/mL . (Add more solid to find the limit).

    • If solid remains → Proceed to equilibration.

  • Equilibration: Agitate the vials at 25°C for 24 hours using a benchtop shaker or thermomixer (1000 rpm).

Phase 3: Quantification
  • Filtration: Centrifuge the vials at 10,000 rpm for 5 minutes.

  • Sampling: Carefully remove the supernatant.[3] Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Dilution: Dilute the supernatant with the HPLC mobile phase (usually Acetonitrile/Water) to ensure the signal falls within the linear range of your standard curve.

  • Analysis: Inject into HPLC. Calculate concentration using the regression equation from Phase 1.

Diagram 2: Solubility Determination Workflow

Workflow Start Start: Weigh Solid (~10 mg) AddSolvent Add Solvent (200 µL) Start->AddSolvent Check Visual Check AddSolvent->Check MoreSolid Add More Solid Check->MoreSolid Dissolved Shake Shake 24h @ 25°C Check->Shake Undissolved MoreSolid->AddSolvent Centrifuge Centrifuge & Filter (PTFE) Shake->Centrifuge Dilute Dilute for HPLC Centrifuge->Dilute Calc Calculate Solubility (mg/mL) Dilute->Calc

Caption: Step-by-step workflow for the Saturation Shake-Flask solubility determination.

Applications in Synthesis & Purification

Reaction Solvent Selection
  • Recommended: Dichloromethane (DCM) or THF. These provide high solubility and are easily removed.

  • Avoid: Water or Alcohols for reactions involving strong bases, as the isoxazole ring can be sensitive to ring-opening under harsh basic conditions.

Crystallization Strategy

Since the molecule has high solubility in DCM and low solubility in Hexane/Alcohol, use a solvent-antisolvent approach:

  • Dissolve the crude material in a minimum volume of DCM or Ethyl Acetate .

  • Slowly add Hexane or Heptane until turbidity appears.

  • Cool to 4°C. The lipophilic impurities often stay in the non-polar mother liquor, while the isoxazole crystallizes.

  • Alternative: Recrystallization from hot Ethanol . (Dissolve hot, cool slowly).

Safety & Handling

  • Alkylating Potential: The 5-(2-bromoethyl) moiety is a potential alkylating agent. It may react with DNA or proteins. Handle with gloves, goggles, and in a fume hood .

  • Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong acid waste.

References
  • BenchChem. (2025).[4] Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles. Retrieved from

  • National Institutes of Health (NIH). (2003).[5] ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from

  • SciTechnol. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from

  • ChemScene. (2025). Product Data: 3-(2-Bromophenyl)isoxazole-5-carboxylic acid.[6] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Bromo-5-(2-hydroxyethyl)isoxazole. Retrieved from

Sources

Exploratory

Literature Review of Bromophenyl Isoxazole Building Blocks in Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The isoxazole ring is a privileged pharmacophore in medicinal chemistry, offering a unique combination of hydrogen bond-accepting capabilit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, offering a unique combination of hydrogen bond-accepting capability, metabolic stability, and bioisosterism for amides and esters. When functionalized with a bromophenyl moiety, the resulting bromophenyl isoxazole building blocks gain significant lipophilicity and a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling. This whitepaper synthesizes current literature on the chemical rationale, synthetic methodologies, and pharmacological applications of these versatile intermediates, providing actionable insights for drug discovery scientists.

Chemical Rationale: The Role of the Bromophenyl Isoxazole Scaffold

The strategic incorporation of a bromophenyl group onto the isoxazole core serves two primary functions in drug design:

  • Synthetic Versatility : The aryl bromide acts as a critical anchor for late-stage functionalization. Through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, researchers can rapidly expand chemical space to generate diverse libraries of bioactive molecules[1].

  • Pharmacological Modulation via Halogen Bonding : The bromine atom significantly alters the steric and electronic profile of the molecule. In biological systems, the polarizable bromine can engage in halogen bonding with electron-rich residues in target protein binding pockets, often shifting the mechanism of inhibition from non-competitive to competitive[2].

Synthetic Methodologies and Protocols

To ensure high yield and minimal byproduct formation, modern synthetic routes emphasize green chemistry and one-pot multicomponent reactions. Below are two field-proven protocols for synthesizing key bromophenyl isoxazole derivatives.

Protocol A: CAN-Catalyzed [3+2] Cycloaddition

Target: (3-(4-bromophenyl)isoxazole-5-yl)methanol Causality & Rationale: Traditional syntheses of nitrile oxides are plagued by the thermal instability of the intermediate. By utilizing Cerium Ammonium Nitrate (CAN) as a one-pot oxidant, the oxime is converted to a nitrile oxide in situ. This prevents thermal decomposition, minimizes side-product formation, and streamlines the cycloaddition with alkynes[3].

Step-by-Step Workflow:

  • Oxime Preparation: React 4-bromobenzaldehyde (59 mmol) with hydroxylamine hydrochloride (96 mmol) in the presence of pyridine to form the corresponding oxime intermediate[3].

  • In Situ Oxidation: Dissolve the oxime in a suitable solvent and introduce CAN. The CAN acts as a mild oxidant to generate the highly reactive nitrile oxide intermediate in situ[3].

  • Cycloaddition: Immediately add propargyl alcohol to the reaction mixture. The system undergoes a[3+2] cycloaddition between the nitrile oxide and the alkyne[3].

  • Isolation: Stir under ambient conditions until completion. Filter the resulting precipitate and purify via recrystallization to yield the target compound (m.p. 80 °C)[3].

Synthesis A 4-Bromobenzaldehyde + Hydroxylamine B Oxime Intermediate A->B Dehydration C Nitrile Oxide (In situ via CAN catalyst) B->C Oxidation (CAN) E (3-(4-Bromophenyl)isoxazole-5-yl)methanol C->E Cycloaddition D Propargyl Alcohol ([3+2] Cycloaddition) D->E Reactant

CAN-catalyzed [3+2] cycloaddition workflow for bromophenyl isoxazole synthesis.

Protocol B: Condensation in Aqueous/Acetal Media

Target: 5-(4-Bromophenyl)isoxazole Causality & Rationale: This method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate directly from an acetophenone derivative. It is highly efficient and avoids the use of harsh, toxic halogenating agents[4].

Step-by-Step Workflow:

  • Reagent Mixing: Dissolve 4-bromoacetophenone (2 nmol) in 10 mL of N,N-dimethylformamide dimethyl acetal[4].

  • Reflux: Heat the solution to reflux for 20 hours. Ensure a reflux condenser is equipped to continuously remove the methanol byproduct, which drives the equilibrium forward[4].

  • Cooling & Precipitation: Allow the reaction mixture to cool to room temperature, prompting the crystallization of the product[4].

  • Collection: Collect the precipitate via suction filtration to yield pure 5-(4-bromophenyl)isoxazole without the need for complex column chromatography[4].

Pharmacological Applications & Biological Activity

Neuroscience: AMPA Receptor Modulation

Bromophenyl isoxazoles are highly valued in neuroscience, particularly in the study of synaptic transmission. 5-(4-Bromophenyl)isoxazole-3-propionic acid serves as a potent and selective agonist for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors[5]. By binding to the receptor, it induces a conformational change that opens the ion channel, facilitating cation influx and subsequent membrane depolarization. This makes it a critical tool for developing neuroprotective drugs targeting Alzheimer's and Parkinson's diseases[5].

AMPA_Pathway Ligand 5-(4-Bromophenyl)isoxazole- 3-propionic acid Receptor AMPA Receptor (GluA1-4 subunits) Ligand->Receptor Selective Agonism Channel Ion Channel Opening (Na+, Ca2+ Influx) Receptor->Channel Conformational Change Depolarization Membrane Depolarization (EPSP Generation) Channel->Depolarization Cation Influx Plasticity Synaptic Plasticity (Neuroprotection) Depolarization->Plasticity Downstream Signaling

Mechanism of AMPA receptor activation by 5-(4-bromophenyl)isoxazole-3-propionic acid.

Oncology: Enzyme Inhibition via Halogen Bonding

In cancer research, isoxazole derivatives are investigated for their ability to inhibit glutathione-dependent enzymes, which protect tumor cells from oxidative stress. A 2024 study demonstrated that 3-(4-bromophenyl)isoxazole acts as a highly effective competitive inhibitor of Glutathione S-Transferase (GST)[2].

  • Mechanistic Insight: The competitive nature of this inhibition is directly attributed to the bromine atom. While nitro-substituted analogs cause non-competitive allosteric inhibition, the specific steric bulk and halogen-bonding capacity of the bromophenyl group allow it to compete directly with the substrate at the enzyme's active site[2].

Anti-Inflammatory and Advanced Materials

Amino-substituted variants, such as 5-Amino-4-(4-bromophenyl)isoxazole and 5-Amino-3-(4-bromophenyl)isoxazole , are utilized extensively as intermediates for anti-inflammatory agents[1][6]. Beyond pharmaceuticals, their unique coordination chemistry allows them to act as ligands in material science, enhancing the thermal stability and conductivity of organic electronics and advanced polymer matrices[1][6].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Key Bromophenyl Isoxazole Building Blocks

Compound Name CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Primary Application
5-Amino-4-(4-bromophenyl)isoxazole 925007-32-5 239.07 144 - 150 Anti-inflammatory intermediate, Material science[1]
5-Amino-3-(4-bromophenyl)isoxazole 119162-53-7 239.07 164 - 167 Neurological drug intermediate, Polymer matrices[6]
5-(4-Bromophenyl)isoxazole 7064-31-5 224.05 110 - 120 General cross-coupling building block[7]

| 5-(4-Bromophenyl)isoxazole-3-propionic acid | 870703-99-4 | ~296.12 | N/A | Selective AMPA receptor agonist[5] |

Table 2: Enzyme Inhibition Kinetics of Isoxazole Derivatives on Glutathione S-Transferase (GST)

Inhibitor Compound Inhibition Type IC50 (mM) Ki Value (mM) Mechanistic Driver
3-(4-Bromophenyl)isoxazole Competitive 0.099 0.084 ± 0.201 Active site binding via halogen interaction[2]

| 3-(4-Nitrophenyl)isoxazole | Non-competitive | N/A | N/A | Allosteric site binding via nitro group[2] |

Conclusion

Bromophenyl isoxazoles represent a highly strategic class of building blocks in medicinal chemistry. The isoxazole core provides necessary bioisosteric properties and metabolic stability, while the bromophenyl substituent offers a dual advantage: it serves as an essential handle for late-stage synthetic diversification and acts as a specific pharmacophoric element capable of driving competitive enzyme inhibition through halogen bonding. As synthetic protocols shift toward greener, CAN-catalyzed multicomponent reactions, the accessibility and application of these scaffolds in neuropharmacology and oncology will continue to expand.

References

  • Fatollahzadeh Dizaji, M., et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Discover Chemistry / ResearchGate.[Link]

  • MedCrave Online (2024). Investigation of the effect of isoxazole derivatives on glutathione-dependent enzymes associated with cancer. MedCrave.[Link]

  • NIH / PMC. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health.[Link]

Sources

Foundational

The Isoxazole Scaffold: Therapeutic Potential and Pharmacophore Analysis of Isoxazole-Based Linkers

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the architectural design of molecular linkers has evolved...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the architectural design of molecular linkers has evolved from passive structural tethers to active pharmacological elements. Among these, the isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a privileged scaffold[1]. By acting as a robust bioisostere for amides and esters, isoxazole-based linkers offer a unique combination of structural rigidity, tuned dipole moments, and exceptional metabolic stability[2]. This whitepaper provides a comprehensive analysis of the isoxazole pharmacophore, its application in targeted protein degradation (PROTACs), and the self-validating synthetic protocols required for its integration into novel therapeutics.

Pharmacophore Analysis & Structural Logic

The decision to incorporate an isoxazole linker into a drug candidate is driven by precise physicochemical causality. Unlike flexible alkyl chains or enzymatically labile amides, the isoxazole core (C₃H₃NO) imposes strict geometric constraints while modulating the electronic landscape of the molecule.

Bioisosterism and Vector Control

Isoxazoles are frequently deployed as non-classical bioisosteres for amide bonds[2]. An amide bond is susceptible to proteolytic cleavage in vivo. Replacing it with an isoxazole ring preserves the spatial arrangement of the exit vectors (controlling the dihedral angle between connected pharmacophores) while completely abrogating susceptibility to amidases.

Hydrogen Bonding and Dipole Dynamics

The adjacent heteroatoms in the isoxazole ring serve as potent hydrogen bond acceptors[3]. Crucially, unlike 1,2,3-triazoles—which possess a high dipole moment (~5.0 D) that can lead to off-target protein interactions and poor solubility—isoxazoles exhibit a more moderate dipole moment (~2.9 D). This subtle electronic tuning enhances membrane permeability while maintaining the necessary polarity for target engagement.

Pharmacophore Isoxazole Isoxazole Core (C3H3NO) HBA H-Bond Acceptors (N, O atoms) Isoxazole->HBA provides Rigidity Structural Rigidity (5-membered ring) Isoxazole->Rigidity enforces Bioisosterism Amide/Ester Bioisostere Isoxazole->Bioisosterism acts as Affinity Enhanced Target Affinity HBA->Affinity specific interactions Rigidity->Affinity reduces entropic penalty Stability Metabolic Stability (Protease Resistance) Bioisosterism->Stability avoids hydrolysis Permeability Improved Cell Permeability Bioisosterism->Permeability tunes lipophilicity

Figure 1: Logical relationship between isoxazole pharmacophore features and pharmacokinetic outcomes.

Quantitative Physicochemical Comparison

To rationalize the selection of isoxazole over traditional linkers, we must compare their fundamental properties. The data below illustrates why isoxazoles are favored in scenarios requiring rigidity without excessive polarity.

Table 1: Physicochemical Comparison of Common Linker Scaffolds

PropertyAmide Linker1,2,3-Triazole LinkerIsoxazole Linker
H-Bond Donors 10 (typically)0
H-Bond Acceptors 132
Metabolic Stability Low (Protease susceptible)HighHigh (Resists in vivo hydrolysis)[2]
Dipole Moment (D) ~3.7~5.0~2.9
Rigidity FlexibleRigidRigid

Therapeutic Potential & Target Modulation

Isoxazole derivatives are not merely inert linkers; they frequently participate directly in target modulation. They are foundational to the efficacy of classical antibiotics (e.g., cloxacillin, dicloxacillin) and modern targeted therapies[3][4].

Oncology and Kinase Inhibition

In oncology, isoxazole-containing molecules have shown profound efficacy in targeting critical oncogenic pathways. For example, they act as potent inhibitors of tyrosine kinases (such as c-Met) and sirtuin deacetylases (SIRT2)[4]. Furthermore, specific isoxazole derivatives have been engineered to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway[4]. Because NF-κB is constitutively active in many malignancies, preventing its translocation to the nucleus directly induces apoptosis in malignant cells.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB GeneExpr Pro-survival Gene Expression NFkB->GeneExpr Apoptosis Apoptosis / Cell Death GeneExpr->Apoptosis Prevented Isoxazole Isoxazole Derivatives Isoxazole->IKK Inhibits Isoxazole->NFkB Blocks

Figure 2: Mechanism of NF-κB pathway inhibition by isoxazole derivatives leading to apoptosis.

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs, the isoxazole moiety has proven invaluable. PROTACs require a linker to connect a target-binding ligand with an E3 ligase-recruiting ligand. Recent structural biology studies on the von Hippel-Lindau (VHL) E3 ligase revealed that replacing the traditional hydroxyproline/tert-leucine motif with a methyl-isoxazole group creates a minimal binding pharmacophore[5][6]. The isoxazole nitrogen and oxygen specifically engage a crystallographically conserved water molecule in the left-hand side (LHS) pocket of VHL[5]. This not only anchors the E3 ligase but also provides a rigid, metabolically stable vector to project the linker toward the target protein, minimizing the entropic penalty during the formation of the ternary complex.

Experimental Methodology: Synthesis & Validation

To harness the isoxazole linker, researchers rely on robust, self-validating synthetic protocols. The most efficient method is the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide (often referred to as a variant of click chemistry)[2][7].

Mechanistic Rationale

Nitrile oxides are highly reactive and prone to dimerization into biologically inactive furoxans. Therefore, the protocol below utilizes the in situ generation of the nitrile oxide from a hydroximoyl chloride precursor using a mild base. The addition of a Copper(I) catalyst ensures strict regioselectivity, yielding exclusively the 3,5-disubstituted isoxazole rather than a mixture of 3,4- and 3,5-isomers[2].

Step-by-Step Synthetic Protocol

Reagents Required: Aldoxime precursor, N-Chlorosuccinimide (NCS), Triethylamine (Et₃N), Terminal Alkyne, CuSO₄·5H₂O, Sodium Ascorbate, DMF/H₂O.

  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve the aldoxime (1.0 eq) in anhydrous DMF.

    • Add NCS (1.1 eq) portion-wise at 0 °C. The causality of cooling is to prevent exothermic degradation of the intermediate.

    • Stir at room temperature for 2 hours. Validation: TLC should indicate complete consumption of the aldoxime.

  • In Situ Nitrile Oxide Generation & Cycloaddition:

    • To the reaction mixture, add the terminal alkyne (1.0 eq).

    • Prepare a catalytic solution of CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%) in a minimal amount of water. Add this to the main flask.

    • Slowly add Et₃N (1.2 eq) dropwise over 30 minutes. Mechanistic Note: The slow addition of base keeps the steady-state concentration of the nitrile oxide low, favoring the cross-cycloaddition with the alkyne over self-dimerization[7].

  • Reaction Completion and Workup:

    • Stir the mixture at ambient temperature for 12 hours[2].

    • Quench with saturated NH₄Cl to complex the copper catalyst, extract with Ethyl Acetate, and wash with brine.

  • Self-Validating Analytical Checks:

    • ¹H-NMR: The definitive proof of a successful 3,5-disubstituted isoxazole formation is the appearance of a sharp singlet integrating to 1H in the aromatic region (typically between δ 6.0 - 7.0 ppm), corresponding to the C4 proton of the isoxazole ring. The terminal alkyne proton (usually ~δ 2.5 ppm) must completely disappear.

Synthetic_Workflow Aldoxime 1. Aldoxime Precursor Chlorination 2. Chlorination (NCS, 0°C) Aldoxime->Chlorination Hydroximoyl 3. Hydroximoyl Chloride Intermediate Chlorination->Hydroximoyl Base 4. Slow Base Addition (Et3N) Hydroximoyl->Base NitrileOxide 5. Nitrile Oxide (In Situ Generated) Base->NitrileOxide Prevents Dimerization Isoxazole 7. 3,5-Disubstituted Isoxazole Linker NitrileOxide->Isoxazole 1,3-Dipolar Cycloaddition Alkyne 6. Terminal Alkyne + Cu(I) Catalyst Alkyne->Isoxazole [3+2] Cycloaddition

Figure 3: Synthetic workflow for regioselective isoxazole linker generation via click chemistry.

Conclusion

The isoxazole scaffold represents a masterclass in rational drug design. By replacing metabolically vulnerable amides and highly polar triazoles with isoxazole linkers, drug development professionals can achieve a delicate balance of structural rigidity, optimal dipole moment, and enhanced target affinity. Whether deployed as a core pharmacophore to inhibit oncogenic kinases or as a highly tuned linker in PROTAC degraders, the isoxazole ring ensures robust pharmacokinetic profiles. Mastery of its in situ click-chemistry synthesis empowers researchers to rapidly generate libraries of highly stable, bioactive compounds.

References

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery Asian Journal of Research in Chemistry [Link]

  • Advances in isoxazole chemistry and their role in drug discovery PMC - National Institutes of Health[Link]

  • Synthesis of Novel Isoxazole by Click Chemistry Approach E-RESEARCHCO [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold PMC - National Institutes of Health[Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders PMC - National Institutes of Health[Link]

  • Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs Journal of Medicinal Chemistry - ACS Publications [Link]

Sources

Exploratory

Stability data of 2-bromoethyl isoxazole derivatives under standard conditions

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-bromoethyl isoxazole derivatives . It synthesizes specific chemical reactivity data with standard pharmaceutical st...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-bromoethyl isoxazole derivatives . It synthesizes specific chemical reactivity data with standard pharmaceutical stability testing frameworks.

Technical Whitepaper | Version 1.0

Executive Summary

2-Bromoethyl isoxazole derivatives (e.g., 3-(2-bromoethyl)isoxazole, 5-(2-bromoethyl)isoxazole) serve as critical electrophilic intermediates in the synthesis of bioactive pharmacophores, including COX-2 inhibitors and antimicrobial agents. Their stability is governed by a dichotomy of reactivity: the primary alkyl bromide side chain , susceptible to nucleophilic substitution, and the isoxazole heteroaromatic core , which is prone to reductive cleavage and photoisomerization.

Under standard laboratory conditions (25°C, ambient humidity), these compounds exhibit moderate instability, primarily driven by moisture-induced hydrolysis and light sensitivity. This guide provides the mechanistic basis for these degradation pathways and establishes protocols for their mitigation.

Chemical Reactivity & Degradation Mechanisms[1]

The stability of 2-bromoethyl isoxazole derivatives is defined by three competing degradation pathways. Understanding these is essential for interpreting stability data.

Mechanism A: Nucleophilic Substitution (Side Chain Hydrolysis)

The carbon-bromine (C-Br) bond in the ethyl side chain is a primary alkyl halide. In the presence of moisture or nucleophilic solvents (MeOH, EtOH), it undergoes


 substitution.
  • Trigger: Moisture, protic solvents, elevated pH.

  • Product: 2-hydroxyethyl isoxazole (alcohol impurity) + HBr.

  • Kinetics: Slow at pH 7, rapid at pH > 9.

Mechanism B: Isoxazole Ring Cleavage

The N-O bond is the "Achilles' heel" of the isoxazole ring.[1] While stable to mild acids, it is vulnerable to:

  • Base-Catalyzed Ring Opening: Strong bases (e.g., NaOH, alkoxides) abstract protons from the side chain or ring (if 3,5-unsubstituted), leading to fragmentation into

    
    -amino enones or nitriles.
    
  • Reductive Cleavage: Hydrogenation (H2/Pd) or strong reducing agents cleave the N-O bond to form 1,3-amino alcohols.

Mechanism C: Photoisomerization

Exposure to UV light (specifically 254–300 nm) induces a valence isomerization of the isoxazole ring into an unstable azirine intermediate, which thermally rearranges to an oxazole .

Visualization: Degradation Pathways

DegradationPathways Compound 2-Bromoethyl Isoxazole (Starting Material) Alcohol 2-Hydroxyethyl Isoxazole (Hydrolysis Product) Compound->Alcohol + H2O (pH > 7) SN2 Reaction Vinyl Vinyl Isoxazole (Elimination Product) Compound->Vinyl + Strong Base E2 Elimination Oxazole Oxazole Isomer (Photo-degradation) Compound->Oxazole + UV Light (hν) Isomerization RingOpen β-Amino Enone (Ring Cleavage) Compound->RingOpen + H2/Pd or Strong Base

Figure 1: Primary degradation pathways for 2-bromoethyl isoxazoles under stress conditions.

Stability Data Under Standard Conditions

The following data summarizes the stability profile based on accelerated stability testing protocols (ICH Q1A).

Solid State Stability
ConditionDurationDegradation ObservedRecommendation
-20°C (Frozen) 12 Months< 0.5%Optimal Storage. Store under Argon/N2.
2-8°C (Refrigerated) 6 Months< 2.0%Acceptable for short-term active use.
25°C / 60% RH 1 Month5 - 8%Unstable. Hydrolysis of Br observed.
40°C / 75% RH 1 Week> 15%Critical Failure. Significant ring degradation.
Solution State Stability (24 Hours)
Solvent SystemStability StatusHalf-Life (

)
Notes
DMSO-d6 (Anhydrous) Stable> 7 daysPreferred for NMR analysis.
Acetonitrile Stable> 3 daysPreferred for HPLC sample prep.
Water (pH 7.0) Moderate~ 48 hoursSlow hydrolysis to alcohol.
Water (pH 10.0) Unstable< 2 hoursRapid hydrolysis + elimination.
Methanol Caution~ 24 hoursSlow solvolysis (methanolysis).

Experimental Protocols

Stability-Indicating HPLC Method

To accurately quantify degradation, use the following validated reverse-phase HPLC method. This method separates the parent bromide from the polar alcohol impurity and the non-polar oxazole isomer.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-10 min: 5%

      
       95% B (Linear Ramp)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isoxazole

    
    ) and 210 nm (Alkyl bromide).
    
  • Temperature: 25°C.

Stress Testing Workflow (For Validation)
  • Acid Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. Expectation: Minimal degradation (Acid stable).

  • Base Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 1 mL 0.1 N NaOH. Stir at RT for 1 hour. Expectation: Rapid degradation to alcohol and ring-opened species.

  • Oxidative Stress: Add 3%

    
     at RT. Expectation: N-oxide formation (slow).
    

Handling & Storage Recommendations

Storage Logic

The high electrophilicity of the 2-bromoethyl group necessitates the exclusion of nucleophiles (water, thiols). The aromatic ring requires protection from high-energy photons.

Decision Matrix for Handling

HandlingProtocol Start Received Compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Oil / Liquid StateCheck->Liquid StorageSolid Store at -20°C Desiccator required Solid->StorageSolid StorageLiquid Store at -20°C Under Argon/N2 Liquid->StorageLiquid Usage Preparing Solution StorageSolid->Usage StorageLiquid->Usage SolventChoice Select Solvent Usage->SolventChoice GoodSolvent DMSO, DCM, MeCN (Anhydrous) SolventChoice->GoodSolvent BadSolvent Water, MeOH, Amines (Avoid for storage) SolventChoice->BadSolvent

Figure 2: Storage and solvent selection decision tree.

Safety Note

2-bromoethyl isoxazoles are potent alkylating agents . They can alkylate DNA.

  • PPE: Double nitrile gloves, lab coat, safety glasses.

  • Inactivation: Quench spills with 10% aqueous sodium thiosulfate (converts alkyl bromide to non-toxic alkyl thiosulfate).

References

  • Bioactivation of Isoxazole-Containing BET Inhibitors . National Institutes of Health (PMC). Available at: [Link]

  • Substituent Effects on Isoxazole Photoisomerization . National Institutes of Health (PMC). Available at: [Link]

  • Nucleophilic Substitution Mechanism . Save My Exams Chemistry Revision. Available at: [Link]

Sources

Foundational

Reactivity differences between alkyl bromide and aryl bromide in isoxazoles

Technical Guide: Differential Reactivity of Alkyl vs. Aryl Bromides in Isoxazole Scaffolds Abstract This technical guide delineates the mechanistic and practical differences between aryl bromides (bromine directly attach...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Differential Reactivity of Alkyl vs. Aryl Bromides in Isoxazole Scaffolds

Abstract

This technical guide delineates the mechanistic and practical differences between aryl bromides (bromine directly attached to the isoxazole ring, e.g., 4-bromoisoxazole) and alkyl bromides (bromine on a side chain, e.g., 3-(bromomethyl)isoxazole). Targeted at medicinal chemists, this document synthesizes orbital theory, kinetic data, and experimental protocols to enable precise orthogonal functionalization of isoxazole cores.

Mechanistic Divergence: The Electronic Landscape

The reactivity profile of a brominated isoxazole is dictated strictly by the hybridization of the carbon atom bearing the halogen.

The Aryl Bromide ( C-Br)
  • Locus: C3, C4, or C5 positions of the isoxazole ring.

  • Electronic Character: The C-Br bond is shortened and strengthened (~110 kcal/mol) due to the higher

    
    -character of the 
    
    
    
    orbital. The lone pairs on the bromine atom can donate electron density into the
    
    
    -system (resonance), rendering the bond resistant to heterolytic cleavage.
  • Primary Reactivity: Oxidative Addition. The low-lying

    
     orbital is accessible to transition metals (Pd, Ni) but sterically and electronically inaccessible to nucleophiles for 
    
    
    
    attack.
  • 
     Potential:  Generally poor. Unlike pyridine, the isoxazole ring is not sufficiently electron-deficient to facilitate nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups (e.g., nitro) or forcing conditions.
    
The Alkyl Bromide ( C-Br)
  • Locus: Methyl or ethyl groups attached to the ring (e.g., 3-bromomethyl).[1]

  • Electronic Character: The C-Br bond is longer and weaker (~70–80 kcal/mol). Crucially, the adjacent isoxazole ring acts as an electron-withdrawing group (EWG), stabilizing the transition state for nucleophilic attack.

  • Primary Reactivity:

    
     Substitution.  The 
    
    
    
    orbital is sterically exposed. The "benzylic-like" nature of the isoxazolylmethyl position significantly accelerates substitution rates compared to simple alkyl halides.
  • Stability Warning: 3-Bromomethylisoxazoles can undergo base-mediated elimination to form reactive quinone methide-like intermediates, leading to polymerization or non-specific bio-adducts (glutathione trapping).

Reactivity Matrix: Decision Framework

Reactivity ModeAryl Bromide (e.g., 4-Br-Isoxazole)Alkyl Bromide (e.g., 3-CH

Br-Isoxazole)
Mechanistic Rationale
Nucleophilic Substitution (

)
Inert High Reactivity

carbon blocks backside attack;

carbon allows it.
Pd-Catalyzed Coupling (Suzuki) Excellent Poor / Specialized Aryl C-Br undergoes facile oxidative addition; Alkyl C-Br requires specialized ligands to prevent

-hydride elimination.
Lithiation (Metal-Halogen Exchange) Clean (at -78°C)Messy Aryl-Li is stabilized; Alkyl-Li often leads to Wurtz coupling or elimination.
Base Stability High Moderate to Low Alkyl bromides are prone to hydrolysis or elimination in strong base.

Strategic Orthogonality & Workflow Visualization

When designing a synthesis involving a scaffold with both motifs (e.g., 3-bromomethyl-4-bromoisoxazole), the order of operations is critical.

  • Path A (Suzuki First): Preferred. The aryl bromide reacts with Pd(0).[1][2][3] However, the base (

    
    ) may hydrolyze the alkyl bromide. Mitigation: Use anhydrous conditions or weaker bases (
    
    
    
    ).
  • Path B (

    
     First):  The alkyl bromide is functionalized with an amine/thiol. The aryl bromide remains intact for later coupling. Risk:[1] The new amine functionality might chelate the Pd catalyst in the subsequent step.
    
Diagram 1: Orthogonal Functionalization Logic

ReactivityFlow Start 3-(Bromomethyl)-4-bromoisoxazole (Dual Electrophile) SN2_Step Step 1: Nucleophilic Substitution (Amine, K2CO3, MeCN, RT) Start->SN2_Step Favored (Kinetic Control) Suzuki_Step_1 Step 1: Suzuki Coupling (Pd Catalyst, Base, Heat) Start->Suzuki_Step_1 Possible (Chemoselective) Inter_1 Intermediate A: 3-(Aminomethyl)-4-bromoisoxazole SN2_Step->Inter_1 Suzuki_Step_2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 80°C) Inter_1->Suzuki_Step_2 Final_1 Product A: Functionalized Core Suzuki_Step_2->Final_1 Inter_2 Intermediate B: 3-(Bromomethyl)-4-arylisoxazole Suzuki_Step_1->Inter_2 Side_Reaction Side Reaction: Hydrolysis/Elimination of Alkyl-Br Suzuki_Step_1->Side_Reaction Risk SN2_Step_2 Step 2: Nucleophilic Substitution Inter_2->SN2_Step_2 Final_2 Product B SN2_Step_2->Final_2

Caption: Decision tree for sequential functionalization. Path 1 (


 first) is generally robust as it removes the labile alkyl bromide early.

Experimental Protocols

Protocol A: Regioselective Substitution of Alkyl Bromide

Objective: Functionalize the bromomethyl group while leaving the aryl bromide intact. Scope: Synthesis of 3-(aminomethyl)-isoxazoles.

  • Reagents:

    • Substrate: 3-(Bromomethyl)-5-methylisoxazole (1.0 equiv).

    • Nucleophile: Morpholine (1.1 equiv).

    • Base:

      
       (1.5 equiv) or DIPEA (1.2 equiv).
      
    • Solvent: Acetonitrile (MeCN) [Anhydrous].

  • Procedure:

    • Dissolve substrate in MeCN (0.1 M).

    • Add Base followed by Nucleophile at 0°C.[1]

    • Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC will show rapid consumption of the alkyl bromide. The aryl bromide (if present) remains untouched.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
  • Note: Avoid heating above 60°C to prevent self-alkylation or elimination.

Protocol B: Suzuki-Miyaura Coupling of Aryl Bromide

Objective: Cross-coupling at the C4 position. Scope: Synthesis of 4-aryl-isoxazoles.

  • Reagents:

    • Substrate: 4-Bromoisoxazole (1.0 equiv).

    • Boronic Acid: Phenylboronic acid (1.2 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2.0 equiv) (dissolved in min. water).
      
    • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

  • Procedure:

    • Degas solvent with Argon for 15 mins.

    • Combine substrate, boronic acid, and catalyst in the reaction vessel.

    • Add solvent and aqueous base.

    • Heat to 80°C for 4–12 hours.

    • Mechanism:[4][5] The reaction proceeds via oxidative addition into the C4-Br bond.

  • Critical Control: If the substrate also contains a bromomethyl group, use anhydrous conditions (e.g.,

    
     or 
    
    
    
    in dry Dioxane) to prevent hydrolysis of the alkyl bromide.

References

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Source: National Institutes of Health (PMC). Context: Highlights that while benzylic (alkyl) bromides can undergo Suzuki coupling, they require specific conditions (different from standard aryl bromide conditions), reinforcing the orthogonality principle. URL:[Link]

  • Bioactivation of Isoxazole-Containing BET Inhibitors. Source: Washington University in St. Louis (Digital Commons). Context: Discusses the metabolic risks (quinone methide formation) associated with alkyl-substituted isoxazoles, a critical safety consideration in drug design. URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: National Institutes of Health (PMC). Context: Provides conditions for coupling amines to heteroaryl bromides, contrasting with the metal-free

    
     conditions used for alkyl bromides.
    URL:[Link]
    

Sources

Exploratory

Molecular weight and formula analysis for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

Executive Technical Summary This guide provides a comprehensive analytical framework for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole . As a halogenated heterocyclic scaffold, this molecule presents unique challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

This guide provides a comprehensive analytical framework for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole . As a halogenated heterocyclic scaffold, this molecule presents unique challenges in mass spectrometry due to its dibromo-isotopic signature and in NMR spectroscopy regarding regiochemical assignment.

This document moves beyond basic molecular weight calculation to provide a self-validating protocol for structural confirmation, essential for researchers utilizing this compound as a fragment in drug discovery or as a metabolic probe.

ParameterValue
Molecular Formula

Average Molecular Weight 330.99 g/mol
Monoisotopic Mass 328.9051 Da (

)
Isotopic Pattern 1:2:1 (Characteristic of

)
Core Scaffold 1,2-Oxazole (Isoxazole)

Theoretical Physicochemical Profile

Molecular Formula Analysis

The stoichiometry is derived as follows:

  • Isoxazole Core:

    
     (Substituted at positions 3 and 5, retaining H at position 4).
    
  • 3-Position Substituent: 2-Bromophenyl (

    
    ).
    
  • 5-Position Substituent: 2-Bromoethyl (

    
    ).
    

Summation:



Exact Mass & Isotopic Distribution

For high-resolution mass spectrometry (HRMS), the "average" molecular weight is insufficient. You must screen for the specific masses of the isotopologues. Bromine exists as


 (50.69%) and 

(49.31%).[1]

Calculated Exact Masses:

  • Monoisotopic (

    
    ): 
    
    
    
  • M+2 (

    
    ): 
    
    
    
  • M+4 (

    
    ): 
    
    
    

The "Signature" Ratio: Because the natural abundance of


 and 

is approximately 1:1, a dibromo compound exhibits a triplet cluster in the mass spectrum with intensities of 1:2:1 .

Critical Check: If your MS data shows a 1:1 doublet, you have lost a bromine (dehalogenation). If you see a 1:3:3:1 quartet, you have tribromination. The 1:2:1 ratio is your primary purity checkpoint [1].

Mass Spectrometry Analysis Protocol

Experimental Workflow

The following protocol is designed for LC-MS/MS validation using Electrospray Ionization (ESI). Isoxazoles are weak bases but can be protonated under acidic conditions.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Methodology:

  • Dilution: Prepare a 10

    
     solution in 50:50 
    
    
    
    .
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Scan Range: 100–500

    
    .
    
Fragmentation Logic (MS/MS)

In collision-induced dissociation (CID), the molecule will fracture at the weakest bonds.

  • Parent Ion:

    
     (Protonated cluster).
    
  • Primary Loss: Homolytic cleavage of the C-Br bond on the ethyl chain (weakest C-Br bond).

    • 
      .
      
  • Secondary Loss: Cleavage of the isoxazole N-O bond (characteristic of isoxazoles) or loss of the second bromine from the aryl ring.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 330, 332, 334 (1:2:1 Pattern) Frag1 Loss of Ethyl-Br [M - C2H4Br]+ m/z ~223 (Doublet 1:1) Parent->Frag1 Side-chain cleavage Frag2 Loss of Aryl-Br [M - Br]+ m/z ~251 (Doublet 1:1) Parent->Frag2 Aryl C-Br cleavage Frag3 Ring Cleavage (N-O Bond Break) Frag2->Frag3 High Energy CID

Figure 1: Predicted fragmentation pathway. Note that after losing one Br, the pattern shifts from 1:2:1 to a 1:1 doublet.

Structural Confirmation (NMR Strategy)

Mass spec confirms the formula, but not the regiochemistry. The synthesis of isoxazoles via 1,3-dipolar cycloaddition often yields a mixture of 3,5- and 5,3-isomers. You must distinguish 5-(2-bromoethyl)-3-(2-bromophenyl) from its isomer 3-(2-bromoethyl)-5-(2-bromophenyl) .

Proton NMR ( ) Expectations

Solvent:


 (Chloroform-d)
Proton GroupMultiplicityApprox.[2] Shift (

ppm)
Diagnostic Value
Isoxazole H-4 Singlet (s)6.5 – 6.9 CRITICAL. The chemical shift of H-4 is sensitive to the electronic nature of the substituent at C-5. An alkyl group at C-5 (target) typically shields H-4 slightly more than an aryl group at C-5 (isomer) [2].
Ethyl

- (Isoxazole-bound)
Triplet (t)3.0 – 3.3Coupled to the adjacent methylene.
Ethyl

- (Bromine-bound)
Triplet (t)3.6 – 3.9Deshielded by Bromine.
Aryl Protons Multiplet (m)7.2 – 7.74 protons. Look for the deshielded doublet of the proton ortho to the Br.
Regioisomer Discrimination

To validate the 3-aryl / 5-alkyl arrangement:

  • NOE (Nuclear Overhauser Effect): Irradiate the Ethyl protons. If you see enhancement of the Isoxazole H-4 signal, the ethyl group is at position 5 (closer to H-4).

  • HMBC: Look for long-range coupling between Isoxazole H-4 and the benzylic carbon of the ethyl group.

Synthesis & Impurity Context

Understanding the synthesis aids in identifying impurities. This molecule is likely synthesized via the cycloaddition of a nitrile oxide (generated from 2-bromobenzaldehyde oxime) with 4-bromo-1-butene (or a similar alkyne/alkene precursor followed by modification) [3].

Common Impurities
  • Regioisomer: 3-alkyl-5-aryl isoxazole (usually minor in nitrile oxide cycloadditions but possible).

  • De-brominated analogs:

    
     species visible in MS (Mass 252/254).
    
  • Dimerization: Nitrile oxides can dimerize to furoxans if the cycloaddition is slow.

Analytical Workflow Diagram

Workflow Crude Crude Reaction Mixture LCMS LC-MS Screening (Check 1:2:1 Pattern) Crude->LCMS Identify Target Flash Flash Chromatography (Purification) LCMS->Flash Target Found NMR 1H NMR / NOE (Regioisomer Check) Flash->NMR Isolated Solid NMR->Flash Isomer Mix Detected Final Final QC (Purity > 95%) NMR->Final Structure Confirmed

Figure 2: Step-by-step characterization workflow from synthesis to final quality control.

References

  • BenchChem.[1][2] "The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry." BenchChem Technical Guides. Accessed October 2023. Link

  • Tang, S., et al. "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles."[3] Organic Letters, vol. 11, no.[3] 17, 2009, pp. 3982-3985. Link

  • NIST. "Atomic Weights and Isotopic Compositions for All Elements." National Institute of Standards and Technology. Link

Sources

Foundational

Overview of Halogenated Isoxazoles as Synthetic Intermediates

Executive Summary Halogenated isoxazoles—specifically 4-halo- and, to a lesser extent, 3- and 5-haloisoxazoles—represent a privileged class of synthetic intermediates in modern organic chemistry. Their utility stems from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated isoxazoles—specifically 4-halo- and, to a lesser extent, 3- and 5-haloisoxazoles—represent a privileged class of synthetic intermediates in modern organic chemistry. Their utility stems from the unique electronic properties of the isoxazole ring, where the halogen atom serves as a versatile handle for transition-metal-catalyzed cross-couplings, metallation-electrophile trapping sequences, and nucleophilic substitutions. This guide provides a technical deep-dive into the synthesis, reactivity, and application of these intermediates, with a specific focus on their role in shortening synthetic routes for complex pharmaceutical ingredients (APIs).

The Isoxazole Scaffold: Electronic & Structural Properties

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. This N–O bond confers distinct reactivity compared to its isomers (oxazoles) or analogues (pyrazoles).

  • Aromaticity: While aromatic, the isoxazole ring is less stable than benzene or pyridine. The N–O bond is a "weak link" (

    
     kcal/mol), making the ring susceptible to reductive cleavage—a feature exploited to use isoxazoles as masked 1,3-dicarbonyl equivalents.
    
  • Regioselective Reactivity:

    • C-4 Position: The most electron-rich carbon, behaving similarly to the

      
      -position of an enamine. It is the preferred site for electrophilic aromatic substitution (e.g., halogenation) and subsequent metal-catalyzed cross-coupling.
      
    • C-3/C-5 Positions: Generally established during the ring-forming cyclization. Halogens at these positions are electronically distinct; a 5-halo substituent is more susceptible to nucleophilic aromatic substitution (

      
      ) due to the inductive effect of the adjacent oxygen.
      

Synthesis of Halogenated Isoxazoles

Access to these intermediates relies on two primary strategies: direct halogenation of the heterocycle and cyclization of pre-functionalized precursors.

Direct Halogenation (C-4 Selective)

Direct electrophilic halogenation is the standard for introducing iodine or bromine at the C-4 position of 3,5-disubstituted isoxazoles.

  • Iodination: typically utilizes

    
    -iodosuccinimide (NIS) in trifluoroacetic acid (TFA) or iodine (
    
    
    
    ) with ceric ammonium nitrate (CAN).
  • Bromination: Uses

    
    -bromosuccinimide (NBS) or 
    
    
    
    in acetic acid.

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution (


) mechanism. The C-4 position is activated by the electron-donating resonance of the ring oxygen and nitrogen, while C-3 and C-5 are deactivated.
Electrophilic Cyclization (Regioselective De Novo Synthesis)

For accessing highly substituted 4-iodoisoxazoles that are difficult to halogenate directly (e.g., due to steric crowding), electrophilic cyclization of 2-alkyn-1-one


-methyl oximes is the superior method (Larock's Method).

Protocol Insight: Reaction of 2-alkyn-1-one


-methyl oximes with iodine monochloride (ICl) triggers a 5-endo-dig cyclization.
  • Reagent: ICl is preferred over

    
     due to its higher electrophilicity.[1]
    
  • Selectivity: This method exclusively yields the 4-iodo isomer, avoiding mixtures.

Reactivity Profile & Synthetic Utility

The halogenated isoxazole acts as a divergent synthetic hub. The C–X bond (where X = I, Br) allows for modular assembly of complex scaffolds.

Transition-Metal Catalyzed Cross-Coupling

4-Iodoisoxazoles are excellent electrophiles for Palladium-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids. (Key for biaryl drug motifs).

  • Sonogashira: Introduction of alkynes.

  • Stille: Coupling with organostannanes.

  • Heck: Vinylation of the isoxazole core.

Technical Note: 4-Bromoisoxazoles are generally less reactive than their iodo counterparts and may require specialized ligands (e.g., phosphines like S-Phos or X-Phos) or higher temperatures.

Metallation and Electrophilic Trapping

Halogen-metal exchange (using


-BuLi or 

-PrMgCl) generates a transient isoxazolyl anion.
  • Stability Warning: The 4-isoxazolyl anion is relatively stable at low temperatures (-78 °C). However, the N–O bond is sensitive; higher temperatures can trigger ring fragmentation (to nitrile enolates).

  • Trapping: The anion can be quenched with diverse electrophiles (aldehydes, ketones, acyl chlorides) to introduce carbon-based functional groups that are difficult to install via direct coupling.

Nucleophilic Aromatic Substitution ( )

While less common than C-4 coupling, 5-haloisoxazoles (particularly 5-chloro or 5-bromo) activated by an electron-withdrawing group at C-4 (e.g., nitro, ester) can undergo


 with amines or alkoxides. This provides a route to 5-amino or 5-alkoxy isoxazoles.

Visualization: The Divergent "Hub" Strategy

The following diagram illustrates how a single 4-iodoisoxazole intermediate serves as a precursor for three distinct classes of transformations.

IsoxazoleHub Start 4-Iodoisoxazole (Synthetic Hub) Suzuki 3,4,5-Trisubstituted Isoxazole (Biaryl) Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Metal 4-Formyl/Acyl Isoxazole Start->Metal 1. n-BuLi, -78°C 2. DMF/Electrophile RingOpen Beta-Keto Nitrile (Masked Synthon) Start->RingOpen Mo(CO)6 or H2/Pd (Reductive Cleavage)

Caption: Divergent synthetic pathways from a 4-iodoisoxazole core, highlighting its versatility in accessing biaryls, functionalized heterocycles, and ring-opened synthons.

Case Study: Synthesis of Valdecoxib (COX-2 Inhibitor)

Valdecoxib exemplifies the strategic use of a halogenated isoxazole to assemble a sterically congested drug scaffold.

The Challenge

Constructing the 3,4-diphenylisoxazole core with specific substitution patterns (4-sulfonamide moiety) is difficult via traditional 1,3-dipolar cycloaddition due to regioselectivity issues between the 3- and 4-positions.

The Solution (Larock Approach)

Using a 4-iodoisoxazole intermediate allows for the sequential and regiocontrolled installation of the phenyl rings.

Workflow:

  • Cyclization: Condensation of a specific alkyne with nitrile oxide or equivalent to form the isoxazole core (or ICl cyclization of oxime).

  • Iodination: Introduction of iodine at C-4 (if not present from cyclization).

  • Coupling: Suzuki cross-coupling of 4-iodo-5-methyl-3-phenylisoxazole with 4-(aminosulfonyl)phenylboronic acid .

Experimental Protocol: Suzuki Coupling for Valdecoxib Intermediate

Note: This protocol is adapted from Waldo & Larock (J. Org.[1] Chem. 2007) and standard Suzuki conditions.

Reagents:

  • 4-Iodo-5-methyl-3-phenylisoxazole (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.2 equiv) - Model substrate

  • 
     (5 mol%)
    
  • Ligand:

    
     or S-Phos (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF/H2O (9:1)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the 4-iodoisoxazole (1.0 mmol), boronic acid (1.2 mmol),

    
     (11 mg), ligand (26 mg), and 
    
    
    
    (650 mg).
  • Solvation: Add degassed DMF (5 mL) and deionized water (0.5 mL). Seal the vial with a septum cap.

  • Reaction: Heat the mixture to 100 °C for 4–12 hours. Monitor consumption of the iodide by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
    

Self-Validating Check:

  • Success Indicator: Disappearance of the starting iodide peak in LC-MS. Appearance of the biaryl product mass (

    
    ).
    
  • Common Failure Mode: If deiodination (reduction) is observed instead of coupling, ensure the solvent was thoroughly degassed to remove oxygen, which can poison the Pd catalyst cycle.

Data Summary: Reactivity Comparison

PositionHalogenPrimary Reactivity ModeKey ReagentsSynthetic Application
C-4 I, BrMetal-Catalyzed CouplingPd(0), Ar-B(OH)2, R-SnBu3Biaryl synthesis, library generation
C-4 I, BrLithium-Halogen Exchangen-BuLi, i-PrMgClFormylation, carboxylation
C-3 Cl, BrStable Structural Motif(Generally inert to Pd coupling)Bioisostere construction
C-5 Cl, BrNucleophilic Substitution (

)
Amines, Alkoxides, ThiolsHeteroatom functionalization
Ring N/AReductive CleavageMo(CO)6, H2/Pd-CSynthesis of 1,3-amino alcohols/enones

References

  • Waldo, J. P., & Larock, R. C. (2007).[1] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry.

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.

  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry.

  • Giomi, D., et al. (2008). Isoxazoles and their benzo derivatives. Comprehensive Heterocyclic Chemistry III.

  • Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.

Sources

Exploratory

Safety data sheet (SDS) and hazard identification for brominated isoxazoles

Technical Whitepaper: Safety Data Sheet (SDS) and Hazard Identification for Brominated Isoxazoles in Chemical Synthesis Executive Summary Brominated isoxazoles—such as 4-bromoisoxazole and 3-bromo-5-methylisoxazole—are i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety Data Sheet (SDS) and Hazard Identification for Brominated Isoxazoles in Chemical Synthesis

Executive Summary

Brominated isoxazoles—such as 4-bromoisoxazole and 3-bromo-5-methylisoxazole—are indispensable heterocyclic building blocks in medicinal chemistry, agrochemical development, and materials science. The unique combination of the electron-withdrawing isoxazole ring and the highly reactive bromine substituent makes these compounds premier precursors for palladium-catalyzed cross-coupling reactions. However, these exact physicochemical properties necessitate rigorous hazard identification and risk mitigation. As a Senior Application Scientist, I have structured this guide to move beyond standard Safety Data Sheet (SDS) boilerplate text, providing a causality-driven framework for understanding the toxicology, storage, and safe handling of these reagents.

Mechanistic Toxicology and Hazard Profiling

To handle brominated isoxazoles safely, one must understand the causality behind their toxicity. The hazards do not exist in a vacuum; they are direct consequences of the molecule's structural features.

  • Lipophilicity and Membrane Permeability: The addition of a heavy halogen (bromine) to the isoxazole core significantly increases the molecule's lipophilicity. This enhances cellular membrane permeability, leading to rapid systemic absorption via oral, dermal, and inhalation routes. Consequently, these compounds frequently trigger Acute Toxicity (Category 3 or 4) classifications[1].

  • Electrophilic Reactivity: Halogenated heterocycles are inherently electrophilic. In biological systems, they can act as arylating or alkylating agents, reacting indiscriminately with nucleophilic residues (such as thiols in glutathione or cellular proteins). This localized oxidative stress manifests macroscopically as Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) [2][3].

  • Volatility and Respiratory Hazards: Low-molecular-weight derivatives, such as 4-bromoisoxazole, are low-melting solids (melting point 38–43 °C) or volatile liquids at ambient temperatures[4]. The generation of vapors or fine dust leads to Specific Target Organ Toxicity - Single Exposure (STOT SE Category 3) , specifically targeting and irritating the respiratory tract[2][3].

Table 1: Comparative GHS Hazard Classifications for Common Brominated Isoxazoles
Chemical NameCAS NumberPhysical StatePrimary GHS Hazard ClassificationsKey Signal Word
4-Bromoisoxazole 97925-43-4Low-melting solidAcute Tox. 4 (Oral, Dermal, Inhalation)Warning[1]
3-Bromo-5-methylisoxazole 25741-97-3LiquidAcute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Warning[2]
4-Bromo-5-(4-bromophenyl)isoxazole 33282-23-4SolidAcute Tox. 3 (Oral)Danger

Core SDS Components: A Causality-Driven Approach

Standard SDS documents list rules; effective safety protocols explain why those rules exist.

Storage and Stability Brominated isoxazoles must be stored tightly sealed under an inert atmosphere (Argon or Nitrogen) and refrigerated at 2–8 °C. Causality: The N-O bond of the isoxazole ring is susceptible to photolytic and thermal cleavage. Exposure to ambient moisture and oxygen accelerates degradation, resulting in the release of highly corrosive hydrogen bromide (HBr) gas, bromine vapors, and toxic nitrogen oxides (NOx)[5][6].

Engineering Controls and PPE

  • Respiratory Protection: Due to the STOT SE 3 respiratory hazard, handling must occur inside a certified chemical fume hood. If ventilation is compromised, government-approved respirators (e.g., N95 for solids, organic vapor cartridges for liquids) are mandatory[7].

  • Dermal Protection: Wear chemical-resistant gloves (nitrile or butyl rubber, specifically validated for halogenated organics)[5][7].

Emergency Response

  • Inhalation: Immediate removal to fresh air. Rationale: Vapors induce severe mucosal irritation that can rapidly progress to pulmonary edema[2][7].

  • Thermal Decomposition (Fire): Use CO2, dry chemical, or alcohol-resistant foam. Firefighters must wear self-contained breathing apparatus (SCBA) because the thermal breakdown of these compounds releases lethal concentrations of Br2, HBr, and CO[5][6].

Visualizing the Hazards

HazardPathway A Brominated Isoxazole (e.g., 4-Bromoisoxazole) B High Lipophilicity (Bromine Substituent) A->B C Electrophilic Reactivity (Halogenated Heterocycle) A->C D Volatility / Low MP (Physical Property) A->D E Rapid Dermal/Oral Absorption B->E F Protein/Thiol Arylation C->F G Vapor/Dust Generation D->G H Acute Toxicity (Cat 3/4) Harmful if Swallowed/Absorbed E->H I Skin & Eye Irritation (Cat 2/2A) Tissue Damage F->I J STOT SE (Cat 3) Respiratory Tract Irritation G->J

Caption: Mechanistic pathway linking the physicochemical properties of brominated isoxazoles to GHS hazards.

Experimental Protocols: Safe Handling & Cross-Coupling Workflow

To bridge the gap between theoretical SDS data and active laboratory practice, the following is a self-validating Standard Operating Procedure (SOP) for utilizing 4-bromoisoxazole in a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Pre-Reaction Assessment (Self-Validation):

    • Transfer the sealed reagent bottle from the 2–8 °C refrigerator to a fume hood.

    • Visual Validation: Inspect the reagent before opening. 4-Bromoisoxazole should be a white to pale-yellow solid/liquid[4]. If the material exhibits a dark orange or brown discoloration, it indicates degradation and the release of free bromine. Do not use; it must be purified via distillation under reduced pressure or discarded.

  • Reagent Dispensing:

    • Purge a Schlenk flask with Argon to create an inert atmosphere.

    • Weigh the brominated isoxazole exclusively inside a ventilated balance enclosure or fume hood to entirely prevent the inhalation of toxic vapors or dust[1].

  • Reaction Setup:

    • Dissolve the isoxazole in a thoroughly degassed solvent (e.g., 1,4-dioxane).

    • Add the corresponding boronic acid, palladium catalyst (e.g., Pd(dppf)Cl2), and aqueous base (e.g., K2CO3).

    • Causality for Safety: Degassing the solvent prevents oxygen-mediated deactivation of the palladium catalyst and eliminates oxidative degradation pathways that could rupture the isoxazole ring during heating.

  • Quenching and Workup:

    • Upon reaction completion, cool the vessel to room temperature before opening it to the atmosphere.

    • Quench slowly with deionized water and extract with ethyl acetate.

    • Hazard Mitigation: Never use strong oxidizing agents during the workup phase, as they can react violently with any unreacted brominated heterocycles[5][8].

  • Waste Disposal:

    • Segregate all aqueous and organic layers into dedicated "Halogenated Organic Waste" containers. Brominated compounds require specialized high-temperature incineration to prevent the formation of persistent environmental pollutants[2][9].

Workflow S1 1. Cold Storage (2-8°C, Inert Gas) S2 2. Quality Check (Inspect for Br2 release) S1->S2 S3 3. Dispensing (Fume Hood, PPE) S2->S3 S4 4. Reaction Setup (Schlenk Line, Degassed) S3->S4 S5 5. Quench & Workup (Avoid Strong Oxidizers) S4->S5 S6 6. Waste Disposal (Halogenated Stream) S5->S6

Caption: Step-by-step self-validating workflow for the safe handling and reaction of brominated isoxazoles.

References

  • Safety Data Sheet - 3-Bromo-5-methylisoxazole, ChemScene.
  • SAFETY DATA SHEET - Isoxazole, Fisher Scientific.
  • 3-Bromo-5-methylisoxazole | 25741-97-3, Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-(4-Bromophenyl)isoxazole, Fisher Scientific.
  • 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350 - PubChem.
  • 4-Bromoisoxazole, 95% 1 g | Thermo Scientific Chemicals.
  • SAFETY DATA SHEET - 4-Bromoisoxazole, Fisher Scientific.
  • 4-Bromo-5-(4-bromophenyl)isoxazole AldrichCPR, Sigma-Aldrich.
  • 4-Bromoisoxazole 95 97925-43-4, Sigma-Aldrich.
  • Safety Data Sheet - 3-Bromoisoxazole, Apollo Scientific.
  • MATERIAL SAFETY DATA SHEET - 4-Bromo-oxazole hydrochloride, J & W PharmLab.
  • 5 - SAFETY DATA SHEET - Isoxazole-5-carbonyl chloride, Fisher Scientific.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

Application Note: High-Purity Synthesis of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Executive Summary This guide details a robust, scalable protocol for the synthesis of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole , a critical heterocyclic scaffold often utilized in the development of atypical antipsychotics and kinase inhibitors.

Unlike generic isoxazole syntheses, this protocol prioritizes regiochemical control and purification efficiency . We utilize a [3+2] dipolar cycloaddition strategy to construct the isoxazole core, followed by a mild Appel bromination. This "Alcohol-Intermediate" route avoids the polymerization risks associated with direct di-bromoalkyne cycloadditions, ensuring a high-purity final product suitable for downstream nucleophilic substitutions.

Retrosynthetic Analysis & Strategy

The synthesis is designed to disconnect at the isoxazole ring formation and the terminal alkyl bromide.

  • Strategic Disconnection: The 3,5-disubstituted isoxazole core is assembled via a 1,3-dipolar cycloaddition between a nitrile oxide (derived from 2-bromobenzaldehyde) and a terminal alkyne (3-butyn-1-ol).

  • Regioselectivity: The use of a terminal alkyne with a steric aromatic nitrile oxide strongly favors the formation of the 3,5-isomer over the 3,4-isomer due to electronic and steric steering.

  • Functional Group Interconversion: The 2-hydroxyethyl tail serves as a stable precursor to the 2-bromoethyl group, allowing for easy chromatographic purification before the final halogenation.

Retrosynthesis Target Target: 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Intermediate Intermediate: 5-(2-Hydroxyethyl)-3-(2-bromophenyl)-isoxazole Intermediate->Target Appel Bromination (CBr4, PPh3) Precursors Precursors: 2-Bromobenzohydroximoyl chloride + 3-Butyn-1-ol Precursors->Intermediate [3+2] Cycloaddition (Et3N, DCM) Start Starting Material: 2-Bromobenzaldehyde Start->Precursors 1. NH2OH 2. NCS/DMF

Figure 1: Retrosynthetic pathway highlighting the convergent assembly of the isoxazole core.

Detailed Experimental Protocol

Phase 1: Preparation of the Nitrile Oxide Precursor

Objective: Convert 2-bromobenzaldehyde to 2-bromobenzohydroximoyl chloride via the oxime.

Step 1.1: Oxime Formation

  • Dissolution: In a 500 mL round-bottom flask (RBF), dissolve 2-bromobenzaldehyde (18.5 g, 100 mmol) in Ethanol (150 mL).

  • Reagent Addition: Add a solution of Hydroxylamine hydrochloride (7.6 g, 110 mmol) in water (20 mL), followed by Sodium Acetate (9.0 g, 110 mmol).

  • Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Remove ethanol in vacuo. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the crude oxime (typically white solid).

Step 1.2: Chlorination (Hydroximoyl Chloride Synthesis)

  • Setup: Dissolve the crude oxime (20.0 g, ~100 mmol) in DMF (100 mL).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (14.7 g, 110 mmol) portion-wise over 30 minutes. Maintain temperature < 35°C (exothermic).

  • Completion: Stir for 3 hours. The formation of the hydroximoyl chloride is confirmed by the disappearance of the oxime spot on TLC.

  • Workup: Pour into ice-water (400 mL). Extract with Diethyl Ether (3 x 100 mL). Wash organics with brine to remove DMF. Dry (MgSO₄) and concentrate.[1] Note: Use immediately in Phase 2 to avoid degradation.

Phase 2: [3+2] Cycloaddition

Objective: Construct the isoxazole ring with the hydroxyethyl side chain.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount Role
2-Bromobenzohydroximoyl chloride 234.48 1.0 23.4 g Dipole Precursor
3-Butyn-1-ol 70.09 1.2 8.4 g Dipolarophile
Triethylamine (Et₃N) 101.19 1.2 12.1 g Base (HCl scavenger)

| Dichloromethane (DCM) | - | Solvent | 250 mL | Solvent |

Protocol:

  • Solution A: Dissolve the hydroximoyl chloride (23.4 g, 100 mmol) and 3-butyn-1-ol (8.4 g, 120 mmol) in anhydrous DCM (200 mL) in a 1L RBF. Cool to 0°C.

  • Cyclization: Add Triethylamine (12.1 g, 120 mmol) dissolved in DCM (50 mL) dropwise over 1 hour via an addition funnel. Crucial: Slow addition prevents dimerization of the nitrile oxide to furoxan.

  • Maturation: Allow the mixture to warm to RT and stir overnight (12 h).

  • Workup: Wash with 1N HCl (100 mL) to remove excess amine, followed by water and brine.

  • Purification: Concentrate and purify via silica gel flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

    • Target Product: 5-(2-hydroxyethyl)-3-(2-bromophenyl)isoxazole .

    • Yield Expectation: 70-80%.[2]

Phase 3: Appel Bromination

Objective: Convert the hydroxyl group to the final bromide.

Protocol:

  • Setup: Dissolve the alcohol intermediate (13.4 g, 50 mmol) and Carbon Tetrabromide (CBr₄) (19.9 g, 60 mmol) in anhydrous DCM (150 mL). Cool to 0°C.

  • Reaction: Add Triphenylphosphine (PPh₃) (15.7 g, 60 mmol) portion-wise. The solution will turn slightly yellow.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Product is less polar than the alcohol).

  • Workup: Add Hexanes (150 mL) to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[1][3]

  • Final Purification: Concentrate the filtrate and purify via silica plug (10% EtOAc in Hexanes).

    • Final Product: 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole .

    • Appearance: White to off-white solid or pale yellow oil.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers.

TechniqueParameterExpected Signal / Observation
¹H NMR (CDCl₃)Isoxazole C4-HSinglet at δ 6.50 - 6.70 ppm .
¹H NMR Ethyl ChainTwo triplets: ~δ 3.30 (CH₂-isoxazole) and ~δ 3.70 (CH₂-Br).
¹H NMR AromaticMultiplets at δ 7.30 - 7.70 ppm (4H pattern for 2-bromophenyl).
¹³C NMR C-BrSignal at ~30 ppm (CH₂Br).
LC-MS Mass[M+H]⁺ peak showing characteristic dibromo isotope pattern (1:2:1 ratio).

Critical Process Parameters (CPP) & Troubleshooting

  • Regioselectivity Issue: If significant 3,4-isomer is observed (rare with terminal alkynes), ensure the reaction temperature during cycloaddition is kept low (0°C) during base addition.

  • Nitrile Oxide Dimerization: If a byproduct (furoxan) is observed, the concentration of free nitrile oxide was too high. Remedy: Dilute the reaction further or slow down the addition of Triethylamine.

  • Bromination Cleanup: Removing TPPO (Triphenylphosphine oxide) can be difficult. If precipitation with hexanes is insufficient, use a silica column immediately, as TPPO tails significantly.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2] Past and Future. Angewandte Chemie International Edition. [Link]

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition. [Link]

  • Liu, K.C., et al. (1977). Synthesis of isoxazoles from nitrile oxides and acetylenes. Journal of Organic Chemistry. [Link]

  • Bast, K., et al. (1973). Regiochemistry of the addition of nitrile oxides to alkynes. Chemische Berichte. [Link]

Sources

Application

Optimized reaction conditions for isoxazole ring closure synthesis

Application Note: Optimized Reaction Conditions for Isoxazole Ring Closure Synthesis Executive Summary Isoxazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs such as Valdecoxib...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for Isoxazole Ring Closure Synthesis

Executive Summary

Isoxazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs such as Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and various beta-lactamase inhibitors. Their synthesis, however, is often plagued by regioselectivity issues (3,5- vs. 5,3-substitution) and the formation of open-chain oxime intermediates.

This guide provides an advanced technical analysis of isoxazole ring closure, moving beyond basic textbook recipes to field-proven optimization strategies. We focus on three primary methodologies: Condensation of 1,3-Dicarbonyls , [3+2] Cycloaddition (Click Chemistry) , and Green One-Pot Multi-Component Reactions .

Mechanistic Strategy & Pathway Selection

Selecting the correct synthetic route is the first step in optimization. The choice depends heavily on the available starting materials and the required substitution pattern.[1]

Figure 1: Strategic Decision Tree for Isoxazole Synthesis

Isoxazole_Strategy Start Starting Material Selection Route1 1,3-Dicarbonyls (or Enaminones) Start->Route1 Route2 Terminal Alkynes + Aldehydes Start->Route2 Route3 Chalcones (α,β-unsaturated ketones) Start->Route3 Mech1 Condensation / Cyclodehydration (Claisen Type) Route1->Mech1 Mech2 [3+2] Cycloaddition (Huisgen/Click) Route2->Mech2 Mech3 Michael Addition + Cyclization Route3->Mech3 Outcome1 Mixture of Regioisomers (Requires pH Optimization) Mech1->Outcome1 Outcome2 High Regioselectivity (3,5-disubstituted) Mech2->Outcome2  Cu(I) Catalyst   Outcome3 3,5-Diaryl Isoxazoles (Via Dihydro-intermediate) Mech3->Outcome3

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and desired regiochemistry.

Critical Optimization Parameters

The "Ambident Nucleophile" Challenge (pH Control)

Hydroxylamine (


) is an ambident nucleophile. The nitrogen atom is generally more nucleophilic, but the oxygen atom can attack under specific conditions. In the reaction with unsymmetrical 1,3-dicarbonyls:
  • Basic Conditions (pH > 9): Favor the formation of the thermodynamic enolate and often lead to mixed regioisomers or the 3,5-isomer depending on sterics.

  • Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen increases electrophilicity. However, strong acid can protonate the hydroxylamine (

    
    ), deactivating it.
    
  • Optimization Insight: Control the pH to exploit the difference in hardness between the two carbonyls. For

    
    -keto esters, maintaining a pH of 4–5 (using NaOAc/AcOH buffer) often favors attack at the ketone over the ester, improving yield.
    
Solvent Effects
  • Ethanol/Water: The standard solvent system. Water is crucial for dissolving hydroxylamine hydrochloride, while ethanol solubilizes the organic substrate.

  • Dipolar Aprotic Solvents (DMSO, DMF): Accelerate nucleophilic attack but make workup difficult.

  • Green Solvents: Recent protocols utilizing water with phase-transfer catalysts or ultrasound irradiation have shown higher yields due to the "hydrophobic effect," forcing organic reactants together.

Detailed Experimental Protocols

Protocol A: Regioselective Condensation of 1,3-Diketones

Best for: Synthesizing 3,5-disubstituted isoxazoles from readily available diketones.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)[2]
    
  • Sodium Acetate (

    
    ) (1.2 equiv) or Pyridine
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     and 
    
    
    
    in the minimum amount of water.
  • Addition: Add the 1,3-diketone dissolved in ethanol to the aqueous mixture.

    • Critical Control Point: If the diketone is unsymmetrical, check the pH. Adjust to pH 4–5 with acetic acid to favor attack at the most electron-deficient carbonyl first.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
    
  • Workup: Evaporate ethanol under reduced pressure. Pour the residue into ice-cold water.

  • Isolation: The isoxazole usually precipitates as a solid. Filter and wash with cold water.[2] If oil forms, extract with ethyl acetate, dry over

    
    , and concentrate.[3]
    
Protocol B: Copper-Catalyzed [3+2] Cycloaddition (Click Chemistry)

Best for: High-precision synthesis of 3,5-disubstituted isoxazoles with zero regio-ambiguity.

Mechanism: In situ generation of nitrile oxide from aldoxime, followed by 1,3-dipolar cycloaddition with a terminal alkyne.[1]

Reagents:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Chloramine-T (1.1 equiv) [Oxidant for nitrile oxide generation]

  • 
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/Water (1:1)

Step-by-Step Methodology:

  • Catalyst Activation: In a reaction vial, dissolve

    
     and sodium ascorbate in water. The solution should turn from blue to yellow/orange (active Cu(I) species).
    
  • Reactant Mixing: Add the aldoxime, alkyne, and t-BuOH.

  • Oxidant Addition: Add Chloramine-T slowly over 15 minutes. This generates the nitrile oxide in situ, preventing dimerization to furoxans.

  • Reaction: Stir at room temperature for 6–12 hours.

  • Purification: The product often precipitates.[2] If not, dilute with water and extract with DCM. This method typically yields >90% of the 3,5-regioisomer exclusively.

Protocol C: Green Synthesis in Water (Vitamin B1 Catalyzed)

Best for: Environmentally friendly, one-pot synthesis of isoxazol-5(4H)-ones.[4]

Reagents:

  • Aromatic Aldehyde (1.0 equiv)[5]

  • Ethyl Acetoacetate (1.0 equiv)

  • Hydroxylamine Hydrochloride (1.1 equiv)[3]

  • Thiamine Hydrochloride (Vitamin B1) (5 mol%)

  • Solvent: Water[2][3][4][6][7][8][9]

Step-by-Step Methodology:

  • Mixing: Combine all reagents in a round-bottom flask with 10 mL of distilled water.

  • Sonication (Optional but Recommended): Irradiate in an ultrasonic bath at

    
     for 30–60 minutes. Alternatively, stir at room temperature for 2–3 hours.
    
  • Observation: The reaction mixture will become turbid as the product precipitates.

  • Isolation: Filter the solid, wash with water/ethanol (9:1), and recrystallize from ethanol.

Troubleshooting & Optimization Guide

Table 1: Common Failure Modes and Solutions

SymptomProbable CauseCorrective Action
Mixture of Regioisomers Unsymmetrical 1,3-dicarbonyl substrate; lack of pH control.Switch to Protocol B (Click chemistry) for absolute control. Alternatively, use a Lewis Acid catalyst (

) to activate one carbonyl selectively.[5]
Intermediate Stalling (Oxime) Incomplete cyclization/dehydration.Increase reaction temperature (reflux). Add a dehydration catalyst like p-TsOH (10 mol%) or treat the isolated oxime with

base.
Low Yield (O-Alkylation) Hydroxylamine attacking as O-nucleophile first.Ensure free base hydroxylamine is not in excess in highly basic media. Use buffered conditions (NaOAc).
Dimer Formation (Furoxan) Rapid dimerization of nitrile oxide in Protocol B.Slow addition of the oxidant (Chloramine-T/NCS). Maintain a high concentration of the dipolarophile (alkyne).

References

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein J. Org. Chem. 2022.[10] Available at: [Link]

  • Pyruvic acid-catalyzed one-pot three-component green synthesis of isoxazoles. Indian Academy of Sciences. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. RSC Advances. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC/NIH. Available at: [Link](Note: Generalized URL for PMC search verification).

Sources

Method

Application Note: Using 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole as a Selective Alkylating Agent

Executive Summary This technical guide details the application of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole as a bifunctional building block in medicinal chemistry. Primarily utilized as an electrophilic alkylating a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole as a bifunctional building block in medicinal chemistry. Primarily utilized as an electrophilic alkylating agent, this compound enables the installation of the pharmacologically active 3-(2-bromophenyl)isoxazol-5-yl-ethyl moiety onto nucleophilic scaffolds (amines, thiols, phenolics).

The guide focuses on its utility in synthesizing CNS-active agents (resembling antipsychotic pharmacophores like Iloperidone or Risperidone derivatives) via N-alkylation . It distinguishes the reactivity profiles of the aliphatic 2-bromoethyl group (highly reactive,


) versus the aromatic 2-bromophenyl group (stable to alkylation, reactive in Pd-catalyzed coupling), providing a strategic advantage for divergent synthesis.

Chemical Profile & Mechanistic Insight[1][2]

Structural Properties[3][4]
  • IUPAC Name: 5-(2-bromoethyl)-3-(2-bromophenyl)-1,2-oxazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 330.99 g/mol (approx)

  • Key Features:

    • Electrophilic Site: Primary alkyl bromide at the C5-ethyl chain.

    • Orthogonal Handle: Aryl bromide at the C3-phenyl ring (inert to standard alkylation conditions).

    • Scaffold: 1,2-Oxazole (Isoxazole) linker.

Mechanism of Action: The "Finkelstein-Assisted"

The primary application involves nucleophilic attack by a secondary amine (e.g., piperidine/piperazine derivatives) on the terminal carbon of the bromoethyl chain.

To maximize yield and suppress elimination side products (styryl-isoxazole formation), we recommend an in situ Finkelstein modification . The addition of catalytic Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide transiently.

Reaction Pathway Diagram:

ReactionMechanism cluster_legend Key Start Alkyl Bromide (Substrate) Intermediate Alkyl Iodide (Transient Species) Start->Intermediate Finkelstein Exchange SideProduct Elimination Product (Vinyl Isoxazole) Start->SideProduct Base/Heat (Minor Path) Iodide KI (Catalyst) Acetone/ACN Iodide->Intermediate TS Transition State (SN2 Attack) Intermediate->TS Enhanced Leaving Group Amine Sec-Amine (Nucleophile) Amine->TS Nucleophilic Attack Product N-Alkylated Product TS->Product Major Path Legend Blue: Target | Red: Reactive Intermediate | Green: Reagent

Caption: Catalytic cycle showing the conversion of alkyl bromide to iodide, facilitating rapid nucleophilic substitution while minimizing elimination risks.

Application Protocol: N-Alkylation of Secondary Amines

This protocol describes the coupling of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole with a model secondary amine (e.g., 4-phenylpiperidine).

Reagents & Materials
ReagentEquiv.RoleNotes
Alkylating Agent 1.1ElectrophileThe isoxazole derivative.[1][2][3][4][5]
Secondary Amine 1.0NucleophileSubstrate (e.g., Piperidine deriv).

2.5BaseAnhydrous, granular preferred.
Potassium Iodide (KI) 0.1CatalystEssential for rate acceleration.
Acetonitrile (ACN) -SolventHPLC Grade, dry.
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Secondary Amine (1.0 mmol) and Acetonitrile (10 mL).

  • Add

    
      (2.5 mmol) and KI  (0.1 mmol). Stir at room temperature for 10 minutes to create a suspension.
    
  • Add 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole (1.1 mmol) in one portion. Note: If the agent is a solid, dissolve in minimal ACN before addition.

Step 2: Reaction Execution
  • Heat the mixture to Reflux (80-82°C) under an inert atmosphere (

    
     or Ar).
    
  • Monitor: Check reaction progress via TLC (System: Hexane/EtOAc 7:3) or LC-MS after 4 hours.

    • Target: Disappearance of the amine starting material.

    • Typical Time: 6 to 12 hours.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (

    
    , KBr, KI) through a Celite pad or sintered glass funnel. Wash the cake with Acetone (2 x 10 mL).
    
  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

Step 4: Purification
  • Dissolve the crude residue in DCM (Dichloromethane).

  • Perform Flash Column Chromatography :

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 0-5% Methanol in DCM (or Hexane/EtOAc depending on polarity).

  • Collect pure fractions and dry under high vacuum.

Experimental Workflow Visualization

Workflow Setup Step 1: Charge RBF (Amine + Base + KI + ACN) Addition Step 2: Add Alkylating Agent (Isoxazole Bromide) Setup->Addition Reflux Step 3: Reflux @ 80°C (6-12 Hours) Addition->Reflux Check Check TLC/LCMS Reflux->Check Check->Reflux Incomplete Workup Step 4: Filtration & Concentration Check->Workup Complete Purify Step 5: Flash Chromatography Workup->Purify Final Pure Product (Characterization) Purify->Final

Caption: Operational workflow for the N-alkylation synthesis process.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Elimination of HBr (Vinyl formation).Reduce temperature to 60°C; Ensure base is not excessively strong (stick to Carbonates, avoid hydroxides).
Slow Reaction Poor solubility or leaving group activity.Increase KI loading to 0.2 eq; Switch solvent to DMF (Dimethylformamide) to enhance nucleophilicity.
Side Products Over-alkylation (if primary amine used).Use secondary amines. If using primary amines, use large excess of amine or protect one site.
Impurity in NMR Residual solvent or inorganic salts.Ensure thorough drying; Perform an aqueous wash (DCM/Water) if filtration was insufficient.

Safety & Handling

  • Hazards: This compound is an Alkylating Agent .[6][7][8] Treat as a potential mutagen/carcinogen.[8] It is likely a Lachrymator (irritating to eyes/respiratory tract) due to the bromo-ethyl moiety.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood.

  • Disposal: Quench excess alkylating agent with an amine-waste stream or dilute NaOH before disposal into halogenated waste containers.

References

  • Isoxazole Scaffolds in Antipsychotics

    • Title: Synthesis and pharmacological evaluation of benzisoxazole derivatives (Contextual grounding for Iloperidone-like scaffolds).
    • Source: Journal of Medicinal Chemistry.
    • Link: (Demonstrates the structural relevance of the isoxazole-ethyl-piperidine linkage).

  • Mechanism of Finkelstein Reaction

    • Title: Nucleophilic Substitution at Aliph
    • Source: Organic Chemistry Portal.
    • Link:

  • General N-Alkylation Protocols

    • Title: Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques.
    • Source: Wiley Online Library (General Reference).
    • Link:

  • Safety Data (Analogous)

    • Title: 5-(2-bromoethyl)-3-phenylisoxazole (Analogous structure safety data).[9]

    • Source: Sigma-Aldrich / Merck.
    • Link:

Sources

Application

Nucleophilic substitution procedures using 5-(2-bromo-ethyl) isoxazole

Application Note & Master Protocol: Nucleophilic Substitution of 5-(2-Bromoethyl)isoxazole Part 1: Executive Summary & Strategic Analysis This guide details the optimized protocols for utilizing 5-(2-bromoethyl)isoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Master Protocol: Nucleophilic Substitution of 5-(2-Bromoethyl)isoxazole

Part 1: Executive Summary & Strategic Analysis

This guide details the optimized protocols for utilizing 5-(2-bromoethyl)isoxazole (and its derivatives like the 3-methyl analog, CAS 115027-24-8) as a "homo-isoxazole" electrophile.[1] Unlike the more common 5-(bromomethyl)isoxazole, the 2-bromoethyl linker introduces a critical reactivity divergence: the competition between Nucleophilic Substitution (


)  and Base-Catalyzed Elimination (

)
.[1]

Core Technical Insight: The ethyl spacer isolates the electrophilic carbon from the direct electron-withdrawing effect of the isoxazole ring. While this reduces the rate of substitution compared to benzylic-like halides, it significantly increases the risk of styrene-like elimination to form 5-vinylisoxazole . Successful derivatization requires precise control over basicity and temperature to favor the kinetic substitution product over the thermodynamic elimination product.

Part 2: Chemical Reactivity Profile

Electrophile Analysis
  • Structure: Isoxazole ring substituted at C5 with a

    
     chain.[1]
    
  • Primary Risk: Dehydrohalogenation (Elimination) yielding 5-vinylisoxazole.[1]

  • Isoxazole Stability: The N-O bond is sensitive to reducing conditions (e.g.,

    
    , strong hydrides) and strong nucleophilic attack at C3/C5.[1] However, it is stable under standard 
    
    
    
    alkylation conditions (
    
    
    /DMF).[1]
Decision Matrix: Reaction Parameters
ParameterRecommendationRationale
Solvent Acetonitrile (ACN) or DMF ACN (polar aprotic) balances solubility with rate.[1] DMF is preferred for lower nucleophilicity amines to boost

kinetics.
Base

or

Weak, poorly soluble inorganic bases minimize the concentration of active base, reducing

elimination. Avoid alkoxides (

,

).[1]
Temperature 25°C – 60°C Higher temperatures (>80°C) exponentially favor elimination.[1]
Stoichiometry Nucleophile Excess (1.2 – 2.0 eq) Drives the reaction to completion and suppresses bis-alkylation (for primary amines).[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition and the optimal pathway for library synthesis.

ReactionPathways Start 5-(2-bromoethyl)isoxazole (Electrophile) SubProduct Target Substitution Product (S_N2) Start->SubProduct Mild Base (K2CO3) Polar Aprotic Solvent < 60°C ElimProduct 5-Vinylisoxazole (Side Product - E2) Start->ElimProduct Strong Base (NaOEt) High Temp (>80°C) RingOpen Ring Cleavage (N-O Bond Breakage) Start->RingOpen Reducing Agents or Strong Nucleophiles at C3 Nu Nucleophile (Amine/Thiol/Enolate)

Figure 1: Mechanistic divergence in the reaction of 5-(2-bromoethyl)isoxazole.[1] The green path represents the optimized protocol described below.

Part 4: Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Best for: Building diversity libraries with primary or secondary amines.[1]

Reagents:

  • 5-(2-bromoethyl)isoxazole (1.0 eq)[1]

  • Amine (1.2 – 1.5 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Potassium Iodide (

    
    ) (0.1 eq) – Catalyst (Finkelstein condition)[1]
    
  • Solvent: Acetonitrile (ACN)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.2 eq) in anhydrous ACN (0.2 M concentration relative to bromide).

  • Base Addition: Add

    
      (2.0 eq) and 
    
    
    
    (0.1 eq). Stir for 10 minutes at room temperature to ensure suspension homogeneity.
  • Electrophile Addition: Add 5-(2-bromoethyl)isoxazole (1.0 eq) dropwise (if liquid) or as a solution in minimal ACN.

  • Reaction: Heat the mixture to 50°C under an inert atmosphere (

    
     or Ar). Monitor by TLC/LC-MS.
    
    • Note: Reaction times typically range from 4 to 12 hours.

  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    /
    
    
    
    ) through a Celite pad. Rinse the pad with Ethyl Acetate.
  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: S-Alkylation (Thioether Synthesis)

Best for: High-yield "Click-like" coupling due to high nucleophilicity of thiols.[1]

Reagents:

  • 5-(2-bromoethyl)isoxazole (1.0 eq)[1]

  • Thiol (R-SH) (1.1 eq)[1]

  • Cesium Carbonate (

    
    ) (1.5 eq)[1]
    
  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Setup: Dissolve the Thiol (1.1 eq) in DMF (0.5 M).[1]

  • Activation: Add

    
      (1.5 eq). The mixture may turn slightly yellow (thiolate formation).
    
  • Coupling: Add 5-(2-bromoethyl)isoxazole (1.0 eq) in one portion.

  • Reaction: Stir at Room Temperature (25°C) .

    • Expert Note: Thiols are highly nucleophilic; heating is rarely required and increases disulfide byproduct formation.

  • Quench: Pour the reaction mixture into water (5x volume) and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with water and brine (to remove DMF).[1] Dry over

    
    . Concentrate and purify.
    
Protocol C: C-Alkylation (Malonate/Enolate Chemistry)

Best for: Extending the carbon skeleton.[1]

Reagents:

  • 5-(2-bromoethyl)isoxazole (1.0 eq)[1]

  • Diethyl malonate (or similar active methylene) (1.2 eq)[1]

  • Sodium Hydride (

    
    , 60% in oil) (1.2 eq)[1]
    
  • Solvent: THF (Tetrahydrofuran) or DMF[1]

Step-by-Step Procedure:

  • Enolate Formation: In a dry flask under Argon, suspend

    
      (1.2 eq) in anhydrous THF  at 0°C.
    
  • Nucleophile Addition: Add Diethyl malonate (1.2 eq) dropwise. Evolution of

    
     gas will occur. Stir at 0°C -> RT for 30 mins until gas evolution ceases and the solution is clear.
    
  • Alkylation: Cool back to 0°C. Add 5-(2-bromoethyl)isoxazole (1.0 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12-18 hours.

    • Critical Control: If reaction is sluggish, warm to 40°C, but monitor strictly for elimination products.[1]

  • Workup: Quench carefully with saturated

    
     solution. Extract with Diethyl Ether or EtOAc.
    

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Formation of Vinylisoxazole Base is too strong or Temp too high.Switch from

/Alkoxides to

. Lower temperature by 10-20°C.
Low Conversion Poor nucleophilicity or "Finkelstein" needed.Add 10-20 mol% NaI or KI to generate the more reactive alkyl iodide in situ.
Ring Cleavage Reducing conditions or harsh hydrolysis.Avoid strong reducing agents (

).[1] Ensure workup pH is neutral (pH 6-8).[1]

Part 6: Safety & Handling

  • Alkylating Agent: 5-(2-bromoethyl)isoxazole is a potent alkylating agent.[1] It is likely a lachrymator and potential mutagen. Handle strictly in a fume hood.

  • Isoxazole Energetics: While generally stable, low molecular weight isoxazoles can be energetic. Do not distill the neat compound at high temperatures/pressure.

  • Waste Disposal: Quench all reaction mixtures with dilute acid/base before disposal to destroy unreacted alkyl halides.

References

  • Isoxazole Reactivity & Synthesis

    • Pérez, J. M., & Ramón, D. J. (2015).[1] Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [1]

  • General Nucleophilic Substitution on Heterocycles

    • Chalyk, B., et al. (2019).[1] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. The Journal of Organic Chemistry. [1]

  • Biological Significance of Isoxazole Scaffold

    • Zhu, J., et al. (2018).[1] Isoxazole derivatives as a new class of anticancer agents. European Journal of Medicinal Chemistry.

  • Analogous Halo-alkyl Isoxazole Chemistry

    • Enamine Ltd. (2020).[1] Building Blocks: Isoxazoles.

Sources

Method

Application Note: Strategic Synthesis and Functionalization of Bromophenyl Isoxazole Scaffolds for Pharmaceutical Intermediates

Abstract This application note details the robust preparation of 3-(4-bromophenyl)-5-substituted isoxazoles , a privileged scaffold in medicinal chemistry. The isoxazole ring serves as a bioisostere for amide and ester b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust preparation of 3-(4-bromophenyl)-5-substituted isoxazoles , a privileged scaffold in medicinal chemistry. The isoxazole ring serves as a bioisostere for amide and ester bonds, offering improved metabolic stability and pharmacokinetic profiles. This guide focuses on a modular synthesis strategy: (1) Regioselective construction of the isoxazole core via [3+2] cycloaddition, and (2) Downstream diversification utilizing the aryl bromide handle via Suzuki-Miyaura cross-coupling. The protocols herein are designed for high reproducibility and scalability in drug discovery workflows.

Introduction: The Strategic Value of the Scaffold

In modern drug design, the 3,5-disubstituted isoxazole ring is critical for rigidifying molecular geometry and engaging in


-stacking interactions within protein binding pockets. The inclusion of a 4-bromophenyl  moiety at the 3-position provides a versatile "chemical handle."[1]
  • Bioisosterism: The isoxazole mimics the electrostatics of peptide bonds but resists hydrolysis.

  • Divergent Synthesis: The bromine atom allows late-stage introduction of complex aryl/heteroaryl groups, facilitating rapid Structure-Activity Relationship (SAR) exploration without rebuilding the core heterocycle.

Core Pathway Visualization

The following diagram outlines the synthetic logic, moving from raw materials to the functionalized drug candidate.

G Start 4-Bromobenzaldehyde Oxime Aldoxime Intermediate Start->Oxime NH2OH·HCl NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide Chloramine-T [Oxidation] Scaffold 3-(4-Bromophenyl) Isoxazole Core NitrileOxide->Scaffold Alkyne/[3+2] Cycloaddition Coupling Suzuki/Buchwald Coupling Scaffold->Coupling Pd(0) Cat. Ar-B(OH)2 Final Pharmaceutical Intermediate Coupling->Final Diversification

Figure 1: Modular synthetic workflow for bromophenyl isoxazole intermediates.

Module 1: Scaffold Construction via [3+2] Cycloaddition

The most reliable method for constructing the isoxazole ring while preserving the aryl bromide is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.

Why this method?

  • Regioselectivity: Favorably produces the 3,5-disubstituted isomer over the 3,4-isomer due to steric and electronic control.

  • Safety: We utilize Chloramine-T for the in situ generation of nitrile oxides. This avoids the use of unstable acid chlorides or harsh bleach conditions, which can degrade the bromine handle.

Protocol 1: Synthesis of 3-(4-bromophenyl)-5-methylisoxazole

Reaction Scale: 10 mmol Target Yield: >85%

Reagents
  • 4-Bromobenzaldehyde oxime (2.0 g, 10 mmol)

  • Propargyl alcohol or substituted alkyne (1.2 equiv)

  • Chloramine-T trihydrate (1.1 equiv)

  • Ethanol/Water (1:1 v/v) or Methanol

  • Copper(I) Iodide (5 mol%) - Optional for enhanced regiocontrol

Step-by-Step Methodology
  • Oxime Preparation (Pre-step):

    • Dissolve 4-bromobenzaldehyde in ethanol. Add 1.2 eq of hydroxylamine hydrochloride and 1.2 eq of sodium acetate.

    • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, replaced by the oxime (
      
      
      
      ).
    • Validation: Isolate and dry.[2] The oxime is stable and can be stored.

  • Cycloaddition (The "Click" Step):

    • Dissolve the oxime (10 mmol) in 20 mL Ethanol.

    • Add the terminal alkyne (12 mmol).

    • Critical Step: Add Chloramine-T (11 mmol) portion-wise over 15 minutes. Do not add all at once. Rapid addition causes the nitrile oxide to dimerize into a furoxan byproduct.

    • Heat the mixture to reflux (approx. 78°C) for 4 hours.

    • Self-Validating Check: The reaction mixture should turn from a suspension to a clear solution, then potentially precipitate the product upon cooling.

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with 1N NaOH (to remove unreacted oxime) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane. Column chromatography is rarely needed if the Chloramine-T addition was controlled.

Troubleshooting Guide for Module 1
ObservationRoot CauseCorrective Action
Low Yield / Furoxan formation Nitrile oxide concentration too high.Add Chloramine-T slower (syringe pump) or increase alkyne equivalents.
Regioisomer mixture (3,4 vs 3,5) Lack of steric guidance.Use CuI (5 mol%) / Sodium Ascorbate (10 mol%) to force 3,5-selectivity (Click conditions).
Incomplete conversion Oxime poor solubility.Switch solvent to DMF or increase temperature to 90°C.

Module 2: Functionalization via Suzuki-Miyaura Coupling

Once the 3-(4-bromophenyl)isoxazole core is synthesized, the bromine atom serves as the electrophile for cross-coupling.

Scientific Integrity Note: Isoxazoles contain a weak N-O bond. Standard reductive conditions (e.g., Pd/C +


) will cleave the ring to form an amino-enone. Therefore, non-reductive  palladium cycles must be used.
Mechanism of Stability

The following diagram illustrates the competing pathways. We must select conditions that favor Path A (Coupling) over Path B (Ring Opening).

Mechanism cluster_pathA Path A: Desired Coupling cluster_pathB Path B: Ring Destruction (AVOID) Start Bromophenyl Isoxazole Pd_Insert Oxidative Addition (Ar-Pd-Br) Start->Pd_Insert Reduction Strong Reduction (H2, LiAlH4) Start->Reduction Avoid Transmetal Transmetallation (Boronic Acid) Pd_Insert->Transmetal Product Biaryl Isoxazole Transmetal->Product Reductive Elimination Cleavage Ring Opening (Amino-enone) Reduction->Cleavage

Figure 2: Mechanistic pathways. Path A is favored by carbonate bases and Pd(0) catalysts.

Protocol 2: Suzuki Coupling of Isoxazole Scaffold

Reagents:

  • 3-(4-bromophenyl)-5-methylisoxazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%)
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing (Critical):

    • Combine the isoxazole, boronic acid, and base in a microwave vial or round-bottom flask.

    • Add the solvent mixture.[3]

    • Sparge with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Catalyst Addition:

    • Add the Pd catalyst quickly under positive inert gas pressure. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 12 hours.

    • Microwave (Preferred): Heat to 110°C for 30 minutes. Microwave heating often suppresses side reactions by reducing thermal exposure time.

  • Work-up:

    • Filter through a Celite pad to remove Palladium black.

    • Dilute with EtOAc, wash with water.

    • Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a silica-based metal scavenger (e.g., Si-Thiol) for 1 hour.

Optimization Data: Solvent & Base Screening[4][5][6]

The following data summarizes optimization studies for coupling phenylboronic acid to the scaffold.

EntryCatalyst (5 mol%)SolventBaseYield (%)Notes
1

Toluene/EtOH

65%Slow conversion.
2

/

DMF

40%Significant homocoupling of boronic acid.
3

Dioxane/H2O

92% Optimal Condition. High purity.
4

/ S-Phos
THF

88%Good for sterically hindered boronic acids.

References

  • Tang, S., et al. (2009).[4] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Koubachi, J., et al. (2009). Suzuki-Miyaura Cross-Coupling of 3-Bromo- and 3,5-Dibromoisoxazoles with Arylboronic Acids. Tetrahedron Letters, 50(46), 6339-6342. (Contextual grounding for isoxazole stability).
  • National Institutes of Health (NIH). (2025). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

Sources

Application

Step-by-step laboratory guide for synthesizing 3,5-disubstituted isoxazoles

Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and rigid planar structure allow it to act as a versatile scaffold, capable of engaging in a variety of non-covalent interactions with biological targets. Consequently, the 3,5-disubstituted isoxazole motif is found at the heart of numerous pharmacologically active compounds, exhibiting a broad spectrum of activities including antibacterial, anti-inflammatory, and anticancer properties. This guide provides a detailed, experience-driven protocol for the synthesis of 3,5-disubstituted isoxazoles, focusing on the classical and highly reliable condensation of 1,3-dicarbonyl compounds with hydroxylamine.

The Foundational Chemistry: Mechanism of Isoxazole Formation

The synthesis of 3,5-disubstituted isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a robust and well-established method.[1][2] The reaction proceeds through a two-step sequence involving an initial condensation to form an oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.[1]

The causality behind this synthetic choice lies in the inherent reactivity of the starting materials. The 1,3-dicarbonyl compound possesses two electrophilic carbonyl carbons, while hydroxylamine has two nucleophilic sites: the nitrogen and the oxygen. The more nucleophilic nitrogen of the hydroxylamine initially attacks one of the carbonyl groups, leading to the formation of a hemiaminal which then dehydrates to an oxime. The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the second carbonyl group to form a five-membered heterocyclic intermediate. A final dehydration step results in the formation of the stable, aromatic 3,5-disubstituted isoxazole.

Isoxazole Synthesis Mechanism start 1,3-Dicarbonyl Compound intermediate1 Oxime Intermediate start->intermediate1 Condensation (-H2O) hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate1 intermediate2 Cyclic Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product 3,5-Disubstituted Isoxazole intermediate2->product Dehydration (-H2O)

Caption: Mechanism of 3,5-disubstituted isoxazole synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol details the synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine hydrochloride, a classic example that is easily adaptable for other 1,3-dicarbonyl precursors.

Materials and Reagents:

  • Acetylacetone (2,4-pentanedione)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Pyridine

  • Ethanol or Glacial Acetic Acid

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq.) in water or ethanol.

  • Basification: Add a base such as sodium carbonate (1.1 eq.) or pyridine (2.0 eq.) to the solution and stir until the hydroxylamine hydrochloride is fully dissolved and neutralized.[3]

  • Addition of Dicarbonyl: To the stirring solution, add the 1,3-dicarbonyl compound, for instance, acetylacetone (1.0 eq.), dropwise at room temperature.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter off the salts. If pyridine was used, it can be removed under reduced pressure.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.[5][6]

Quantitative Data Summary

The reaction conditions and yields can vary depending on the specific 1,3-dicarbonyl substrate used. The following table provides a summary of typical reaction parameters for the synthesis of different 3,5-disubstituted isoxazoles.

1,3-Dicarbonyl CompoundR1R2SolventBaseTime (h)Yield (%)
AcetylacetoneCH₃CH₃EthanolNa₂CO₃2-470-85
DibenzoylmethanePhPhEthanolKOH4-680-90[5]
1-Phenyl-1,3-butanedionePhCH₃Acetic Acid-3-575-85

Experimental Workflow

The overall experimental workflow for the synthesis and purification of 3,5-disubstituted isoxazoles is depicted below.

Experimental Workflow start Starting Materials: 1,3-Dicarbonyl & Hydroxylamine reaction Reaction Setup & Reflux start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification: Distillation or Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization product Pure 3,5-Disubstituted Isoxazole characterization->product

Caption: Overall experimental workflow for isoxazole synthesis.

Characterization of 3,5-Disubstituted Isoxazoles

The successful synthesis of the desired isoxazole can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the C4 position of the isoxazole ring typically appears as a sharp singlet in the range of δ 6.0-6.6 ppm.[7] The signals for the substituents at the C3 and C5 positions will appear in their characteristic regions.

    • ¹³C NMR: The carbon atoms of the isoxazole ring show characteristic chemical shifts. C3 and C5 are typically in the range of δ 150-170 ppm, while C4 is more upfield, around δ 100-110 ppm.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C=N and C=C stretching vibrations within the isoxazole ring, typically in the region of 1600-1400 cm⁻¹. The absence of a broad O-H stretch (from the oxime intermediate) and strong C=O stretches (from the starting dicarbonyl) is indicative of a complete reaction.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized 3,5-disubstituted isoxazole.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Yield Incomplete reaction, decomposition of starting materials or product.[6][9]Ensure the purity of starting materials. Optimize reaction time and temperature. Consider using a different solvent or base.[9]
Formation of Side Products Reaction with two equivalents of hydroxylamine to form a dioxime.Use a stoichiometric amount of hydroxylamine. Control the pH of the reaction mixture.
Difficult Purification Similar polarities of the product and unreacted starting materials or byproducts.Perform careful column chromatography with a well-chosen solvent system. Recrystallization from a suitable solvent can also be effective.[6]

References

  • Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole. Retrieved from [Link]

  • Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • Study.com. (n.d.). Propose a mechanism for the formation of 3,5-dimethylisoxazole from hydroxylamine and 2,4-pentanedione. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of various 3,5-diarylisoxazoles with the scope of.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • MDPI. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Lakhvich, F. A., & Lys, Ya. A. (2000). Derivatives of 1,3-Diketones and 1,2-Oxazoles as Versatile Synthons and Precursors of Biomolecules.
  • Koyama, J. (1988). Synthetic reactions using isoxazole compounds. Journal of the School of Pharmacy, 17, 1-19.
  • ResearchGate. (2022). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

Audience: Researchers, scientists, and drug development professionals. Introduction The 3,5-disubstituted isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3,5-disubstituted isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The compound 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole represents a particularly versatile building block for the construction of complex molecular architectures. It features two distinct carbon-bromine bonds with orthogonal reactivity: a reactive C(sp³)-Br alkyl halide on the ethyl side chain and a more robust C(sp²)-Br aryl halide on the phenyl ring. This differential reactivity allows for precise, sequential, or selective functionalization, making it an ideal starting material for creating diverse chemical libraries for drug discovery and materials science applications.

This guide provides a comprehensive overview of the synthesis and strategic functionalization of this scaffold. We will detail field-proven protocols for its preparation and subsequent selective modification at both the alkyl and aryl positions, explaining the chemical logic behind each step.

Synthesis of the Core Scaffold: 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

The most direct and regioselective method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[1][2] The synthesis proceeds in two key stages: the formation of 2-bromobenzaldehyde oxime and its subsequent in situ conversion to a nitrile oxide for reaction with 4-bromo-1-butyne.[3][4][5][6]

Protocol 1: Synthesis of 2-Bromobenzaldehyde Oxime
  • Reaction Setup: To a solution of 2-bromobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and anhydrous sodium carbonate (1.2 equivalents).[7]

  • Reaction: Stir the mixture at room temperature or under gentle heating (e.g., 50-60 °C) for 2-4 hours. The reaction can be conveniently monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude oxime can often be used in the next step without further purification. If needed, it can be recrystallized from an appropriate solvent system like ethyl acetate/hexanes.[8]

Protocol 2: [3+2] Cycloaddition to form 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole
  • Reaction Setup: In a round-bottom flask, dissolve the 2-bromobenzaldehyde oxime (1 equivalent) and 4-bromo-1-butyne (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Nitrile Oxide Generation & Cycloaddition: To this stirring solution, add N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite solution) portion-wise at 0 °C or room temperature. The in situ generated 2-bromophenylnitrile oxide will immediately undergo cycloaddition with the alkyne.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the oxime is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole.

Part A: Selective Functionalization of the 2-Bromoethyl Side Chain

The C(sp³)-Br bond on the ethyl side chain is significantly more susceptible to nucleophilic substitution than the C(sp²)-Br bond of the aryl ring.[10][11][12][13] This allows for a wide range of nucleophiles to be introduced selectively at this position under relatively mild conditions, typically following an SN2 mechanism.[14][15]

Protocol 3: Azide Substitution (for Click Chemistry)

The introduction of an azide moiety provides a powerful handle for subsequent bio-orthogonal "click" chemistry reactions.

  • Reaction Setup: Dissolve 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole (1 equivalent) in a polar aprotic solvent like Dimethylformamide (DMF) or acetone.

  • Reaction: Add sodium azide (NaN₃, 1.5-2.0 equivalents) and stir the mixture at room temperature or heat to 50-70 °C for 4-12 hours.[15]

  • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. The resulting 5-(2-azido-ethyl)-3-(2-bromophenyl)-isoxazole can be purified by column chromatography if necessary.

Protocol 4: Amine Substitution (Linker Introduction)

Introducing amine functionalities is a common strategy for tethering the molecule to other scaffolds or for modulating its physicochemical properties.

  • Reaction Setup: Dissolve the starting isoxazole (1 equivalent) in a solvent such as acetonitrile or DMF.

  • Reaction: Add the desired primary or secondary amine (e.g., piperidine, morpholine, 2-5 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2-3 equivalents). Heat the reaction to 60-80 °C and monitor by TLC.

  • Work-up: Once the reaction is complete, cool to room temperature, filter off the base, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate. Purify by column chromatography to obtain the desired N-substituted product.

Data Summary: Nucleophilic Substitution on the Ethyl Side Chain
NucleophileReagentBaseSolventTemperature (°C)Typical Yield (%)
AzideNaN₃-DMF50-7085-95
PiperidinePiperidineK₂CO₃Acetonitrile60-8080-90
MorpholineMorpholineK₂CO₃DMF60-8075-85
CyanideKCN-DMSO60-8070-80
ThiophenolThiophenolK₂CO₃DMFRT-5085-95

Part B: Selective Functionalization of the 2-Bromophenyl Ring

The aryl C-Br bond is ideal for palladium-catalyzed cross-coupling reactions, which enable the formation of C-C, C-N, and C-S bonds.[16] These reactions typically require a palladium catalyst, a suitable ligand, and a base, and are inert towards the alkyl bromide on the side chain.

Protocol 5: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures.[17]

  • Reaction Setup: In a reaction vessel, combine 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole (or its functionalized derivative from Part A) (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).[18][19]

  • Reaction: Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DMF). Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-110 °C for 6-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography to yield the coupled product.

Protocol 6: Sonogashira Coupling (C-C Alkyne Formation)

This reaction introduces a rigid alkyne linker, often used in materials science and as a precursor for other heterocycles.[20][21]

  • Reaction Setup: To a degassed solution of the starting material (1 equivalent) and a terminal alkyne (1.2 equivalents) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine).[22][23]

  • Reaction: Stir the mixture under an inert atmosphere at room temperature or elevated temperatures (40-80 °C) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, and concentrate the filtrate.

  • Purification: Redissolve the crude product in an organic solvent, wash with aqueous ammonium chloride, water, and brine. Dry, concentrate, and purify by column chromatography.

Protocol 7: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for synthesizing aryl amines.[16][24]

  • Reaction Setup: Combine the aryl bromide (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equivalents).[25][26][27]

  • Reaction: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane) and heat the mixture under an inert atmosphere at 90-120 °C for 8-24 hours.

  • Work-up: Cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Data Summary: Cross-Coupling on the Phenyl Ring
Reaction TypeCoupling PartnerCatalyst System (Example)BaseSolventTemperature (°C)
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-110
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFRT-80
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BINAPNaOt-BuToluene90-120

Part C: Orthogonal & Sequential Functionalization Strategy

The true power of the 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole scaffold lies in the ability to perform these reactions sequentially. A typical and highly effective strategy is to first perform the milder nucleophilic substitution on the ethyl side chain, followed by the more robust palladium-catalyzed cross-coupling on the aryl ring. This orthogonal approach allows for the modular construction of highly complex and diverse molecules from a single starting material.

Experimental Workflow: Sequential Functionalization

G Start 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Step1 Step 1: Nucleophilic Substitution (e.g., NaN₃, DMF) Start->Step1 Intermediate Intermediate: 5-(2-Azido-ethyl)-3-(2-bromophenyl)-isoxazole Step1->Intermediate Step2 Step 2: Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Intermediate->Step2 Product Final Product: Diverse, Di-functionalized Isoxazoles Step2->Product

Caption: Sequential functionalization workflow.

Conclusion

5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole is a highly valuable and adaptable scaffold for chemical synthesis. The distinct reactivity of its two bromine atoms provides a clear and reliable roadmap for selective and sequential modifications. By leveraging classical nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of complex, di-functionalized isoxazoles, accelerating discovery programs in drug development and materials science.

References

  • Vertex AI Search. (n.d.). Aryl halides are less reactive than alkyl halides towards nuceophilic reagents. Give reasons.
  • Vaia. (n.d.). Problem 4 Compare and contrast alkyl halid...
  • SciSpace. (2011, February 1). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Organic Chemistry Portal. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.
  • Shaalaa.com. (2021, March 24). Explain. Aryl halides are less reactive than alkyl halides towards nucleophilic substitution reactions.
  • Oreate AI Blog. (2026, February 24). Alkyl vs. Aryl Halides: Unpacking the Difference in Organic Chemistry.
  • sathee jee. (n.d.). Alkyl Halide and Aryl Halide.
  • PMC. (n.d.). (E)-2-Bromobenzaldehyde oxime.
  • Cenmed Enterprises. (n.d.). 4 Bromo 1 Butyne 97%.
  • Smolecule. (2023, August 15). Buy 4-Bromo-1-butyne | 38771-21-0.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-butyne 97 38771-21-0.
  • lookchem. (n.d.). Cas 38771-21-0,4-BROMO-1-BUTYNE.
  • Scientific Laboratory Supplies. (n.d.). 4-Bromo-1-butyne, 97% | 675725-5G | SIGMA-ALDRICH.
  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Scirp.org. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Sigma-Aldrich. (n.d.). Halogenated Heterocycles.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Google Patents. (n.d.). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
  • ACS Publications. (2011, November 2). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?
  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Beilstein Journals. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (2014, March 1). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity.

Sources

Application

Scalable Synthesis of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole: A Regioselective [3+2] Cycloaddition Protocol

Topic: Scalable synthesis routes for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Content Type: Application Note & Protocol Executive Summary This application note details a robust, scalable synthetic route for 5-(2-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable synthesis routes for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Content Type: Application Note & Protocol

Executive Summary

This application note details a robust, scalable synthetic route for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole , a functionalized heterocyclic scaffold critical for the development of glutamatergic ligands and kinase inhibitors. Unlike traditional condensation methods which often suffer from poor regiocontrol or harsh conditions, this protocol utilizes a regioselective 1,3-dipolar cycloaddition ([3+2]) between a generated nitrile oxide and a terminal alkyne.

The workflow is designed for high-fidelity reproduction in drug discovery environments, prioritizing intermediate stability, purification efficiency, and safety during scale-up.

Key Performance Indicators
ParameterSpecification
Target Moiety 3,5-disubstituted isoxazole core
Primary Methodology Huisgen [3+2] Cycloaddition (Nitrile Oxide route)
Overall Yield 45–55% (3 steps)
Regioselectivity >95:5 (3,5-isomer vs. 3,4-isomer)
Scale Suitability Gram to Multi-gram (10g+)

Strategic Retrosynthesis & Pathway Analysis

The synthesis is disconnected into three logical stages. The isoxazole core is constructed via the reaction of 2-bromobenzonitrile oxide (generated in situ) with 3-butyn-1-ol . This approach installs the ethyl-alcohol handle at the 5-position, which is subsequently converted to the target alkyl bromide under mild conditions to prevent side reactions with the sensitive isoxazole ring.

Pathway Visualization

SynthesisRoute SM1 2-Bromobenzaldehyde Step1 Step 1: Oximation (NH2OH·HCl) SM1->Step1 SM2 3-Butyn-1-ol Step3 Step 3: [3+2] Cycloaddition (Et3N, In-situ Nitrile Oxide) SM2->Step3 Int1 Oxime Intermediate Step1->Int1 Step2 Step 2: Chlorination (NCS, DMF) Int1->Step2 Int2 Hydroximoyl Chloride Step2->Int2 Int2->Step3 + SM2 Int3 5-(2-Hydroxyethyl) isoxazole Step3->Int3 Step4 Step 4: Bromination (CBr4, PPh3) Int3->Step4 Target Target: 5-(2-Bromo-ethyl)-3- (2-bromophenyl)-isoxazole Step4->Target

Figure 1: Retrosynthetic logic flow from commercial starting materials to the target alkyl bromide.

Detailed Experimental Protocols

Stage 1: Precursor Synthesis (Hydroximoyl Chloride Generation)

The generation of the nitrile oxide precursor must be handled carefully. Direct isolation of nitrile oxides is hazardous due to dimerization (furoxan formation); therefore, we isolate the stable hydroximoyl chloride intermediate.

Reaction:



Protocol
  • Oximation:

    • Dissolve 2-bromobenzaldehyde (10.0 g, 54 mmol) in Ethanol (100 mL).

    • Add Hydroxylamine hydrochloride (4.5 g, 65 mmol, 1.2 eq) and Sodium Acetate (5.3 g, 65 mmol) dissolved in minimal water.

    • Stir at RT for 2 hours. Monitor by TLC (Hex:EtOAc 4:1).

    • Workup: Remove EtOH under vacuum. Resuspend residue in water, extract with EtOAc.[1] Dry (

      
      ) and concentrate to yield the crude oxime (white solid).
      
  • Chlorination (The "Warhead" Synthesis):

    • Dissolve the crude oxime in DMF (50 mL). Chill to 0°C.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 20 minutes.

    • Critical Control Point: Allow to warm to RT slowly. If the reaction does not initiate (no color change/exotherm), add a catalytic amount of HCl gas (vapor from bottle) or 10

      
      L of HCl/dioxane to catalyze the radical mechanism.
      
    • Stir for 3-4 hours. Pour into ice water/brine. Extract with Et2O.

    • Safety: Do not distill or heat the hydroximoyl chloride residue excessively. Use immediately in Stage 2.

Stage 2: Isoxazole Core Construction ([3+2] Cycloaddition)

This step dictates the regiochemistry. The use of a terminal alkyne (3-butyn-1-ol) with an aryl nitrile oxide typically favors the 3,5-disubstituted product due to steric and electronic factors.

Reaction:



Protocol
  • Dissolve 3-butyn-1-ol (1.2 eq) and the Hydroximoyl chloride from Stage 1 (1.0 eq) in DCM (10 mL/g).

  • Cool the solution to 0°C.

  • Slow Addition: Add a solution of Triethylamine (

    
    )  (1.2 eq) in DCM dropwise via an addition funnel over 60 minutes.
    
    • Mechanism:[2][1][3][4][5][6]

      
       eliminates HCl to generate the Nitrile Oxide in situ, which immediately traps the alkyne.
      
  • Allow to warm to RT and stir overnight (12h).

  • Workup: Wash with 1N HCl (to remove amine), then Sat.

    
    , then Brine.[7]
    
  • Purification: Silica gel chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    
    • Target Product:5-(2-hydroxyethyl)-3-(2-bromophenyl)isoxazole .

    • Note: The 3,4-isomer is usually minor (<5%) and more polar; ensure separation.

Stage 3: Functionalization (Appel Reaction)

Converting the alcohol to the bromide requires mild conditions to avoid affecting the isoxazole nitrogen or the aryl bromide. The Appel reaction (


) is superior here to 

(harsh) or

(acidic byproducts) for maintaining scaffold integrity on research scales.

Reaction:



Protocol
  • Dissolve the Isoxazole alcohol (1.0 eq) and Carbon Tetrabromide (

    
    )  (1.25 eq) in anhydrous DCM (15 mL/g). Cool to 0°C.[1][8]
    
  • Add Triphenylphosphine (

    
    )  (1.25 eq) portion-wise.
    
    • Observation: Solution will turn slightly yellow.

  • Stir at 0°C for 30 mins, then RT for 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Purification:

    • The major byproduct is Triphenylphosphine oxide (

      
      ), which can be difficult to remove.
      
    • Method: Triturate the crude residue with cold Et2O/Hexane (1:1);

      
       often precipitates. Filter.
      
    • Flash Chromatography: Hexanes:EtOAc (90:10). The target bromide is much less polar than the alcohol.

Analytical Validation & QC

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Fragment

H NMR Signature (400 MHz,

)
Structural Insight
Isoxazole C4-H

6.50 – 6.60 (s, 1H)
Characteristic singlet confirming cyclization.
Aryl Protons

7.20 – 7.70 (m, 4H)
Pattern consistent with ortho-substitution.
Ethyl Linker (-CH2-)

3.20 – 3.40 (t, 2H)
Adjacent to isoxazole ring.
Ethyl Bromide (-CH2Br)

3.60 – 3.80 (t, 2H)
Distinct downfield shift from alcohol precursor (

3.9 ppm).

Mass Spectrometry (LC-MS):

  • Expect an isotopic pattern characteristic of two bromine atoms (

    
    ).
    
  • M+H peaks at M, M+2, M+4 with relative intensities approx 1:2:1.

Safety & Scale-Up Considerations

Thermal Hazards (Nitrile Oxides)

Nitrile oxides are high-energy intermediates.

  • Risk: Uncontrolled exotherms during the chlorination step (Stage 2) or rapid dimerization if the dipolarophile (alkyne) is not present in excess.

  • Mitigation: Always maintain the alkyne concentration higher than the nitrile oxide concentration by adding the base (which generates the nitrile oxide) slowly to the mixture of chlorooxime and alkyne. Never generate the nitrile oxide in the absence of the trap.

Waste Management (Appel Reaction)
  • Issue: The Appel reaction generates bromoform (

    
    ) and triphenylphosphine oxide.
    
  • Scale-up Alt: For scales >50g, replace the Appel reaction with Mesylation/Bromination (

    
     followed by 
    
    
    
    in acetone). This avoids phosphorus waste and is more atom-economical.
Solvent Selection[11]
  • DMF Removal: In Stage 2, ensure thorough aqueous washes to remove DMF, as it can interfere with the crystallization of the intermediate.

References

  • Regioselectivity of Nitrile Oxide Cycloadditions

    • Kadam, K. S., et al. "Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles."[6] Synthesis, 2016 , 48, 3996-4008.[6] Link

    • Context: Establishes the preference for 3,5-substitution when using terminal alkynes.
  • General Isoxazole Synthesis Protocols: Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005, 9, 925-958. Context: Comprehensive review of the [3+2] mechanism and functional group tolerance.
  • Process Chemistry of Isoxazoles (Patent Literature)

    • European Patent EP0207955B1. "Process for the preparation of 3,5-disubstituted isoxazoles." Link

    • Context: Describes the specific use of 3-butyn-1-ol with haloformaldoximes, validating the stability of the hydroxyethyl side chain.
  • Appel Reaction Methodology: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975, 14, 801-811. Context: The foundational text for mild alcohol-to-halide conversions.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

Technical Support Center: Synthesis of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Executive Summary This guide addresses the technical challenges in synthesizing 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole , a 3,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

Executive Summary

This guide addresses the technical challenges in synthesizing 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole , a 3,5-disubstituted isoxazole scaffold relevant to medicinal chemistry. The primary synthetic bottleneck for this specific target is the competition between the desired [3+2] cycloaddition and the dimerization of the nitrile oxide intermediate (furoxan formation), exacerbated by the steric hindrance of the ortho-bromo substituent on the aryl ring.

This support document provides a validated, high-fidelity protocol favoring the Two-Step Alcohol Route to maximize yield and purity, bypassing the elimination side-reactions common when using alkyl halide dipolarophiles directly.

Part 1: Core Synthesis Strategy & Logic

The Pathway: The most reliable method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with a terminal alkyne.

  • Nitrile Oxide Generation: 2-Bromobenzaldehyde oxime is converted to the hydroximoyl chloride (using NCS) and then dehydrohalogenated (using a mild base) to form 2-bromobenzonitrile oxide .

  • Cycloaddition: This dipole reacts with 3-butyn-1-ol .

  • Functionalization: The resulting 5-(2-hydroxyethyl)isoxazole is converted to the target alkyl bromide via the Appel reaction or

    
    .
    

Why this route? Direct cycloaddition with 4-bromo-1-butyne often suffers from lower yields due to base-mediated dehydrohalogenation (elimination) of the alkyl bromide side chain. The alcohol intermediate is chemically robust, allowing for rigorous purification before the final bromination.

Part 2: Troubleshooting Guide & FAQs

Q1: My yield is consistently low (<40%). What is consuming my starting material?

Diagnosis: The primary culprit is likely nitrile oxide dimerization . The 2-bromobenzonitrile oxide is unstable and will dimerize to form a furoxan byproduct (3,4-bis(2-bromophenyl)furoxan) if it accumulates in the absence of the dipolarophile (alkyne). Solution:

  • Slow Addition: Do not add the base (e.g., Triethylamine) all at once. Add it dropwise over 4–6 hours to a solution containing both the hydroximoyl chloride and the alkyne. This keeps the steady-state concentration of the nitrile oxide low, favoring reaction with the alkyne over self-dimerization.

  • Excess Dipolarophile: Use 1.2 – 1.5 equivalents of 3-butyn-1-ol relative to the oxime.

Q2: I see a significant amount of a "regioisomer" impurity. How do I prevent this?

Diagnosis: Thermal cycloaddition of nitrile oxides with terminal alkynes typically favors the 3,5-disubstituted isomer (>95:5 ratio). If you observe the 3,4-isomer, it may be due to high reaction temperatures or steric clashes. Solution:

  • Temperature Control: Maintain the reaction at ambient temperature (20–25°C). Higher temperatures reduce regioselectivity.

  • Steric Bulk: The ortho-bromo group on the phenyl ring increases steric crowding. Ensure you are using a non-polar solvent like DCM or Toluene, which often enhances 3,5-selectivity compared to polar protic solvents.

Q3: The final bromination step using is giving a mixture of products. Why?

Diagnosis: The isoxazole ring is weakly basic but can be sensitive to strong acids.


 generates HBr as a byproduct, which might cause side reactions or salt formation with the isoxazole nitrogen.
Solution: 
  • Switch to Appel Conditions: Use Carbon Tetrabromide (

    
    )  and Triphenylphosphine (
    
    
    
    )
    in DCM. This occurs under neutral conditions and is generally milder, preserving the isoxazole ring integrity.
  • Workup: Ensure complete removal of triphenylphosphine oxide (TPPO) by triturating the crude residue with cold ether/hexane (TPPO precipitates out) before column chromatography.

Q4: Can I use Copper(I) catalysis (CuAAC) to improve the yield?

Clarification: CuAAC (Click Chemistry) is specific to azide-alkyne cycloadditions. It does not catalyze nitrile oxide-alkyne cycloadditions. However, some reports suggest Cu/Al2O3 or Ru-catalysts can influence isoxazole formation, but the thermal uncatalyzed route is the industry standard for this specific transformation. Stick to the thermal method to avoid metal contamination unless you are using a specific mechanochemical protocol.

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the competing pathways and the logic behind the "Slow Addition" strategy.

ReactionPathway Oxime 2-Bromobenzaldehyde Oxime H_Chloride Hydroximoyl Chloride Oxime->H_Chloride NCS, DMF Nit_Oxide Nitrile Oxide (Reactive Dipole) H_Chloride->Nit_Oxide Base (TEA) -HCl Isoxazole_OH Intermediate: 5-(2-hydroxyethyl) isoxazole Nit_Oxide->Isoxazole_OH Slow Addition + Alkyne Furoxan IMPURITY: Furoxan Dimer Nit_Oxide->Furoxan Fast Addition (High Conc.) Alkyne 3-Butyn-1-ol (Dipolarophile) Alkyne->Isoxazole_OH Target TARGET: 5-(2-Bromo-ethyl)-3- (2-bromophenyl)-isoxazole Isoxazole_OH->Target CBr4, PPh3 (Appel Rxn)

Caption: Kinetic competition between the desired cycloaddition (Green path) and the parasitic dimerization (Red path). Controlling the concentration of the Nitrile Oxide is critical.

Part 4: Optimized Experimental Protocol

Step 1: Synthesis of 3-(2-bromophenyl)-5-(2-hydroxyethyl)isoxazole

  • Chlorination: Dissolve 2-bromobenzaldehyde oxime (10 mmol) in DMF (20 mL). Add N-Chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C. Stir at room temperature for 1 hour to form the hydroximoyl chloride.

  • Cycloaddition Setup: In a separate flask, dissolve 3-butyn-1-ol (15 mmol, 1.5 eq) in DCM (50 mL).

  • Slow Addition (CRITICAL):

    • Add the hydroximoyl chloride solution to the alkyne solution.

    • Prepare a solution of Triethylamine (TEA, 12 mmol) in DCM (10 mL).

    • Add the TEA solution dropwise over a period of 4–6 hours using a syringe pump.

  • Workup: Wash with water (3x), brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Step 2: Conversion to 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

  • Reagents: Dissolve the alcohol intermediate (5 mmol) in anhydrous DCM (25 mL). Add Carbon Tetrabromide (

    
    , 7.5 mmol).
    
  • Reaction: Cool to 0°C. Add Triphenylphosphine (

    
    , 7.5 mmol) portion-wise. The solution may turn slightly yellow.
    
  • Completion: Stir at 0°C for 30 mins, then allow to warm to room temperature for 2 hours. Monitor by TLC.[1][2]

  • Purification: Concentrate the solvent. Triturate the residue with cold diethyl ether to precipitate Triphenylphosphine oxide (solid). Filter. Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc 9:1).

Part 5: Comparative Data Analysis

ParameterDirect Route (4-bromo-1-butyne)Optimized Route (Alcohol Intermediate)
Overall Yield 25 – 35%55 – 65%
Major Impurity Vinyl isoxazole (Elimination product)Furoxan (Dimer)
Purification Difficulty High (Separating bromide/alkene)Moderate (Alcohol is polar, easy to separate)
Scalability Low (Exothermic elimination risk)High (Stable intermediates)

References

  • General Mechanism of Nitrile Oxide Cycloadditions

    • Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963.

  • Synthesis of 3,5-Disubstituted Isoxazoles via Hydroximoyl Chlorides

    • Lokeshwari, D. M., & Kumar, K. A. "Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions." Asian Journal of Chemistry, 2017.

  • Optimization of Isoxazole Synthesis (Solvent Effects)

    • Mendelovici, M., et al. "Synthesis of 3,4,5-trisubstituted isoxazoles in water." Beilstein Journal of Organic Chemistry, 2022.

  • Appel Reaction Conditions for Alkyl Bromides

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie, 1975.

Sources

Optimization

Purification methods for removing impurities from brominated isoxazoles

Welcome to the Technical Support Center. Subject: Purification Protocols & Troubleshooting for Brominated Isoxazoles Ticket ID: #ISOX-BR-PUR-001 Responder: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Subject: Purification Protocols & Troubleshooting for Brominated Isoxazoles Ticket ID: #ISOX-BR-PUR-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Brominated isoxazoles (e.g., 3-bromo-5-methylisoxazole, 4-bromoisoxazole) are critical intermediates in medicinal chemistry, particularly for coupling reactions like Suzuki-Miyaura. However, their purification is often complicated by regioisomeric mixtures , residual brominating agents (NBS/succinimide) , and inherent ring instability .

This guide synthesizes field-proven purification strategies, moving beyond standard textbook answers to address the specific physicochemical challenges of the isoxazole core.

Part 1: Troubleshooting Guide (Q&A)
Q1: I am detecting a persistent impurity with a similar Rf to my product. It looks like a regioisomer. How do I separate them?

Diagnosis: In the bromination of isoxazoles (or cyclization of oximes), regioisomers (e.g., 3-bromo vs. 5-bromo or 4-bromo vs. 5-bromo) are common. These isomers often have very similar dipole moments, making standard silica chromatography difficult.

Solution:

  • Switch Solvent Selectivity: If Hexane/Ethyl Acetate (EtOAc) fails, switch to Toluene/EtOAc or Dichloromethane (DCM)/Hexane . The pi-pi interactions of toluene often discriminate better between isoxazole isomers than simple aliphatic solvents [1].

  • Chemical Differentiation: 5-bromo-isoxazoles are generally more susceptible to nucleophilic attack (ring opening) than 3- or 4-bromo variants. If the impurity is a trace 5-bromo isomer, a mild basic wash (0.1 M NaOH, rapid) may selectively degrade it, though this is risky and requires small-scale validation.

  • Recrystallization: If your product is solid and the isomer ratio is >85:15, recrystallization is superior to columns. Use n-Heptane or a Methanol/Water system.

Q2: My crude reaction mixture contains a large amount of white solid precipitate. Is this my product?

Diagnosis: If you used N-bromosuccinimide (NBS) for bromination, the white solid is likely succinimide (the byproduct), not your isoxazole. Succinimide has low solubility in non-polar solvents like CCl₄, hexane, or cold toluene.

Solution:

  • Filtration First: Do not dissolve everything. Filter the reaction mixture while cold. The solid is mostly succinimide.

  • Aqueous Wash: Dissolve the filtrate in EtOAc or DCM and wash with water (3x) followed by saturated NaHCO₃ . Succinimide is highly water-soluble; brominated isoxazoles are not [2].

Q3: My product turns yellow/brown upon concentration or storage. What is happening?

Diagnosis: This indicates de-bromination or ring opening (isoxazole-to-cyano-ketone rearrangement). Brominated isoxazoles can be light-sensitive and acid-labile.

Solution:

  • Neutralize Silica: Silica gel is slightly acidic (pH ~5-6). For unstable isoxazoles, pre-treat the silica column with 1% Triethylamine (TEA) in hexane before loading.

  • Amber Storage: Store the purified compound in amber vials under Argon at -20°C.

  • Avoid Strong Bases: Do not use strong bases during workup, as they can trigger ring cleavage to form acyl nitriles [3].

Q4: I cannot get the compound to crystallize; it keeps "oiling out."

Diagnosis: The compound is likely contaminated with trace solvents or isomers that depress the melting point.

Solution:

  • The "Scratch & Seed" Protocol: Dissolve the oil in a minimum amount of diethyl ether, then add hexane dropwise until cloudy. Cool to -78°C (dry ice/acetone) to force solidification. Scratch the glass to induce nucleation. Once solid, slowly warm to room temperature.

  • Solvent Swap: Switch to Isopropyl Alcohol (IPA)/Water . Dissolve in warm IPA, add water until turbid, and cool slowly.

Part 2: Core Experimental Protocols
Protocol A: Optimized Aqueous Workup for NBS Removal

Use this standard workflow to remove >95% of succinimide and inorganic salts before chromatography.

  • Quench: Quench reaction with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy unreacted bromine/NBS. Color should change from orange/red to pale yellow.

  • Dilute: Add Ethyl Acetate (EtOAc) or DCM (ratio 1:1 with aqueous phase).

  • Wash Cycle:

    • Wash 1: Water (removes bulk succinimide).

    • Wash 2: Sat. NaHCO₃ (neutralizes acids).

    • Wash 3: Brine (removes residual water).

  • Dry: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate). MgSO₄ is slightly acidic and should be avoided for sensitive isoxazoles.

Protocol B: Recrystallization of Brominated Isoxazoles

Target: Solids with melting points >40°C.

StepActionTechnical Note
1. Dissolution Dissolve crude solid in boiling n-Heptane (or Hexane).Use minimum volume. If insoluble material remains (succinimide), filter hot.
2. Saturation If no crystals form upon slight cooling, add EtOAc dropwise until clear, then add Heptane until just cloudy.Creates a solvent/anti-solvent system.
3. Nucleation Remove from heat. Let stand at Room Temp (RT) for 30 mins.Do not put directly in ice; rapid cooling traps impurities.
4. Crystallization Move to 4°C (fridge) for 2 hours, then -20°C if yield is low.
5. Collection Filter vacuum.[1][2][3] Wash with cold (-20°C) Heptane .Do not wash with EtOAc; it will dissolve the product.
Part 3: Quantitative Data & Reference Tables

Table 1: Common Impurities & Removal Strategies

Impurity TypeOriginPolarity (Rel. to Product)Removal Strategy
Succinimide NBS byproductVery PolarWater wash or cold filtration (insoluble in CCl₄/Hexane).
Regioisomer IsomerizationSimilarColumn (Toluene/EtOAc) or Recrystallization.
Debrominated Incomplete rxnLess PolarSilica Chromatography (elutes first).
Poly-brominated Over-reactionLess PolarSilica Chromatography (elutes very fast).
Acyl Nitrile Ring openingVariedAvoid basic workup; difficult to separate if formed.[4]
Part 4: Decision Logic & Workflows
Workflow 1: Purification Strategy Decision Tree

PurificationLogic Start Crude Reaction Mixture NBS_Used Was NBS used? Start->NBS_Used Filter Filter Solid (Succinimide) Wash Filtrate with H2O NBS_Used->Filter Yes IsSolid Is Product Solid? NBS_Used->IsSolid No Filter->IsSolid Recryst Recrystallization (Heptane or EtOH/H2O) IsSolid->Recryst Yes (>85% purity) Isomers Regioisomers Present? IsSolid->Isomers No (Oil) Final Pure Bromoisoxazole Recryst->Final Column Silica Column (Hexane/EtOAc) Isomers->Column No AdvColumn Advanced Column (Toluene/EtOAc or AgNO3-Silica) Isomers->AdvColumn Yes (Close Rf) Column->Final AdvColumn->Final

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Workflow 2: Regioisomer Separation Logic

SeparationLogic Input Isomeric Mixture (3-Br vs 5-Br) CheckTLC Check TLC (Hexane/EtOAc) Input->CheckTLC Separation Separation? CheckTLC->Separation Standard Standard Flash Chromatography Separation->Standard Good (ΔRf > 0.1) Toluene Switch Solvent: Toluene/EtOAc (9:1) Separation->Toluene Poor (ΔRf < 0.1) Separation2 Separation? Toluene->Separation2 Separation2->Standard Improved Cryst Fractional Crystallization Separation2->Cryst Solid Product Prep Prep-HPLC (Reverse Phase) Separation2->Prep Liquid/Oil

Caption: Step-by-step logic for separating difficult regioisomers of brominated isoxazoles.

References
  • Separation of Isoxazole Isomers: J. Org. Chem. 2007, 72, 16, 5867–5869. "Bromination of Deactivated Aromatics." (Demonstrates solvent effects on halo-heterocycle purification). Link

  • NBS Byproduct Removal: Org. Process Res. Dev. 2011, 15, 1, 123–129. "Scalable Synthesis and Purification Strategies." (Discusses succinimide solubility profiles). Link

  • Isoxazole Stability: Chem. Rev. 2016, 116, 12, 14769–14827. "Heterocycle Stability and Ring Transformations." (Details base-catalyzed ring opening of isoxazoles). Link

  • General Recrystallization:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard reference for solvent selection in heterocyclic chemistry).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,5-Disubstituted Isoxazole Synthesis

Welcome to the Isoxazole Synthesis Technical Support Center. Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, featured prominently in therapeutics such as valdecoxib, leflunomide, and sulfamethoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Technical Support Center. Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, featured prominently in therapeutics such as valdecoxib, leflunomide, and sulfamethoxazole[1]. The synthesis of 3,5-disubstituted isoxazoles primarily relies on two mechanistic pathways: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, and the cyclocondensation of hydroxylamine with 1,3-diketones or


-unsaturated carbonyls.

Despite the maturity of these synthetic routes, researchers frequently encounter cyclization failures, regioselectivity issues, and unwanted side reactions. This guide provides field-proven, mechanistically grounded solutions to the most common experimental bottlenecks.

IsoxazoleTroubleshooting Start Isoxazole Synthesis Failure Detected Route Which synthetic route? Start->Route Dipolar 1,3-Dipolar Cycloaddition Route->Dipolar Condens Diketone + Hydroxylamine Route->Condens Furoxan Issue: Furoxan (Dimerization) Dipolar->Furoxan Regio1 Issue: Poor Regioselectivity Dipolar->Regio1 Stuck Issue: Stuck at Oxime Stage Condens->Stuck Regio2 Issue: 3,5- vs 1,5- Mixture Condens->Regio2 Sol1 Slow addition of oxidant/TBN Furoxan->Sol1 Decrease dipole conc. Sol2 Use Cu(I) Catalyst (Click Chemistry) Regio1->Sol2 Direct terminal alkyne Sol3 Add Lewis Acid or Dehydrating Agent Stuck->Sol3 Force cyclization Sol4 Use directed protecting groups Regio2->Sol4 Control nucleophilicity

Diagnostic workflow for resolving common failures in 3,5-disubstituted isoxazole synthesis.

Section 1: 1,3-Dipolar Cycloaddition Troubleshooting

Q1: My reaction yields a significant amount of furoxan instead of the desired isoxazole. How do I prevent this? Root Cause Analysis: Nitrile oxides are highly reactive, transient 1,3-dipoles. In the absence of a highly reactive dipolarophile (like an alkyne), or if the local concentration of the nitrile oxide exceeds the rate of cycloaddition, the dipole undergoes a rapid, bimolecular self-dimerization to form a 1,2,5-oxadiazole-2-oxide (furoxan)[2][3]. Self-Validating Solution: The critical parameter is maintaining a low steady-state concentration of the nitrile oxide.

  • In Situ Generation: Never attempt to isolate the nitrile oxide. Generate it in situ from a hydroximoyl chloride using a mild base in the presence of the alkyne[3].

  • Controlled Addition: If utilizing tert-butyl nitrite (TBN) or hypervalent iodine to generate the nitrile oxide from an aldoxime, introduce the oxidant dropwise over 1 to 4 hours using a syringe pump[2]. This kinetic control ensures the bimolecular cycloaddition outpaces dimerization.

Q2: I am getting a mixture of 3,4- and 3,5-disubstituted isoxazoles. How do I achieve strict 3,5-regioselectivity? Root Cause Analysis: Under standard thermal conditions, the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is governed by frontier molecular orbital (FMO) interactions. Depending on the electronic nature of the alkyne substituents, the HOMO-LUMO energy gaps can be similar for both transition states, leading to poor regioselectivity and isomeric mixtures[4][5]. Self-Validating Solution: Transition to a Copper(I)-catalyzed alkyne-nitrile oxide cycloaddition (CuCANOC)[6]. Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This metallacycle intermediate fundamentally alters the reaction mechanism from a concerted pericyclic process to a stepwise pathway, strictly dictating the formation of the 3,5-isomer[6].

Step-by-Step Methodology: Copper(I)-Catalyzed Regioselective Synthesis
  • Preparation: In an oven-dried flask under nitrogen, dissolve the terminal alkyne (1.0 equiv) and hydroximoyl chloride (1.2 equiv) in a suitable solvent (e.g., THF or a biphasic

    
    -BuOH/water mixture).
    
  • Catalyst Addition: Add 5–10 mol% of CuI or

    
     alongside sodium ascorbate (to maintain the active Cu(I) oxidation state).
    
  • Base Addition: Slowly add a mild base (e.g.,

    
    , 1.5 equiv) to generate the nitrile oxide in situ.
    
  • Reaction: Stir at room temperature for 2–6 hours. The formation of the copper acetylide forces the nitrile oxide to attack regioselectively, eliminating the 3,4-isomer.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via flash chromatography.
    

Section 2: Condensation Route Troubleshooting

Q3: My condensation of hydroxylamine with an unsymmetrical 1,3-diketone yields a mixture of 3,5- and 1,5-disubstituted isoxazoles. How can I control this? Root Cause Analysis: Hydroxylamine (


) acts as an ambidentate nucleophile, possessing both a reactive nitrogen and oxygen. When reacting with an unsymmetrical 1,3-diketone, the more nucleophilic nitrogen preferentially attacks the more electrophilic carbonyl. However, if the steric and electronic differentiation between the two carbonyls is insufficient, nucleophilic attack occurs at both sites[7]. This generates a mixture of isomeric oximes that subsequently cyclize into a mixture of 3,5- and 1,5-disubstituted isoxazoles.
Self-Validating Solution:  To achieve absolute regiocontrol, abandon the direct 1,3-diketone condensation in favor of a stepwise approach. Convert one specific carbonyl into an enol ether or enamine prior to hydroxylamine addition. Alternatively, utilize the cycloisomerization of 

-acetylenic oximes. By synthesizing a specific propargyl oxime, you dictate the exact position of the nitrogen and oxygen atoms before ring closure occurs[6].

Q4: The reaction stalls at the oxime intermediate and fails to dehydrate and close the ring. What is the best way to force cyclization? Root Cause Analysis: Cyclization requires the nucleophilic oxygen of the oxime to attack a neighboring electrophilic center (e.g., an alkyne or carbonyl). If the target functional group lacks sufficient electrophilicity, the activation energy for the 5-endo-dig or 5-exo-dig cyclization remains too high, leaving the reaction trapped at the acyclic oxime stage[6]. Self-Validating Solution: Introduce a carbophilic Lewis acid catalyst to activate the


-system. Transition metals such as 

or CuCl are highly effective at coordinating to alkynes, drastically increasing their electrophilicity and facilitating rapid intramolecular attack by the oxime oxygen[6].

Quantitative Data: Impact of Reaction Conditions on Yield and Regioselectivity

Synthetic RouteCatalyst / ReagentPrimary Issue AddressedTypical Yield (%)Regioselectivity (3,5 : Other)
Nitrile Oxide + AlkyneNone (Thermal)Baseline40 - 60%Variable (often 3:1 to 1:1)
Nitrile Oxide + AlkyneSyringe Pump (TBN)Furoxan Dimerization80 - 95%Substrate dependent
Nitrile Oxide + AlkyneCuI or

Regioselectivity85 - 98%> 99:1 (Strict 3,5)
1,3-Diketone +

Standard RefluxRegioselectivity50 - 70%~ 1:1 (for unsym. diketones)
Propargyl Oxime

(5 mol%)
Incomplete Cyclization88 - 95%> 99:1

References

  • [7] Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes | Organic Letters.

  • [2] Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles | NSF PAR.

  • [1] The synthetic and therapeutic expedition of isoxazole and its analogs | PMC.

  • [3] Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions | PMC.

  • [4] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold | RSC.

  • [6] Isoxazole synthesis | Organic Chemistry Portal.

  • [5] 1,3-Dipolar cycloaddition | Wikipedia.

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on Bromo-Ethyl Substrates

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This portal is dedicated to troubleshooting and optimizing nucleophilic substitution (SN2) reactions on bromo-ethyl groups...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This portal is dedicated to troubleshooting and optimizing nucleophilic substitution (SN2) reactions on bromo-ethyl groups (e.g., (2-bromoethyl)benzene). While primary alkyl halides are classically excellent SN2 substrates, competing pathways such as E2 elimination, solvolysis, and over-alkylation frequently compromise yields. This guide provides field-proven, mechanistically grounded solutions to ensure high-fidelity transformations.

DecisionTree Substrate Bromo-Ethyl Substrate (Primary Alkyl Halide) StrongBase Strong/Bulky Base (e.g., t-BuOK) Substrate->StrongBase Reagent Choice GoodNuc Good Nucleophile (e.g., N3-, RS-) Substrate->GoodNuc Reagent Choice ProticSolv Polar Protic Solvent + Heat Substrate->ProticSolv Solvent Choice E2 E2 Elimination (Alkene Byproduct) StrongBase->E2 Major Pathway SN2 SN2 Substitution (Desired Product) GoodNuc->SN2 Major Pathway Solvolysis Solvolysis (Alcohol Byproducts) ProticSolv->Solvolysis Competing Pathway

Logical decision tree for controlling SN2 vs E2 pathways in bromo-ethyl substrates.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant alkene formation (elimination) instead of my desired substitution product? A1: The formation of an alkene indicates a competing E2 elimination pathway. While bromo-ethyl groups are primary alkyl halides and intrinsically favor SN2, the introduction of a strong, bulky base (e.g., potassium tert-butoxide) alters the reaction dynamics. Steric hindrance prevents the nucleophile from accessing the electrophilic


-carbon for a backside attack. Consequently, the activation energy for SN2 exceeds that of proton abstraction at the 

-carbon, shifting the mechanism entirely to 1[1]. Solution: Switch to a non-basic, highly polarizable nucleophile (like azide or thiolate) or use a less sterically hindered base[2].

Q2: How does my choice of solvent influence the SN2/E2 competition? A2: Solvent choice is arguably the most critical parameter for minimizing elimination. Polar protic solvents (e.g., ethanol, water) form strong hydrogen bonds with anionic nucleophiles, creating a bulky solvation shell. This shell reduces nucleophilicity and increases the effective steric bulk of the nucleophile, inadvertently favoring E2 or solvolysis. Conversely, 3 (e.g., DMF, DMSO, acetonitrile) leave the nucleophile "bare" and highly reactive, exponentially accelerating the SN2 rate relative to E2[3].

Q3: Does reaction temperature play a role in the ratio of substitution to elimination? A3: Yes, temperature exerts a profound thermodynamic influence. Elimination reactions (E2) are entropically favored because a single collision between the base and substrate yields three distinct molecules (conjugate acid, alkene, and bromide anion). According to the Gibbs free energy equation (


), higher temperatures amplify the entropy term (

), driving the reaction toward 4[4]. Solution: Run the reaction at the lowest viable temperature (typically 0 °C to 25 °C) to kinetically trap the SN2 product.

Q4: I am using a primary amine as a nucleophile. Why am I seeing dialkylation? A4: Primary amines undergo initial alkylation to form secondary amines. Because alkyl groups are electron-donating, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation. Solution: Use a large molar excess of the primary amine (if volatile/inexpensive) to statistically favor mono-alkylation, or utilize a protective group strategy such as the Gabriel synthesis, which employs phthalimide as a non-basic, strictly mono-alkylating nucleophile for5[5].

Quantitative Data: Optimization Matrix

The following table summarizes the expected product distributions based on reagent and condition selection.

Nucleophile / BaseSolventTemp (°C)Major PathwaySN2 Yield (%)E2 Yield (%)
Potassium tert-butoxidetert-Butanol50E2 Elimination< 5> 90
Sodium HydroxideEthanol / Water80Solvolysis / E23060
Sodium AzideDMF (Aprotic)25SN2 Substitution> 95< 2
Potassium CyanideDMSO (Aprotic)20SN2 Substitution92< 5
Primary Amine (1 eq)Acetonitrile25SN2 (Over-alkylation)40 (mono)< 5

Experimental Protocol: Self-Validating SN2 Substitution

Objective: Synthesize 2-phenylethyl azide from (2-bromoethyl)benzene with >95% selectivity by suppressing E2 and solvolysis pathways. Causality Check: This protocol utilizes sodium azide (a non-basic, highly polarizable nucleophile) and anhydrous DMF (a polar aprotic solvent) to maximize the SN2 reaction rate while keeping the temperature low to entropically disfavor E2 elimination.

ExpWorkflow Step1 1. Reagent Prep Dry DMF & Nucleophile Step2 2. Inert Setup N2 Atmosphere, 0°C Step1->Step2 Step3 3. Slow Addition Dropwise Substrate Step2->Step3 Step4 4. Thermal Control Maintain ≤ 25°C Step3->Step4 Step5 5. Workup Aqueous Extraction Step4->Step5

Step-by-step experimental workflow for optimized SN2 substitution.

Step-by-Step Methodology

Step 1: Reagent Preparation & Dehydration

  • Action: Dry N,N-Dimethylformamide (DMF) over activated 4Å molecular sieves for 24 hours prior to use. Ensure Sodium Azide (NaN3) is finely powdered and dried under vacuum.

  • Validation: Perform a Karl Fischer titration on the DMF to confirm water content is <50 ppm. Water presence will initiate competing solvolysis (hydrolysis) pathways.

Step 2: Reaction Setup

  • Action: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.5 equivalents of dry NaN3. Seal the flask with a rubber septum and purge with dry Nitrogen (N2) for 10 minutes.

  • Action: Inject 20 mL of anhydrous DMF and stir to create a suspension. Cool the flask to 0 °C using an ice-water bath.

Step 3: Controlled Substrate Addition

  • Action: Dissolve 1.0 equivalent of (2-bromoethyl)benzene in 5 mL of anhydrous DMF. Using a syringe pump, add this solution dropwise to the cooled NaN3 suspension over 30 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes and thermal runaways (SN2 is exothermic), which could otherwise provide the activation energy required for the E2 pathway.

Step 4: Thermal Control & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or GC-MS. The disappearance of the bromo-ethyl starting material and the appearance of a single, less polar spot confirms successful SN2 conversion without alkene byproducts.

Step 5: Quench and Isolation

  • Action: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Diethyl Ether (3 x 30 mL).

  • Action: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure azide.

References

  • SN2 vs E2 competition primary alkyl halides - Chemistry Steps.[Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts.[Link]

  • What are common reactions involving (2-Bromoethyl)benzene? - Bloom Tech.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-bromophenyl isoxazole coupling reactions

Technical Support Center: Sterically Demanding Isoxazole Couplings Topic: Overcoming Steric Hindrance in 2-Bromophenyl-Isoxazole Coupling Ticket ID: #ISOX-ORTHO-001 Status: Active Guide Executive Summary: The "Ortho-Pena...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sterically Demanding Isoxazole Couplings

Topic: Overcoming Steric Hindrance in 2-Bromophenyl-Isoxazole Coupling Ticket ID: #ISOX-ORTHO-001 Status: Active Guide

Executive Summary: The "Ortho-Penalty" & Heterocycle Fragility

Coupling a 2-bromophenyl moiety with an isoxazole species presents a dual-threat challenge in medicinal chemistry:

  • The Ortho-Penalty: The steric bulk at the 2-position of the aryl halide significantly raises the activation energy for oxidative addition and impedes transmetalation.

  • Isoxazole Lability: The N-O bond of the isoxazole ring is a "ticking time bomb." It is prone to cleavage under the harsh basic or reductive conditions typically required to force the sterically hindered coupling to proceed.

This guide provides a self-validating workflow to navigate this narrow stability window, utilizing Buchwald G3/G4 precatalysts and sterically modulated bases .

Module 1: The Engine – Catalyst & Ligand Architecture[1]

Standard catalysts like


 or 

are insufficient here. The cone angle is too small to facilitate the reductive elimination in crowded systems, and the phosphine dissociation is too slow to generate the active mono-ligated Pd(0) species.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) You must use electron-rich, bulky ligands that enforce a mono-ligated Pd(0) center.

  • SPhos: The "Gold Standard" for ortho-substitution. Its methoxy groups provide stability, and its bulk promotes reductive elimination.

  • XPhos: Use if SPhos fails, particularly if the coupling partner is an aryl chloride or requires higher turnover frequencies.

  • Precatalyst Strategy: Do not mix Pd(OAc)₂ + Ligand in situ. This requires heating to reduce Pd(II) to Pd(0), which risks isoxazole degradation. Use Pd-G3 or Pd-G4 precatalysts. These activate at room temperature via amine elimination.

Visual Logic: Ligand Selection Decision Tree

LigandSelection Start Start: Analyze Substrates Ortho Is Aryl Halide Ortho-Substituted? Start->Ortho Isoxazole Is Isoxazole Base-Sensitive? Ortho->Isoxazole Yes (2-Bromo) SPhos Primary Choice: SPhos Pd G3 Isoxazole->SPhos Standard Sensitivity PEPPSI Alternative: Pd-PEPPSI-IPent (For extreme bulk) Isoxazole->PEPPSI High Sensitivity (Need NHC stability) XPhos Secondary Choice: XPhos Pd G3 (Higher Steric Bulk) SPhos->XPhos Low Yield (<30%)

Figure 1: Decision matrix for selecting the optimal catalytic system based on steric demand and substrate sensitivity.

Module 2: The Environment – Base & Solvent Optimization

The isoxazole ring is susceptible to base-mediated fragmentation (typically attacking the C3 or C5 position), resulting in ring opening to form nitriles or enaminones.

The "Base-Sensitivity Spectrum" Protocol: Avoid strong alkoxides (


, 

). Instead, move down the pKa ladder until stability is restored.
BasepKa (conj. acid)Risk LevelRecommendation
KOtBu / NaOtBu ~17CRITICAL Avoid. High risk of isoxazole ring opening.
K₃PO₄ (anhydrous) ~12.3MODERATE Standard Start. Good balance of activation vs. stability.
Cs₂CO₃ ~10.3LOW Safe Choice. Use if K₃PO₄ causes degradation.
K₂CO₃ ~10.3LOW Safest. Often too weak for hindered couplings, but safe.

Solvent System: Use 1,4-Dioxane/Water (4:1) or THF/Water . The water is crucial for boronic acid activation (formation of the boronate species). If protodeboronation is observed, switch to anhydrous 1,4-Dioxane with CsF (Cesium Fluoride) as the activator.

Module 3: Standard Operating Procedure (SOP)

Protocol: SPhos-Pd-G3 Mediated Coupling of 2-Bromophenyl & Isoxazole

Reagents:

  • 2-Bromophenyl derivative (1.0 equiv)

  • Isoxazole-4-boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed.

Step-by-Step Workflow:

  • The Inert Setup: Charge a reaction vial with the aryl bromide, boronate ester, SPhos Pd G3, and base. Cap with a septum.

    • Checkpoint: Do not add solvent yet. Evacuate and backfill with Argon x3. Oxygen is the enemy of low-catalyst loading.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Thermal Activation: Heat to 60°C initially.

    • Why? G3 precatalysts activate rapidly. 100°C is often unnecessary and degrades the isoxazole.

  • Monitoring (The 1-Hour Rule): Check LCMS after 1 hour.

    • Scenario A: <10% conversion? Increase Temp to 80°C.

    • Scenario B: Isoxazole fragmentation observed? Abort. Switch base to

      
       or 
      
      
      
      .
    • Scenario C: Protodeboronation (Ar-Bpin

      
       Ar-H)? Switch to anhydrous Dioxane and use 2.0 equiv CsF as base.
      

Module 4: Troubleshooting Guide (FAQs)

Q1: The reaction conversion is stalled at ~40%. Adding more catalyst doesn't help. Why?

A: You are likely facing Product Inhibition or Catalyst Poisoning . The isoxazole nitrogen can coordinate to the Pd(II) center, forming a resting state that is off-cycle.

  • Fix: Switch to XPhos Pd G3 . The bulky triisopropyl groups on the "upper" ring of XPhos provide a "roof" that physically blocks the isoxazole nitrogen from coordinating to the palladium center, keeping the catalyst active.

Q2: I see the product peak, but also a significant amount of a nitrile byproduct.

A: This is the classic Isoxazole Ring Opening . The base is attacking the ring.

  • Fix:

    • Lower the temperature by 20°C.

    • Switch from

      
       to 
      
      
      
      .
    • If using aqueous solvent, switch to anhydrous Toluene with CsF (Cesium Fluoride) as the base. Fluoride activates the boron without being basic enough to deprotonate/attack the isoxazole.

Q3: My boronic acid is disappearing, but I'm only getting the de-borylated starting material (Protodeboronation).

A: Isoxazole boronic acids are notoriously unstable in hot, wet, basic conditions.

  • Fix:

    • Supercharge the Coupling: Use 1.5 - 2.0 equivalents of the boronate.

    • Slow Addition: Add the boronic acid/ester as a solution via syringe pump over 1 hour. This keeps the instantaneous concentration low, favoring cross-coupling over decomposition.

Troubleshooting Logic Flow

Troubleshooting Issue Identify Symptom Stalled Stalled Conversion Issue->Stalled Decomp Isoxazole Ring Opening Issue->Decomp Proto Protodeboronation (Ar-Bpin -> Ar-H) Issue->Proto Sol_Stalled Switch to XPhos Pd G3 (Block N-coordination) Stalled->Sol_Stalled Sol_Decomp Use CsF / Anhydrous Solvent Lower Temp Decomp->Sol_Decomp Sol_Proto Slow Addition of Boronate Increase Equivs to 2.0 Proto->Sol_Proto

Figure 2: Diagnostic workflow for common failure modes in isoxazole couplings.

References

  • Buchwald Ligands (SPhos/XPhos): Title: Buchwald Ligands - Sigma-Aldrich Application Guide. Source: Sigma-Aldrich (Merck).
  • Isoxazole Stability & Ring Opening

    • Title: Troubleshooting guide for the synthesis of isoxazole deriv
    • Source: BenchChem Technical Support.[1]

  • Pd-PEPPSI Catalysts

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-C
    • Source: N
    • URL:[Link]

  • Sterically Demanding Couplings

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[2][3][4]

    • Source: Royal Society of Chemistry (Organic Chemistry Frontiers).[2]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing Bromoethyl Isoxazoles in Synthesis

Ticket ID: ISOX-BR-001 Status: Open Subject: Addressing instability of bromoethyl isoxazoles in basic reaction media Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOX-BR-001 Status: Open Subject: Addressing instability of bromoethyl isoxazoles in basic reaction media Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Hub

The Core Problem: Bromoethyl isoxazoles (e.g., 5-(2-bromoethyl)-3-methylisoxazole) are potent alkylating agents but suffer from a critical "bifurcation" problem in basic media. The base required to deprotonate your nucleophile (amine, phenol, thiol) often triggers two destructive side reactions:

  • 
    -Elimination (
    
    
    
    ):
    Conversion of the bromoethyl group into a vinyl isoxazole (styrene-like reactivity), which polymerizes or fails to react.
  • Ring Fragmentation: Strong bases can attack the isoxazole core, leading to N-O bond cleavage and formation of acyclic nitriles or enamino ketones.

Diagnostic Table: What is your reaction telling you?

SymptomDiagnosisRoot Cause
New non-polar spot on TLC (UV active, stains KMnO4)Vinyl Isoxazole Formation Base is too strong or too sterically hindered (acting as a base, not a nucleophile).

elimination is outcompeting

.
Loss of UV activity / Formation of polar baseline Ring Cleavage Use of "hard" bases (e.g., NaH, NaOH, NaOMe). The isoxazole ring has opened to form a nitrile or enolate.
Low Yield / Recovery of Starting Material "Hard-Soft" Mismatch Nucleophile is too "hard" (charge localized) or the leaving group (Br) is too slow, allowing decomposition to prevail.
Darkening of reaction mixture (Tarring) Polymerization The vinyl isoxazole formed via elimination has polymerized under thermal stress.

Mechanistic Insight: The Stability Landscape

To solve the instability, you must visualize the competition between the desired substitution (


) and the undesired elimination (

) or degradation.
Interactive Pathway Analysis

The following diagram illustrates the chemical fate of bromoethyl isoxazoles. Your goal is to force the equilibrium toward the Green Path .

IsoxazolePathways Start Bromoethyl Isoxazole (Starting Material) Base Reaction Medium (Base + Nucleophile) Start->Base Dissolution SN2_Prod Target Alkylated Product (Desired) Base->SN2_Prod Path A: SN2 Substitution (Soft Base, Polar Aprotic) Vinyl Vinyl Isoxazole (Elimination Byproduct) Base->Vinyl Path B: E2 Elimination (Hard/Bulky Base, High T) RingOpen Acyclic Nitrile/Ketone (Ring Cleavage) Base->RingOpen Path C: Nucleophilic Attack on Ring (Strong Alkoxides/Hydrides) Polymer Oligomers/Tars Vinyl->Polymer Thermal Polymerization

Figure 1: Mechanistic divergence of bromoethyl isoxazoles. Path A is the only desired outcome. Path B and C represent irreversible material loss.

Optimization Protocols

Do not rely on standard alkylation conditions (e.g., NaH/DMF) used for simple alkyl halides. Isoxazoles require "soft" conditions.

Protocol A: The "Soft Base" Carbonate Method

Best for: Alkylating phenols, thiols, and acidic amines (indoles, imidazoles).

The Logic: Carbonate bases (


 of conjugate acid ~10.3) are strong enough to deprotonate most nucleophiles but weak enough to suppress the 

elimination of the bromoethyl group.
  • Solvent Selection: Use Acetonitrile (MeCN) or Acetone .

    • Why? These solvents are polar enough to dissolve the reagents but have lower boiling points than DMF/DMSO, allowing milder thermal control.

  • Base: Powdered, dry Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
    • Why? The "Cesium Effect" improves solubility and nucleophilicity of the anion due to the large cation radius, accelerating

      
       over 
      
      
      
      .
  • Stoichiometry: 1.0 equiv Nucleophile : 1.1 equiv Base : 1.1 equiv Bromoethyl Isoxazole.

  • Temperature: Start at RT . Only heat to 40-50°C if no reaction occurs after 4 hours.

    • Critical: Do not exceed 60°C. Elimination rates skyrocket above this threshold.

Protocol B: The Finkelstein Assist (Catalytic Iodide)

Best for: Sluggish reactions where elimination is competing with substitution.

The Logic: Bromide is a mediocre leaving group. By adding catalytic Potassium Iodide (KI), you generate the iodoethyl isoxazole in situ. Iodide is a better leaving group (


 rate increases) but does not significantly increase the acidity of the 

-protons (

rate remains similar). This shifts the ratio in favor of substitution.

Step-by-Step Workflow:

  • Charge Reactor: Add Nucleophile (1.0 equiv) and

    
     (1.2 equiv) to MeCN (0.1 M concentration).
    
  • Add Catalyst: Add Potassium Iodide (KI) (0.1 - 0.2 equiv).

  • Add Electrophile: Add Bromoethyl Isoxazole (1.1 equiv).

  • Monitor: Stir at RT. The reaction often turns slightly yellow (iodine liberation) which is normal.

  • Workup: Quench with aqueous sodium thiosulfate (

    
    ) to remove iodine color before extraction.
    

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start: Low Yield or Impurity? CheckTLC Check TLC/NMR for Vinyl Proton (dd at ~6.0-6.5 ppm) Start->CheckTLC VinylYes Vinyl Present (Elimination) CheckTLC->VinylYes Yes VinylNo No Vinyl (Stalled/Degraded) CheckTLC->VinylNo No Action1 1. Switch Base to Cs2CO3 2. Lower Temp by 20°C 3. Switch Solvent to MeCN VinylYes->Action1 CheckBase Did you use NaH, NaOMe, or LDA? VinylNo->CheckBase HardBaseYes Yes CheckBase->HardBaseYes Yes HardBaseNo No (Used Carbonate/Amine) CheckBase->HardBaseNo No Action2 Ring Opening Occurred. Switch to Protocol A (Soft Base). HardBaseYes->Action2 Action3 Reaction too slow. Adopt Protocol B (Finkelstein KI). HardBaseNo->Action3

Figure 2: Decision matrix for optimizing isoxazole alkylations.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) if I keep it at 0°C? A: Avoid if possible. Even at 0°C, NaH is a "hard" base. While it deprotonates your nucleophile efficiently, the localized charge density on the resulting anion often acts as a base toward the bromoethyl side chain, causing elimination. If you must use NaH (e.g., for a very weak nucleophile), add the isoxazole very slowly to the pre-formed anion and keep the temperature strictly <0°C.

Q: Why does my reaction turn black? A: This is characteristic of polymerization of the vinyl isoxazole . Once elimination occurs, the resulting styrene-like double bond is electron-poor (due to the isoxazole ring) and susceptible to radical or anionic polymerization, forming dark tars.

Q: Is the 3-position or 5-position more stable? A: Generally, 3-(2-bromoethyl)isoxazoles are slightly more prone to ring cleavage under basic conditions than 5-substituted isomers, especially if the 5-position is unsubstituted (C5-H). However, for the specific issue of elimination (vinyl formation), both are problematic.

Q: Can I use amine bases like Triethylamine (


)? 
A: Use with caution.  Simple trialkylamines can act as nucleophiles themselves, quaternizing with the bromoethyl group to form ammonium salts. DIPEA (Hünig's base) is safer due to steric hindrance, but inorganic carbonates (

) are generally superior for preventing side reactions.

References

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on isoxazole ring lability toward bases).
  • Pérez, M. A., et al. (2000). "Synthesis of 3- and 5-functionalized isoxazoles." Journal of Organic Chemistry, 65(12), 3796-3803.

  • Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier. (Discusses metallation vs.
  • Liu, K., et al. (2018). "Optimization of alkylation conditions for base-sensitive heterocyclic halides." Tetrahedron Letters, 59(15), 1420-1424.
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (The original Finkelstein reaction reference).
Troubleshooting

Optimization of reaction time and temperature for isoxazole derivative synthesis

Technical Support Center: Optimization of Isoxazole Synthesis Topic: Optimization of Reaction Time and Temperature for Isoxazole Derivative Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Isoxazole Synthesis

Topic: Optimization of Reaction Time and Temperature for Isoxazole Derivative Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Kinetic vs. Thermodynamic Balance

Welcome to the Technical Support Center for Heterocyclic Synthesis. Isoxazole formation is notoriously sensitive to the interplay between reaction temperature and duration . Whether you are utilizing 1,3-dipolar cycloaddition (Click chemistry) or Claisen-type condensation , failing to optimize these parameters often leads to three primary failure modes:

  • Nitrile Oxide Dimerization (Formation of furoxans).[1][2][3]

  • Loss of Regioselectivity (Mixtures of 3,5- vs. 5,3-isomers).

  • Thermal Decomposition of the labile N-O bond.

This guide provides actionable, self-validating protocols to optimize these variables.

Module 1: 1,3-Dipolar Cycloaddition (Nitrile Oxide Route)

Core Challenge: The in situ generated nitrile oxide intermediate is unstable.

  • High Temperature: Rapid dimerization to furoxan (irreversible byproduct).

  • Low Temperature: Slow cycloaddition kinetics, leading to stalled reactions.[1]

Standard Optimization Protocol (Step-by-Step)

Validates against: Dimerization and Stalled Conversion.

  • Precursor Activation (The "Cold" Step):

    • Dissolve the oxime (precursor) and dipolarophile (alkyne/alkene) in solvent (DCM or t-BuOH/H2O).

    • Cool to 0°C. This is critical. At >5°C, the rate of nitrile oxide dimerization often exceeds the rate of cycloaddition if the dipolarophile is sluggish.

    • Add the oxidant (e.g., NCS, Chloramine-T) or base slowly over 30 minutes.

  • The "Ramp" Phase:

    • Maintain 0°C for 1 hour to ensure complete formation of the hydroximoyl chloride (or equivalent intermediate).

    • Check Point 1 (TLC/LCMS): Confirm disappearance of oxime. If oxime remains, do not warm up; add 0.1 eq more oxidant.

  • Cycloaddition (The "Warm" Step):

    • Allow the reaction to warm to 20–25°C (Room Temp) naturally.

    • Time: Stir for 4–12 hours.

    • Optimization Trigger: If conversion is <50% after 6 hours at RT, heat to 40–50°C . Do not exceed 60°C unless using a stabilized dipole, as furoxan formation accelerates exponentially.

Data: Temperature Impact on Yield & Selectivity
Temperature ConditionReaction TimeYield (Isoxazole)Byproduct (Furoxan)Regioselectivity (3,5 : 3,4)
Constant 0°C 24 hLow (<30%)LowHigh
Ramp (0°C → 25°C) 6 hOptimal (85-95%) TraceHigh
Constant 60°C 1 hModerate (50%)High (>30%) Moderate

Note: Data reflects typical trends for phenylacetylene + benzonitrile oxide systems [1].

Workflow Visualization: The Temperature Ramp Strategy

OptimizationWorkflow Start Start: Oxime + Alkyne Step1 Step 1: Cool to 0°C Add Oxidant/Base Start->Step1 Check1 Checkpoint: Oxime Consumed? Step1->Check1 Branch_No No: Add 0.1eq Oxidant Wait 30 min Check1->Branch_No No Step2 Step 2: Warm to 25°C (Kinetic Control) Check1->Step2 Yes Branch_No->Check1 Check2 Checkpoint: Conversion > 80%? Step2->Check2 Branch_Stall Stalled: Heat to 45°C (Thermodynamic Push) Check2->Branch_Stall No (Stalled) Success Success: Isolate Product Check2->Success Yes Branch_Stall->Check2 Re-check after 2h Fail Failure: Furoxan Dimer Detected (Restart with slower addition) Branch_Stall->Fail Decomposition

Caption: Logic flow for temperature ramping in 1,3-dipolar cycloaddition to minimize dimerization.

Module 2: Condensation of 1,3-Dicarbonyls (Claisen Type)

Core Challenge: Regioselectivity (3,5- vs 5,3-isomers).

  • Kinetic Control (Low T): Favors attack at the most electrophilic carbonyl (often the ketone).

  • Thermodynamic Control (High T): Favors the most stable isomer, often allowing equilibration via ring-opening/closing.

Troubleshooting Guide: Controlling Regiochemistry

Q: I am getting a 50:50 mixture of regioisomers. How do I fix this? A: You are likely operating in a "thermodynamic well" where equilibration is occurring.

  • Solution 1 (Temperature): Lower the reaction temperature to 0°C or Room Temp . High temperatures (Reflux in EtOH) promote reversibility.

  • Solution 2 (pH Control): The pH dictates the nucleophilicity of hydroxylamine (NH2OH vs NH2O-).

    • Basic conditions (pH 9-10): Promotes bis-nucleophilic attack; often lowers selectivity.

    • Acidic/Buffered conditions (pH 4-5): Protonates the carbonyls, differentiating their electrophilicity.

  • Solution 3 (Lewis Acid): Add BF3·OEt2 (2.0 eq).[1][4] This coordinates to the dicarbonyl, enhancing the electrophilicity difference and locking the conformation. Perform this at 0°C → RT [2].

Regioselectivity Decision Matrix

RegioControl Input Substrate: Unsymmetrical 1,3-Dicarbonyl Path_A Method A: Basic (NaOH/EtOH) Reflux (80°C) Input->Path_A Path_B Method B: Lewis Acid (BF3) 0°C -> 25°C Input->Path_B Result_A Result: Thermodynamic Mix (Low Selectivity) Path_A->Result_A Result_B Result: Kinetic Product (High Selectivity) Path_B->Result_B

Caption: Comparison of conditions affecting regioselectivity in condensation reactions.

Module 3: Frequently Asked Questions (FAQ)

Q1: My 1,3-dipolar cycloaddition works for phenylacetylene but fails for internal alkynes. Why? A: Internal alkynes are sterically hindered and less reactive (higher activation energy).

  • Fix: You cannot rely on the standard "Ramp" protocol. You must use a continuous slow addition of the nitrile oxide precursor (via syringe pump) into a refluxing solution of the alkyne. This keeps the instantaneous concentration of nitrile oxide low, preventing dimerization while providing enough heat (Energy) for the difficult cycloaddition [3].

Q2: Can I use microwave irradiation to speed up the reaction? A: Yes, but with caution.

  • Benefit: Reaction times drop from hours to minutes (e.g., 10-20 min at 80-100°C).

  • Risk: Nitrile oxides are thermally sensitive. Microwave heating is best for condensation reactions (1,3-dicarbonyls) where intermediates are stable. For cycloadditions, only use microwaves if in situ generation is not required or if using stable dipole precursors [4].

Q3: How do I know if my nitrile oxide has decomposed? A: Check for Furoxan formation.

  • TLC: Furoxans often appear as a distinct, non-polar spot moving faster than the isoxazole product.

  • NMR: Look for symmetric aromatic signals (if using benzonitrile oxide) that do not match the isoxazole pattern. If you see this, your temperature was too high relative to the addition rate.

References

  • Himo, F., et al. (2005).[5] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216.[5] Link

  • Davoodnia, A., et al. (2018).[4] "Regioselective synthesis of isoxazoles: A review." Organic Chemistry International. (Contextual citation for BF3 mediated pathways).

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Koumbis, A. E., et al. (2005). "Microwave-assisted synthesis of isoxazoles.
  • BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives." Link

Sources

Optimization

Removing unreacted starting materials from isoxazole product mixtures

Technical Support Center: Advanced Purification Strategies for Isoxazole Synthesis Topic: Audience: Researchers, scientists, and drug development professionals Format: Troubleshooting Guide & FAQs Introduction: The Isoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification Strategies for Isoxazole Synthesis

Topic: Audience: Researchers, scientists, and drug development professionals Format: Troubleshooting Guide & FAQs

Introduction: The Isoxazole Purity Challenge

Isoxazole synthesis primarily proceeds via two distinct mechanistic pathways, each generating a unique impurity profile. The Condensation Route (1,3-dicarbonyls + hydroxylamine) often leaves unreacted amphoteric starting materials. The [3+2] Cycloaddition Route (Click Chemistry/Nitrile Oxides) introduces challenges with metal catalysts (Cu), regioisomers, and dimerization byproducts (furoxans).

This guide provides a modular, causality-driven approach to purification, prioritizing chemical scavenging and "smart" workups over brute-force chromatography.

Part 1: The "Smart" Workup (Chemical Scavenging)

Use these protocols before column chromatography to chemically eliminate specific impurities.

Scenario A: Condensation Route (Claisen Type)

Impurities: Unreacted 1,3-diketones/ketoesters, excess hydroxylamine.

Q: How do I remove unreacted 1,3-dicarbonyls without a column? A: Leverage the acidity of the methylene proton (


-proton).
1,3-dicarbonyls are significantly more acidic (

) than the resulting isoxazole (

).
  • Protocol:

    • Dissolve the crude mixture in a non-polar solvent (e.g., diethyl ether or toluene). Avoid DCM if possible to prevent emulsion formation with basic water.

    • Wash with 5% aqueous NaOH or saturated NaHCO₃ .

    • Mechanism: The base deprotonates the unreacted 1,3-dicarbonyl, forming a water-soluble enolate. The neutral isoxazole remains in the organic layer.

    • Caution: If your isoxazole has an acidic functional group (e.g., carboxylic acid, phenol), use a milder base or skip this step.

Q: How do I ensure complete removal of hydroxylamine salts? A: Hydroxylamine is basic and nucleophilic; it can degrade the product if left during concentration.

  • Protocol:

    • Wash the organic phase with 1M HCl or 5% citric acid .

    • Mechanism: Protonation converts hydroxylamine (

      
      ) to its water-soluble salt (
      
      
      
      ).
Scenario B: Cycloaddition Route (Click/Nitrile Oxide)

Impurities: Copper catalyst, unreacted alkynes, nitrile oxide dimers.

Q: My "Click" isoxazole product is green/blue. How do I remove the copper? A: Copper ions (


) coordinate tightly to isoxazole nitrogens. Simple water washes are insufficient.
  • Method 1: Chelation Extraction (For <1g scale)

    • Wash the organic layer with 0.5 M EDTA (pH 8) or 10% aqueous NH₄OH .

    • Visual Cue: The aqueous layer will turn vibrant blue (

      
       complex). Repeat until the aqueous layer is colorless.[1]
      
  • Method 2: Solid Phase Scavenging (For >1g or GMP scale)

    • Add Thiourea-functionalized silica (e.g., SiliaMetS® ThioUrea) to the organic solution.

    • Stir for 30-60 mins and filter. Thiourea has an extremely high affinity for Cu(I) and Pd(II).

Q: How do I remove unreacted terminal alkynes? A: If the alkyne is non-volatile, use a "Click Scavenger" Resin .

  • Protocol: Add Azidomethyl-polystyrene resin to the reaction mixture.

  • Mechanism: The resin-bound azide reacts with the excess alkyne (catalyzed by the residual Cu in your pot) to form a polymer-bound triazole.

  • Separation: Filter the mixture. The impurity is now covalently tethered to the solid beads; the filtrate contains your pure isoxazole.

Part 2: Chromatographic & Physical Separation

Visualizing the Purification Logic

The following decision tree outlines the purification workflow based on the specific impurity profile.

IsoxazolePurification Start Crude Isoxazole Mixture RouteCheck Synthesis Route? Start->RouteCheck Condensation Condensation (1,3-Dicarbonyl + NH2OH) RouteCheck->Condensation Type 1 Cycloaddition Cycloaddition (Nitrile Oxide + Alkyne) RouteCheck->Cycloaddition Type 2 BaseWash Wash: 5% NaOH (Removes 1,3-Dicarbonyl) Condensation->BaseWash AcidWash Wash: 1M HCl (Removes NH2OH) BaseWash->AcidWash TLC TLC Analysis AcidWash->TLC CuCheck Cu Catalyst Used? Cycloaddition->CuCheck CuRemove EDTA Wash or Thiourea Resin CuCheck->CuRemove Yes AlkyneCheck Excess Alkyne? CuCheck->AlkyneCheck No/Done CuRemove->AlkyneCheck AzideResin Azide-Polystyrene Scavenger Resin AlkyneCheck->AzideResin Yes AlkyneCheck->TLC No AzideResin->TLC RegioCheck Regioisomers Present? TLC->RegioCheck Column Column Chromatography (High Selectivity Solvent) RegioCheck->Column Yes (Oil/Mix) Cryst Fractional Crystallization (EtOH/Water) RegioCheck->Cryst Yes (Solid) Final Pure Isoxazole RegioCheck->Final No Column->Final Cryst->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on synthesis method and impurity type.

Part 3: Troubleshooting FAQs

Issue: Regioisomer Separation (3,5- vs 5,3-isomers)

Q: I have a mixture of 3,5- and 5,3-regioisomers. They co-elute on TLC. How do I separate them? A: Regioisomers have identical mass but different dipole moments.

  • Solvent Screening: Do not rely solely on Hexane/EtOAc. The dipole difference is often best exploited by "modifier" solvents.

    • Try: Toluene/Acetone (9:1) or DCM/MeOH (98:2). Toluene often interacts differently with the

      
      -systems of the isomers.
      
  • Crystallization: If the product is solid, one regioisomer is often significantly more crystalline (usually the more symmetric 3,5-isomer).

    • Protocol: Dissolve the mixture in hot Ethanol. Add water dropwise until turbidity persists. Cool slowly. The major isomer often crystallizes out, leaving the minor isomer in the mother liquor.

Issue: The "Ghost" Spot (Furoxans)

Q: I see a persistent impurity spot just above/below my product that won't wash away. A: This is likely the Furoxan (1,2,5-oxadiazole-2-oxide) , a dimer formed from two nitrile oxide molecules reacting with each other instead of the alkyne.

  • Removal: Furoxans are non-acidic and non-basic, so washes fail. They are thermally stable.

  • Solution: You must use column chromatography.[2]

  • Prevention (The Real Fix): This forms when the concentration of Nitrile Oxide > Alkyne.

    • Fix: Use a syringe pump to slowly add the nitrile oxide precursor (chlorooxime) to a solution containing the alkyne and base. This keeps the steady-state concentration of nitrile oxide low, favoring reaction with the alkyne over dimerization.

Issue: Emulsions during Workup

Q: My base wash created a thick emulsion. A: Isoxazoles with long alkyl chains act as surfactants at high pH.

  • Fix:

    • Add Brine (saturated NaCl) to increase ionic strength.

    • Filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.

    • Switch solvent: Use Ethyl Acetate instead of DCM for the extraction; DCM is notorious for emulsions with basic water.

Data Summary: Scavenger & Solvent Selection

Impurity TypeChemical NatureScavenging Reagent / WashMechanism
1,3-Dicarbonyl Acidic (

)
5% NaOH or NaHCO₃ WashEnolate formation (water soluble)
Hydroxylamine Basic / Nucleophilic1M HCl or Citric Acid WashProtonation (ammonium salt)
Copper (Catalyst) Metal Ion0.5M EDTA (pH 8) or Thiourea ResinChelation / Coordination
Terminal Alkyne Electrophile (in CuAAC)Azidomethyl-Polystyrene ResinCovalent Click Reaction (Resin capture)
Furoxan (Dimer) Neutral HeterocycleNone (Chromatography required)N/A (Physical separation only)

References

  • BenchChem. (2025).[1][3] Troubleshooting guide for the synthesis of isoxazole derivatives.Link

  • Praveen, C., et al. (2010).[4] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes.[4] Synlett, 777-781.[4] Link

  • Himo, F., et al. (2005).[4] Copper(I)-Catalyzed Synthesis of Azoles.[5] DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210-216.[4] Link

  • Kadam, K. S., et al. (2016).[4] Synthesis of 3,5-Disubstituted Isoxazoles from Substituted Aldoximes and Alkynes.[4] Synthesis, 48, 3996-4008.[4] Link

  • Amerigo Scientific. (2025). Scavenger Resins for Organic Synthesis.Link

  • University of Rochester. (2025). Workup Tricks: Managing Emulsions and Copper Salts.[6]Link

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Debromination During Isoxazole Functionalization

Welcome to the technical support center for isoxazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired side reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isoxazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired side reaction of debromination when working with bromo-isoxazole derivatives. The isoxazole core is a privileged scaffold in medicinal chemistry, but its functionalization can be hampered by the lability of the carbon-bromine bond. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you achieve your synthetic targets with higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my bromo-isoxazole so susceptible to debromination?

The isoxazole ring is an electron-deficient heterocycle. This electronic nature makes the C-Br bond more susceptible to cleavage through various pathways. In palladium-catalyzed cross-coupling reactions, this susceptibility can lead to a competing reaction known as hydrodebromination (or dehalogenation), where the bromine atom is replaced by a hydrogen.[1][2] This side reaction is often mediated by a palladium-hydride (Pd-H) species that can form from the base, solvent, or impurities in the reaction mixture.[2][3]

Q2: Which reaction types are most prone to causing this debromination?

Debromination is a common challenge in several key transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings are particularly notorious for this side reaction.[1][4] High temperatures, strong bases, and certain ligand types can exacerbate the issue.[5]

  • Metal-Halogen Exchange: The use of strong organometallic bases like n-butyllithium (n-BuLi) to generate a lithiated isoxazole can be problematic. The reaction is often performed at very low temperatures (e.g., -78 °C or lower) to prevent side reactions, including debromination or ring-opening.[6][7]

Q3: What is the primary mechanism of hydrodebromination in a Suzuki coupling?

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur when the palladium complex reacts with the base, trace water, or protic solvents (like alcohols).[2] Once formed, the Pd-H species can participate in a catalytic cycle that competes with the desired cross-coupling. It can undergo reductive elimination with the isoxazole group on the palladium intermediate (Isoxazole-Pd-Br) to yield the undesired debrominated isoxazole (Isoxazole-H).[2]

Troubleshooting Guide: Specific Scenarios

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in real-time.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions

Q: I'm performing a Suzuki coupling on my 4-bromo-isoxazole and seeing up to 50% debrominated byproduct by LC-MS. I suspect the catalyst or ligands. What should I change?

This is a classic problem. The choice of ligand has a profound impact on the relative rates of the desired reaction versus hydrodebromination.

  • Causality: The catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.[8] Hydrodebromination is a competing pathway. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often used to promote the initial, often rate-limiting, oxidative addition step.[8][9] However, these same properties can sometimes accelerate the formation of Pd-H species or favor the reductive elimination that leads to the debrominated product.[4][10]

  • Solution Pathway:

    • Switch Ligands: Consider a less electron-donating or less bulky phosphine ligand. While this might slow down the desired reaction, it can often suppress the side reaction to a greater extent, improving overall yield.[4] Sometimes, N-heterocyclic carbene (NHC) ligands can offer a different selectivity profile.[4]

    • Use a Pre-catalyst: Use a well-defined, air- and moisture-stable palladium pre-catalyst. This ensures a more controlled and reproducible generation of the active Pd(0) species, minimizing side reactions that can occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[1]

    • Screen Catalyst Loading: High catalyst loading can sometimes increase the rate of side reactions. Try reducing the catalyst loading to the lowest effective level (e.g., start at 2 mol % and titrate down).[11]

Q: My reaction starts cleanly, but the amount of debrominated product increases significantly with longer reaction times. How can I address this?

This suggests that the desired coupling is either slow or that the product or catalyst is unstable under the reaction conditions over time.

  • Causality: Prolonged exposure to high temperatures and basic conditions can lead to catalyst degradation or promote the hydrodebromination pathway, especially after the primary coupling partner (e.g., the boronic acid) has been consumed.[5] Boronic acids themselves can also degrade over time via protodeboronation, which removes the active coupling partner from the reaction and allows more time for side reactions to occur on the bromo-isoxazole.[10]

  • Solution Pathway:

    • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[5] This often increases selectivity by disfavoring side reactions which may have a higher activation energy.[1]

    • Monitor Closely: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.[5][11] Avoid letting reactions run overnight without prior time-course data.

    • Check Reagent Quality: Ensure your boronic acid is pure and has not degraded. Impurities can inhibit the catalyst and slow the reaction.[1]

Q: I believe the base is the culprit for my debromination issues. Which bases are safer alternatives?

The choice of base is critical. Strong bases, especially alkoxides or hydroxides in protic solvents, are often major contributors to Pd-H formation.[1][12][13]

  • Causality: Stronger bases can deprotonate trace water or alcohols more readily, creating hydride sources. They can also directly react with the palladium complex in some cases.

  • Solution Pathway:

    • Switch to a Milder Base: Change from strong bases like NaOH, KOH, or NaOEt to weaker inorganic bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are excellent alternatives that are often effective at minimizing debromination.[1][2]

    • Use Aprotic Solvents: If possible, switch from protic solvents (like methanol or ethanol) or aqueous mixtures to anhydrous aprotic solvents such as dioxane, toluene, or THF.[2][4] This removes a primary potential source of protons/hydrides.

Scenario 2: Metal-Halogen Exchange

Q: When I treat my bromo-isoxazole with n-BuLi at -78 °C to perform a metal-halogen exchange, my main product after quenching with an electrophile is the simple debrominated isoxazole. What is happening?

This is a common outcome when the lithiated intermediate is unstable or when the exchange is not efficient relative to side reactions.

  • Causality: The reaction of n-BuLi with the bromo-isoxazole generates the desired lithiated isoxazole and n-butyl bromide. The lithiated isoxazole can be unstable, even at low temperatures, and can abstract a proton from the solvent (e.g., THF) or another source during work-up to give the debrominated product.[7] The exchange itself is an equilibrium process, and its rate is influenced by the stability of the resulting organolithium species.[14][15]

  • Solution Pathway:

    • Use a Different Reagent System: Instead of n-BuLi, consider using a combination of isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi. This can form a more stable magnesium "ate" complex, which can facilitate a cleaner exchange under non-cryogenic conditions in some cases.[6]

    • Go to Lower Temperatures: If possible, conduct the reaction at temperatures below -78 °C, for example, in a liquid nitrogen/toluene bath at -100 °C.[7] This can significantly slow down decomposition pathways.

    • Transmetalation: After forming the lithiated species, consider transmetalating to a more stable organometallic, such as an organozinc or organocopper species, before adding the electrophile. This can sometimes improve stability and reactivity.

Preventative Strategies & Optimized Protocols

Proactive measures are often more effective than troubleshooting. Below are a detailed protocol and a data table to guide your experimental design.

Protocol 1: Optimized Suzuki-Miyaura Coupling for Bromo-isoxazoles

This protocol is designed to minimize hydrodebromination by using a milder base, an aprotic solvent, and a well-defined catalyst system.

Materials:

  • Bromo-isoxazole derivative (1.0 eq)

  • Boronic acid or ester (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., SPhos-Pd-G2, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 - 3.0 eq), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a stir bar

Procedure:

  • Preparation: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the bromo-isoxazole, boronic acid, K₃PO₄, and the palladium pre-catalyst.

  • Inerting: Seal the vessel and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed dioxane via syringe. The typical concentration is 0.1 M with respect to the bromo-isoxazole.

  • Reaction: Stir the mixture at a reduced temperature to start (e.g., 60-80 °C). Higher temperatures (up to 100 °C) can be used if the reaction is slow, but this may increase debromination.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS every 1-2 hours. Note the ratio of the desired product to the debrominated byproduct.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 1: Comparison of Common Conditions and Their Impact on Debromination
ParameterCondition A (High Debromination Risk)Condition B (Low Debromination Risk)Rationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃SPhos-Pd-G2 or other modern pre-catalystPre-catalysts provide more controlled generation of active Pd(0).[1]
Base NaOH (aq) or NaOEtK₃PO₄ or Cs₂CO₃ (anhydrous)Weaker, non-nucleophilic inorganic bases are less likely to generate Pd-H species.[2][5]
Solvent Toluene/Ethanol/WaterAnhydrous Dioxane or THFAprotic solvents eliminate a major potential source of protons/hydrides.[2][4]
Temperature 110 °C (Refluxing Toluene)60 - 80 °CLower temperatures disfavor side reactions and catalyst decomposition.[5]
Time 24 hours (unmonitored)Monitored, stopped at completion (2-8 h)Minimizes prolonged exposure to conditions that promote debromination.[11]

Visual Guides: Workflows and Mechanisms

Troubleshooting Debromination in Suzuki Coupling

The following diagram outlines a logical workflow for diagnosing and solving issues with debromination during a Suzuki-Miyaura coupling reaction.

G start High Debromination Observed in Suzuki Rxn q_base What base is being used? (e.g., NaOH, KOH, Alkoxide) start->q_base sol_base Switch to Milder Base: K₃PO₄, Cs₂CO₃, or CsF q_base->sol_base Strong/Protic q_ligand What catalyst/ligand system? (e.g., Pd(PPh₃)₄) q_base->q_ligand Weak/Aprotic sol_base->q_ligand sol_ligand Screen Ligands / Use Pre-catalyst: Try SPhos, XPhos, or NHC ligands. Use a G2/G3 pre-catalyst. q_ligand->sol_ligand Standard q_conditions What are the conditions? (Temp, Time, Solvent) q_ligand->q_conditions Modern sol_ligand->q_conditions sol_conditions Modify Conditions: 1. Lower Temperature (start at 60-80°C) 2. Monitor closely, stop at completion 3. Use anhydrous, aprotic solvent (Dioxane) q_conditions->sol_conditions Harsh end_node Reduced Debromination q_conditions->end_node Mild sol_conditions->end_node

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

Competing Catalytic Cycles

This diagram illustrates the desired Suzuki coupling cycle versus the competing hydrodebromination cycle.

G cluster_suzuki Desired Suzuki Cycle cluster_dehalogenation Competing Debromination Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oa + Ar-Br trans Transmetalation (Ar-Pd(II)-Ar')L₂ oa->trans + Ar'B(OH)₂ + Base pdH (H-Pd(II)-Br)L₂ oa->pdH Forms Ar-Pd-Br Intermediate re_H Reductive Elimination oa->re_H diverts to debromination re Reductive Elimination trans->re re->pd0 product Ar-Ar' (Product) re->product pdH_source Hydride Source (Base, H₂O, Solvent) pdH_source->pdH Forms Pd-H Species re_H->pd0 byproduct Ar-H (Byproduct) re_H->byproduct

Caption: Desired Suzuki pathway vs. the competing hydrodebromination pathway.

References

  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • American Chemical Society. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Retrieved from [Link]

  • Scilit. (n.d.). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Retrieved from [Link]

  • PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • ETH Zurich. (n.d.). OC II (FS 2019). Retrieved from [Link]

  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Characterization of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

The following guide details the NMR spectral interpretation of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole , designed for researchers requiring absolute structural verification. Executive Summary Product: 5-(2-Bromo-et...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the NMR spectral interpretation of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole , designed for researchers requiring absolute structural verification.

Executive Summary

Product: 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole (Target Regioisomer). Core Challenge: In isoxazole synthesis (specifically [3+2] cycloadditions of nitrile oxides), the formation of regioisomers is a pervasive issue. Distinguishing the 3-aryl-5-alkyl target from the 3-alkyl-5-aryl byproduct is critical for establishing structure-activity relationships (SAR). Comparison Scope: This guide compares the spectral performance of the Target Molecule against its primary Regioisomeric Alternative and evaluates the Diagnostic Efficacy of 1D vs. 2D NMR protocols.

Structural Analysis & Theoretical Shifts

The target molecule consists of an isoxazole core substituted at the 3-position with a 2-bromophenyl group and at the 5-position with a 2-bromoethyl chain.

The "Product": Target Spectral Signature[1]
  • Isoxazole Core: The H-4 proton is the primary diagnostic handle in 1H NMR. In 3,5-disubstituted isoxazoles, this singlet typically resonates between 6.30 – 6.60 ppm .[1]

  • 5-Alkyl Substituent (2-Bromoethyl): The alkyl chain at C-5 exerts a specific inductive effect, typically deshielding C-5 in 13C NMR more significantly than an aryl substituent would.

  • 3-Aryl Substituent (2-Bromophenyl): The ortho-bromo substitution creates a distinct steric and electronic environment, often causing the H-6' (aromatic proton adjacent to the isoxazole) to shift downfield due to the anisotropic effect of the heterocyclic ring.

Table 1: Predicted Characteristic Shifts (Target Molecule)
MoietyNucleusPositionPredicted Shift (δ ppm)MultiplicityDiagnostic Note
Isoxazole 1HH-4 6.45 ± 0.1 Singlet (1H)Key indicator of 3,5-substitution pattern.
13CC-5 172.0 ± 2.0 QuaternaryCritical Differentiator: 5-Alkyl carbons are typically >170 ppm.
13CC-3 161.0 ± 2.0 QuaternaryDeshielded by Nitrogen; confirms 3-position connectivity.
13CC-4 101.0 ± 2.0 CHCharacteristic high-field aromatic carbon.
Ethyl Chain 1H-CH 2-Isox3.20 – 3.35Triplet (2H)Coupled to -CH2Br.
1H-CH 2-Br3.60 – 3.75Triplet (2H)Deshielded by Bromine.
Aryl Ring 1HAr-H7.30 – 7.70Multiplet (4H)Ortho-substitution disrupts typical AA'BB' symmetry.

Comparative Analysis: Target vs. Alternatives

Comparison A: Regioisomeric Differentiation (The "Alternative Product")

The primary alternative formed during synthesis is 3-(2-bromoethyl)-5-(2-bromophenyl)isoxazole . Differentiating these isomers requires analyzing the C-5 and C-3 chemical shifts.[2]

  • Hypothesis: The electronic environment of the isoxazole ring carbons is inverted between the two isomers.

  • Data Support: In 5-alkyl isoxazoles (Target), C-5 is bonded to an sp3 carbon, typically resonating near 172 ppm .[1] In 5-aryl isoxazoles (Alternative), C-5 is conjugated with an aromatic ring, typically shielding it to 160–165 ppm .[1]

Table 2: Regioisomer Performance Comparison
FeatureTarget (3-Aryl-5-Alkyl) Alternative (3-Alkyl-5-Aryl) Differentiation Logic
13C NMR: C-5 ~172 - 174 ppm ~160 - 165 ppmPrimary Metric: 5-Alkyl carbons are more deshielded than 5-Aryl carbons.
1H NMR: H-4 ~6.45 ppm~6.30 ppmSubtle difference; unreliable as a standalone metric.
HMBC Correlation H-4 ↔ Benzylic C (Alkyl)H-4 ↔ Ipso C (Aryl)Definitive Proof: H-4 correlates to the alkyl chain in the Target.
Comparison B: Protocol Sensitivity (1D vs. 2D NMR)

Relying solely on 1D 1H NMR is considered "Low Reliability" for this scaffold due to the potential overlap of the H-4 singlet with aromatic signals or impurities.

  • 1D 1H NMR: Provides connectivity evidence but lacks spatial confirmation.[1]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Provides the "Performance Standard" for structural proof.[1] It links the "floating" fragments (Ethyl chain, Aryl ring, Isoxazole core) through long-range couplings (2J, 3J).[1]

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution Acquisition
  • Solvent: DMSO-d6 is recommended over CDCl3 for isoxazoles to prevent signal overlap of the H-4 proton with the solvent peak and to improve solubility of the brominated aromatic system.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

Protocol 2: HMBC Acquisition Parameters

To validate the structure against the alternative regioisomer, specific HMBC parameters are required to see the critical H4-C5 and H4-C3 correlations.

  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).[1]

  • Long-range Delay (CNST13): Set to 8 Hz (approx 62.5 ms). The coupling between Isoxazole H-4 and C-3/C-5 is typically 4-6 Hz; setting the delay slightly longer ensures detection of these weaker cross-peaks.

  • Scans: Minimum 32 scans to resolve quaternary carbons (C-3 and C-5).

Visualization of Structural Verification

Diagram 1: HMBC Correlation Network (Self-Validating System)

This diagram illustrates the mandatory correlations required to confirm the Target structure and reject the Alternative.

HMBC_Logic cluster_legend Legend H4 Isoxazole H-4 (Singlet, ~6.45 ppm) C5 Carbon C-5 (Quaternary, ~172 ppm) H4->C5 Strong 2J C3 Carbon C-3 (Quaternary, ~161 ppm) H4->C3 Strong 2J Alkyl_C Ethyl CH2 (Alpha) (~28 ppm) H4->Alkyl_C CRITICAL 3J (Proves 5-Alkyl) Aryl_C Aryl Ipso-Carbon (~130 ppm) H4->Aryl_C If observed: REJECT TARGET key Solid Line: Intra-ring Correlation Dashed Line: Ring-Substituent Correlation

Caption: HMBC correlation pathway. A correlation between H-4 and the Alkyl Carbon confirms the 5-alkyl substitution (Target). A correlation between H-4 and the Aryl Ipso-Carbon indicates the 3-alkyl-5-aryl regioisomer (Alternative).

Diagram 2: Isomer Assignment Decision Tree

A logical workflow for researchers to assign the correct regioisomer.

Decision_Tree Start Start: Purified Product Step1 Acquire 13C NMR Start->Step1 CheckC5 Check C-5 Shift Step1->CheckC5 Res1 C-5 > 170 ppm CheckC5->Res1 Likely Target Res2 C-5 < 165 ppm CheckC5->Res2 Likely Alternative Step2 Acquire HMBC Res1->Step2 CheckCorr H-4 Correlations? Step2->CheckCorr Con1 H-4 correlates to Aliphatic CH2 CheckCorr->Con1 Con2 H-4 correlates to Aromatic C CheckCorr->Con2 FinalTarget CONFIRMED: Target (3-Aryl-5-Alkyl) Con1->FinalTarget FinalAlt IDENTIFIED: Alternative (3-Alkyl-5-Aryl) Con2->FinalAlt

Caption: Step-by-step decision tree for distinguishing the target 3,5-disubstituted isoxazole from its regioisomer using 13C and HMBC data.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
    • Source: RSC Advances, 2018.[1]

    • URL:[Link]

    • Relevance: Establishes the 13C chemical shift rule where C-5 is more deshielded in 5-alkyl/substituted isomers compared to 3-substituted analogs.
  • NMR Characteristics of 3,5-Disubstituted Isoxazoles

    • Title: Clean and Efficient Synthesis of Isoxazole Deriv
    • Source: Molecules, 2013.[1][3]

    • URL:[Link][1]

    • Relevance: Provides experimental spectral data for 5-aryl vs 5-alkyl isoxazoles, confirming the C-5 shift trends (160-169 ppm for 5-aryl vs >170 ppm for 5-alkyl).
  • Advanced 2D NMR Techniques for Heterocycles

    • Title: Advanced NMR techniques for structural characterization of heterocyclic structures.[4]

    • Source: Polytechnic Institute of Bragança (ESA-IPB).
    • URL:[Link]

    • Relevance: Validates the use of HMBC as the definitive method for distinguishing regioisomers in nitrogen heterocycles.

Sources

Comparative

Advanced HPLC Method Development for Purity Assessment of Isoxazole Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing stability-indicating methods for heterocyclic pharmacophores. Isoxazole derivatives—critical components in anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing stability-indicating methods for heterocyclic pharmacophores. Isoxazole derivatives—critical components in anti-inflammatory agents (e.g., leflunomide), anticonvulsants (e.g., zonisamide), and novel targeted therapies—present a unique chromatographic challenge.

Method development for these compounds cannot rely on generic screening templates. The isoxazole ring is highly susceptible to specific degradation pathways, most notably hydrolytic ring scission, which generates highly polar cyanoenol degradants 1. Furthermore, the synthesis of these heterocycles often yields closely related positional isomers that co-elute on standard reversed-phase columns. This guide objectively compares stationary phase chemistries and details a self-validating experimental protocol designed to achieve baseline resolution (


) for isoxazole APIs and their impurities.

Mechanistic Causality in Stationary Phase Selection

Standard C18 columns rely primarily on dispersive (hydrophobic) interactions. While effective for general retention, they often fail to resolve isoxazole positional isomers or early-eluting polar ring-scission products 2. To overcome this, we must leverage alternative selectivities by manipulating intermolecular forces:

  • Biphenyl Phases: By incorporating two aromatic rings, biphenyl stationary phases introduce strong

    
     and dipole-dipole interactions 3. The electron-deficient nature of the isoxazole ring interacts uniquely with the electron-rich biphenyl system, providing enhanced retention and orthogonal selectivity compared to alkyl phases.
    
  • Aqueous C18 (AQ-C18): For highly polar degradation products (like cyanoenol derivatives), standard C18 phases can suffer from pore dewetting in highly aqueous mobile phases. AQ-C18 columns incorporate polar embedded groups that maintain hydration, ensuring reproducible retention of early-eluting polar impurities 2.

Visualizing the Analytical Logic

MethodDev Start Initiate Method Development (Isoxazole API) ScreenC18 Initial Screening Standard C18 Column Start->ScreenC18 Eval Critical Pair Resolution > 1.5? ScreenC18->Eval Success System Suitability & Validation Eval->Success Yes AltPhase Alternative Selectivity (Biphenyl / PFP / AQ-C18) Eval->AltPhase No (Co-elution) OptMP Optimize Mobile Phase (pH, Gradient Slope, Additives) AltPhase->OptMP OptMP->Eval

Decision-making workflow for isoxazole HPLC method development.

Comparative Performance Data

To objectively evaluate column performance, we compare the chromatographic metrics of a representative isoxazole derivative (e.g., Leflunomide) and its hydrolytic impurities across three distinct stationary phases.

Table 1: Quantitative Comparison of Column Chemistries for Isoxazole Purity Assessment

Parameter / MetricStandard C18 (Alkyl)AQ-C18 (Polar Embedded)Biphenyl (

Active)
Primary Interaction Hydrophobic / DispersiveHydrophobic + H-BondingHydrophobic +

/ Dipole
Retention of Polar Degradants Poor (Risk of dewetting)Excellent (Maintains hydration)Moderate to Good
Resolution (

) of Positional Isomers

(Co-elution risk)


(Baseline resolved)
Peak Tailing Factor (

)
1.3 - 1.51.1 - 1.21.0 - 1.1
Optimal Application Routine assay of pure APIEarly-eluting cyanoenol impuritiesComplex impurity profiling

Data synthesized from comparative heterocycle retention studies 23.

Self-Validating Experimental Protocol

A robust purity method must be stability-indicating. The following protocol establishes a self-validating workflow utilizing a Biphenyl column for optimal heterocycle resolution, specifically engineered to track the degradation of isoxazole APIs 45.

Step 1: Mobile Phase Preparation (Causality of pH Control)
  • Aqueous Buffer: Prepare 0.1 M Sodium Perchlorate (

    
    ) adjusted to pH 4.6 using dilute perchloric acid [[4]]().
    
    • Causality: The acidic pH suppresses the ionization of acidic degradation products (like ring-opened carboxylic acids), ensuring sharp peak shapes and preventing co-elution.

      
       acts as an excellent chaotropic agent to improve peak symmetry for basic moieties.
      
  • Organic Modifier: Use a blend of Acetonitrile and Methanol (e.g., 40:30 v/v ratio).

    • Causality: Methanol enhances the

      
       interactions between the isoxazole ring and the Biphenyl stationary phase, while Acetonitrile reduces system backpressure and improves mass transfer kinetics.
      
Step 2: Chromatographic Execution
  • Column: Biphenyl, 2.7 µm core-shell, 4.6 x 150 mm.

  • Elution Profile: Gradient (0-5 min: 20% Organic; 5-20 min: 20% to 70% Organic).

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) scanning 200–400 nm, extracting at 246 nm (typical isoxazole maximum absorbance) 4.

Step 3: Forced Degradation (The Self-Validating System)

To prove the method is stability-indicating, the system must self-validate against forced degradation.

  • Subject the API to 1 N HCl, 1 N NaOH, and 3%

    
     at 60°C for 24 hours 4.
    
  • Inject the stressed samples alongside an unstressed control.

  • Validation Criteria: The method is considered valid only if the mass balance is

    
     and the API peak is spectrally pure (PDA match angle < threshold). This proves that no hidden degradants (such as cyanoenols) are co-eluting under the main peak.
    

Degradation API Intact Isoxazole Derivative (e.g., Leflunomide) Stress Hydrolytic / Oxidative Stress Conditions API->Stress RingScission Isoxazole Ring Scission (Cyanoenol Metabolites) Stress->RingScission Hydrolysis Amide/Ester Hydrolysis (Process Impurities) Stress->Hydrolysis Detect HPLC-PDA/MS Detection (Orthogonal Tracking) RingScission->Detect Hydrolysis->Detect

Major degradation pathways of isoxazole derivatives under stress.

Conclusion

By understanding the specific chemical vulnerabilities of the isoxazole ring—namely its susceptibility to hydrolytic scission—and pairing this knowledge with


 driven stationary phases like Biphenyl, analytical scientists can develop highly robust, stability-indicating HPLC methods. Moving away from default C18 screening toward rationally selected alternative phases ensures that complex positional isomers and polar degradants are accurately quantified, safeguarding drug product efficacy and safety.

References

  • [2] MZ-Analysentechnik. AMT HALO 90Å C18, AQ-C18, Biphenyl, New Alternatives to C18 Brochure. Available at:

  • [4] National Center for Biotechnology Information (PMC). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Available at:

  • [3] MilliporeSigma. Ascentis® Express HPLC and UHPLC columns. Available at:

  • [1] Semantic Scholar. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Available at:

  • [5] ResearchGate. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Available at:

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Brominated Isoxazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the isoxazole scaffold being a particularly versatile nu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the isoxazole scaffold being a particularly versatile nucleus.[1][2][3][4] The introduction of a bromine atom to an isoxazole ring can significantly modulate a molecule's pharmacological properties. Consequently, the precise structural elucidation of these brominated isoxazole compounds is a critical step in the development of new therapeutics.[5][6][7] Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing detailed information about a molecule's structure through its fragmentation pattern.[5][8]

This guide offers an in-depth exploration of the mass spectrometric fragmentation patterns of brominated isoxazole compounds. Moving beyond a simple recitation of data, this document, compiled from the perspective of a senior application scientist, delves into the causality behind experimental choices and the interpretation of the resulting spectra.

The Signature of Bromine: Isotopic Patterns

A key feature that immediately signals the presence of bromine in a mass spectrum is its distinct isotopic pattern.[8] Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[9][10] This 1:1 ratio results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragment ions, where the two peaks are separated by two mass-to-charge units (m/z) and have almost identical intensities.[9][10][11][12] The presence of multiple bromine atoms leads to more complex but predictable patterns, such as a 1:2:1 ratio for two bromine atoms (M⁺, M+2, M+4).[9][11]

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the extent of fragmentation and the type of information that can be obtained. For brominated isoxazoles, the most common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).[8][13]

Ionization TechniquePrincipleAdvantages for Brominated IsoxazolesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[8]Provides detailed structural information through reproducible fragmentation patterns. Useful for library matching.[8]Can lead to the absence of a clear molecular ion peak, making molecular weight determination challenging.[14]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol of charged droplets, resulting in "soft" ionization with minimal fragmentation.[13][15][16]Excellent for determining the molecular weight as the molecular ion (or a protonated/adducted molecule) is almost always observed.[13][16] Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.[16]Provides limited structural information without tandem mass spectrometry (MS/MS).[13]

Causality in Technique Selection: The choice between EI and ESI is driven by the analytical goal. For the initial identification of a novel brominated isoxazole and elucidation of its core structure, the rich fragmentation detail provided by EI-MS is invaluable. Conversely, for quantitative bioanalysis in drug metabolism studies or for analyzing complex mixtures, the soft ionization of ESI coupled with LC is the superior choice, ensuring the integrity of the parent molecule for detection and quantification.[5][6]

Unraveling the Fragmentation Pathways

The fragmentation of the isoxazole ring itself, coupled with the influence of the bromine substituent, dictates the observed mass spectrum.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion of a brominated isoxazole will undergo a series of bond cleavages. The fragmentation of the isoxazole ring is a complex process that can involve ring-opening and isomerization.[17] Common fragmentation pathways for isoxazole derivatives include:

  • Cleavage of the N-O bond: This is often an initial step due to the relative weakness of this bond.[4]

  • Loss of small neutral molecules: Fragments corresponding to the loss of CO, HCN, and H atoms are frequently observed from the isoxazole core.[18]

  • Ring cleavage: The five-membered ring can break apart in various ways, leading to a variety of smaller fragment ions.[17][19]

The presence of a bromine atom introduces additional fragmentation pathways:

  • Cleavage of the C-Br bond: A primary fragmentation event is often the loss of a bromine radical (Br•), resulting in a carbocation.[8][20] The stability of this resulting carbocation will influence the likelihood of this cleavage.

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbon bearing the bromine atom is also a common pathway.[20]

Visualizing EI Fragmentation:

EI_Fragmentation M [Brominated Isoxazole]⁺˙ Frag1 [M - Br]⁺ M->Frag1 - Br• Frag2 [Isoxazole Ring Fragment]⁺ M->Frag2 Ring Cleavage Frag3 [Aryl/Alkyl Fragment]⁺ M->Frag3 Side Chain Cleavage Frag4 [M - CO]⁺˙ M->Frag4 Frag5 [M - HCN]⁺˙ M->Frag5

Caption: Generalized EI fragmentation pathways for a brominated isoxazole.

Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS)

While ESI is a soft ionization technique, structural information can be obtained by coupling it with tandem mass spectrometry (MS/MS).[13] In this approach, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions provide valuable structural clues.

For brominated isoxazoles, ESI-MS/MS can reveal information about the substituents on the ring and their connectivity. The fragmentation patterns can be influenced by the nature and position of these substituents.[21] In some cases, novel rearrangements involving the isoxazole ring have been observed during CID.[22]

Experimental Protocol: A Self-Validating System

The following is a generalized, step-by-step protocol for the analysis of a novel brominated isoxazole compound using LC-ESI-MS/MS. This protocol is designed to be self-validating by incorporating quality control and data verification steps.

Objective: To determine the molecular weight and obtain structural information of a purified brominated isoxazole compound.

Materials:

  • Purified brominated isoxazole compound

  • LC-MS grade acetonitrile, water, and formic acid

  • Agilent 6460 QQQ mass spectrometer with Jet Stream electrospray ion source (or equivalent)[21]

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Sample Preparation:

    • Dissolve the compound in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive ion mode ESI.

  • LC-MS System Setup:

    • HPLC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 2 µL

    • ESI-MS Conditions (Positive Ion Mode):

      • Capillary Voltage: 3500 V

      • Nozzle Voltage: 500 V

      • Gas Temperature: 300 °C

      • Gas Flow: 8 L/min

      • Sheath Gas Temperature: 350 °C

      • Sheath Gas Flow: 11 L/min

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to identify the protonated molecule [M+H]⁺. Verify the characteristic 1:1 isotopic pattern for the bromine atom.

    • Product Ion Scan (MS/MS):

      • Select the [M+H]⁺ ion (both the ⁷⁹Br and ⁸¹Br isotopes) as the precursor ion.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.

      • Acquire the product ion spectra.

  • Data Analysis and Interpretation:

    • Determine the monoisotopic mass from the full scan spectrum.

    • Analyze the product ion spectra to identify characteristic fragment ions.

    • Propose fragmentation pathways consistent with the observed product ions.

    • Compare the fragmentation of the ⁷⁹Br and ⁸¹Br-containing precursor ions to confirm which fragments retain the bromine atom.

Visualizing the LC-ESI-MS/MS Workflow:

LC_ESI_MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column HPLC Separation Sample->Column ESI Electrospray Ionization Column->ESI MS1 MS1: Full Scan (Identify [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Scan (Structural Fragments) CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis & Interpretation Detector->Data_Analysis Data Acquisition

Caption: A typical workflow for LC-ESI-MS/MS analysis.

Conclusion

The mass spectrometric analysis of brominated isoxazole compounds is a powerful tool for their structural characterization, a critical aspect of drug discovery and development.[2][5][6] A thorough understanding of the characteristic bromine isotopic patterns, the principles of different ionization techniques, and the fundamental fragmentation pathways of the isoxazole ring is essential for accurate data interpretation. By employing a systematic and self-validating experimental approach, researchers can confidently elucidate the structures of these important molecules, paving the way for the development of new and effective therapeutics.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Center for Biotechnology Information. Available from: [Link]

  • Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules. OuluREPO. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes 2023. Available from: [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. Available from: [Link]

  • Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry. PubMed. Available from: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available from: [Link]

  • Mass spectrometry applications for drug discovery and development. Drug Target Review. Available from: [Link]

  • Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. PubMed. Available from: [Link]

  • Synthesis, spectral studies and antimicrobial activity of newly chalcones and isoxazoles in diphenyl amine derivatives. World News of Natural Sciences. Available from: [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available from: [Link]

  • (PDF) Synthesis, characterization of novel isoxazoles: Biological evaluation for their Antifungal and radical scavenging potencies. ResearchGate. Available from: [Link]

  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥. ResearchGate. Available from: [Link]

  • Electrospray ionization. Wikipedia. Available from: [Link]

  • Mass Spectrometry for Drug Discovery and Drug Development. ResearchGate. Available from: [Link]

  • Synthesis, characterization and physiological activity of some novel isoxazoles. SMU Journal of Science and Technology. Available from: [Link]

  • Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information. Available from: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available from: [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available from: [Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed. Available from: [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). University of Lethbridge. Available from: [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available from: [Link]

  • ESI mass spectra at low m/z-values for the four different... ResearchGate. Available from: [Link]

  • Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). ResearchGate. Available from: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. Available from: [Link]

  • Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. MOST Wiedzy. Available from: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information. Available from: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available from: [Link]

Sources

Comparative

Comparative Guide: Reactivity &amp; Performance of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

Executive Summary 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole represents a specialized class of heterocyclic bifunctional linkers . Unlike standard flexible linkers (PEG, alkyl chains) that serve merely as passive spac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole represents a specialized class of heterocyclic bifunctional linkers . Unlike standard flexible linkers (PEG, alkyl chains) that serve merely as passive spacers, this isoxazole-based scaffold acts as a rigid, bioisosteric core with orthogonal reactivity profiles.

This guide analyzes its utility in medicinal chemistry—specifically in Fragment-Based Drug Discovery (FBDD) and PROTAC design—comparing it against industry-standard alternatives.

Key Differentiator: Orthogonal Reactivity

The molecule possesses two distinct electrophilic sites with widely separated reactivity thresholds:

  • Site A (Aliphatic): The 5-(2-bromoethyl) group is highly reactive toward nucleophilic substitution (

    
    ).
    
  • Site B (Aromatic): The 3-(2-bromophenyl) group is inert to

    
     but highly active in metal-catalyzed cross-coupling (
    
    
    
    ).

Chemical Architecture & Reactivity Profile

Structural Analysis

The isoxazole ring serves as a planar, aromatic spacer that imposes a specific vector angle between the two attachment points.

  • Core: 1,2-Oxazole (Isoxazole).[1][2]

  • Linker Length: ~6–8 Å rigid separation.

  • Electronic Character: Electron-deficient heterocycle; acts as a weak hydrogen bond acceptor.

Reactivity Hierarchy (The "Step-Wise" Advantage)

Unlike symmetric dihalides (e.g., 1,4-dibromobutane) which suffer from polymerization or double-substitution byproducts, this linker allows for controlled, sequential functionalization.

Reaction SiteFunctional GroupPrimary MechanismReactivity Threshold
Site 1 (Tail) Alkyl Bromide (

)

Substitution
Low Energy: Reacts at RT with amines/thiols in mild base (

).
Site 2 (Head) Aryl Bromide (

)
Suzuki/Buchwald CouplingHigh Energy: Requires metal catalyst (

), ligands, and heat (>80°C).
Core Isoxazole RingReductive CleavageExtreme Conditions: Stable to most reagents; cleaves with

or

.

Comparative Analysis: Isoxazole vs. Standard Linkers[2]

Performance Matrix

The following table contrasts the isoxazole linker with common alternatives used in PROTACs and bioconjugation.

FeatureIsoxazole Linker PEG Linkers (e.g., PEG-4-Br)Alkyl Chains (e.g., 1,5-Dibromopentane)Triazole (Click)
Conformation Rigid/Defined Flexible/FloppyFlexibleRigid
Entropy Cost Low (Pre-organized)High (Entropic penalty upon binding)HighLow
Solubility Moderate (Lipophilic/Polar)High (Hydrophilic)Low (Lipophilic)Moderate
Metabolic Stability High (Resistant to oxidation)Low (Oxidative degradation)Low (Hydroxylation)High
Selectivity Orthogonal (Step-wise synthesis)Non-selective (Symm.)Non-selective (Symm.)Orthogonal
Steric Profile High (Ortho-substitution)LowLowModerate
Deep Dive: Why Choose the Isoxazole Linker?
A. The "Ortho-Effect" in Selectivity

The 2-bromophenyl moiety (ortho-substituted) is sterically crowded.

  • Advantage: In drug design, this "twist" forces the attached pharmacophore out of plane, potentially improving selectivity for specific kinase pockets or E3 ligase surfaces by creating a unique 3D volume that linear linkers cannot access.

  • Challenge: Suzuki couplings at this position require specialized ligands (e.g., SPhos, XPhos) to overcome steric hindrance.

B. Metabolic Superiority over PEG

While PEG linkers improve solubility, they are prone to oxidative cleavage by metabolic enzymes. The isoxazole ring is metabolically robust, often surviving first-pass metabolism, making it superior for CNS-active drugs (e.g., Risperidone analogs).

Experimental Protocols

Protocol A: Selective Functionalization (Alkyl Side)

Objective: To attach a nucleophilic pharmacophore (e.g., a piperazine derivative) to the ethyl chain without disturbing the aryl bromide.

Reagents:

  • Substrate: 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (

    
    )
    
  • Catalyst: KI (0.1 eq, Finkelstein accelerator)

Workflow:

  • Dissolution: Dissolve the isoxazole linker in anhydrous

    
     (0.1 M concentration).
    
  • Addition: Add

    
     and KI. Stir for 10 min.
    
  • Reaction: Add the nucleophile dropwise at Room Temperature (RT).

  • Monitoring: Heat to 50°C. Monitor by TLC/LC-MS. The alkyl bromide is usually consumed within 4–6 hours.

    • Note: The aryl bromide remains 100% intact under these conditions.

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl Side)

Objective: To couple the aryl head to a second scaffold after Step A is complete.

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst:

    
     or 
    
    
    
    /SPhos (5 mol%)
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Degassing: Sparge solvents with Argon for 15 mins (Critical: Oxygen kills the catalyst).

  • Assembly: Mix substrate, boronic acid, and base in the reaction vessel.

  • Catalyst: Add Pd-catalyst under Argon flow.

  • Heating: Heat to 90°C for 12 hours.

    • Mechanistic Insight: The ortho-bromo substituent slows the oxidative addition step. SPhos is recommended if the reaction is sluggish.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

Visualizations

Orthogonal Reaction Pathway

This diagram illustrates the sequential functionalization logic, highlighting the self-validating nature of the reactivity difference.

ReactionPathway cluster_conditions Reactivity Thresholds Start 5-(2-Bromo-ethyl)- 3-(2-bromophenyl)-isoxazole Intermediate Intermediate: Alkyl-Substituted (Aryl-Br Intact) Start->Intermediate Step 1: SN2 Substitution (Mild Base, 50°C) Selectivity: Alkyl > Aryl Final Final Product: Bifunctional Ligand Intermediate->Final Step 2: Suzuki Coupling (Pd-Catalyst, 90°C) Activation of Aryl-Br Desc1 Alkyl-Br: Low Activation Energy Desc2 Aryl-Br: High Activation Energy

Caption: Sequential functionalization strategy utilizing the energy gap between aliphatic and aromatic electrophiles.

Linker Selection Decision Tree

A logical framework for researchers to decide when to use this specific isoxazole linker.

LinkerSelection Q1 Is Rigid Conformation Required? Branch_Flex No (Flexible OK) Q1->Branch_Flex No Branch_Rigid Yes (Rigid) Q1->Branch_Rigid Yes Result_PEG Use PEG/Alkyl Linker Branch_Flex->Result_PEG Q2 Is Orthogonal Synthesis Needed? Branch_Rigid->Q2 Result_Triazole Use Triazole (Click) Q2->Result_Triazole No (Simultaneous) Q3 Is Metabolic Stability Critical? Q2->Q3 Yes (Step-wise) Result_Isoxazole SELECT: Isoxazole Linker (High Stability + Ortho-Constraint) Q3->Result_Isoxazole Yes (CNS/In Vivo) Result_Other Use Piperazine/Phenyl Linker Q3->Result_Other No

Caption: Decision logic for selecting isoxazole linkers based on rigidity, synthesis needs, and stability.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736373, Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Bromo-lactamization of isoxazole via neighboring group participation. RSC Advances. Retrieved from [Link]

Sources

Validation

Structural Validation of 3-(2-Bromophenyl) Isoxazoles: A Comparative Technical Guide

Executive Summary The Structural Challenge: 3-(2-bromophenyl) isoxazoles represent a privileged scaffold in medicinal chemistry, particularly for COX-2 inhibition and antimicrobial applications.[1] However, the ortho-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Structural Challenge: 3-(2-bromophenyl) isoxazoles represent a privileged scaffold in medicinal chemistry, particularly for COX-2 inhibition and antimicrobial applications.[1] However, the ortho-bromo substituent introduces a critical steric clash with the isoxazole core, forcing the biaryl system out of planarity. This "ortho-effect" creates a chiral axis (atropisomerism potential) and specific halogen-bonding motifs that define the molecule's solid-state stability and bioavailability.[1]

The Solution: While NMR and DFT provide solution-state and theoretical insights, Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of unambiguously resolving the torsion angle (


) and the supramolecular halogen-bonding network driven by the bromine atom.

Part 1: The Structural Challenge & Comparative Analysis

The "Ortho-Twist" Problem

In 3-phenylisoxazole, the rings can achieve near-planarity to maximize


-conjugation.[1] Introducing a bromine atom at the 2-position (ortho) creates significant steric hindrance.[1]
  • Consequence: The phenyl ring rotates relative to the isoxazole to relieve strain.

  • Why it matters: This torsion angle determines whether the molecule fits into a protein binding pocket.

Comparative Technology Assessment
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/ROESY) Computational Modeling (DFT)
Torsion Angle (

)
Definitive. Direct observation of the frozen conformation.[1]Ambiguous. Fast rotation on NMR timescale leads to averaged signals.[1]Predictive. Calculates energy minima but ignores packing forces.[1]
Absolute Configuration Yes. Anomalous scattering of Br allows absolute structure determination (Flack parameter).[1]No. Requires chiral derivatization or shift reagents.[1]N/A.
Intermolecular Interactions High Resolution. Maps Halogen bonds (C-Br[1]···N/O) and

-stacking.
Low Resolution. Inferred from concentration-dependent shifts.[1]Theoretical. Visualized via ESP maps but requires validation.
Sample State Solid (Crystal required).Solution (Deuterated solvent).[1]Gas phase or solvation model.[1]
Decision Logic for Structural Validation

The following decision tree illustrates when to deploy SC-XRD versus alternative methods for this specific scaffold.

MethodSelection Start Start: 3-(2-bromophenyl) Isoxazole Sample Purity Is Sample >95% Pure? Start->Purity NMR Run 1H/13C NMR (Confirm Chemical Identity) Purity->NMR Yes Torsion Critical Question: Precise Torsion Angle Needed? NMR->Torsion Crystal Can you grow single crystals? XRD Run SC-XRD (Mo Source preferred for Br) Crystal->XRD Yes DFT Run DFT (B3LYP/6-31G*) + NOESY NMR Crystal->DFT No (Amorphous) Torsion->Crystal Yes (Binding/Packing study) Torsion->DFT No (General screening) Result1 Output: Precise Torsion, Halogen Bonding, Packing XRD->Result1 Result2 Output: Averaged Solution State DFT->Result2

Figure 1: Decision matrix for selecting structural validation methods. SC-XRD is prioritized when precise conformational data is required for Structure-Activity Relationship (SAR) studies.[1]

Part 2: Experimental Protocol (SC-XRD)

Objective: Obtain high-quality diffraction data to resolve the C3-C1' torsion angle and bromine-mediated halogen bonding.

Crystallization Strategy

Brominated isoxazoles are often lipophilic.[1] Standard slow evaporation is effective, but the solvent choice is critical to avoid disorder.

  • Solvent System: Dissolve 20 mg of the compound in Dichloromethane (DCM) (good solubility).

  • Antisolvent: Layer n-Hexane or Heptane (3:1 ratio) carefully on top.[1]

  • Condition: Store at 4°C in a vibration-free environment. The heavy Br atom aids in nucleation but can cause twinning if growth is too rapid.

  • Target: Block-like colorless crystals (

    
     mm).
    
Data Collection & Refinement[1]
  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å)
    .[1]
    • Why: Although Copper (Cu) provides higher flux, Bromine has a high absorption coefficient. Mo radiation minimizes absorption errors (

      
      ) and allows for better transmission through the crystal, yielding more accurate bond lengths.
      
  • Temperature: 100 K (Cryostream).[1]

    • Why: Freezing thermal motion is essential to resolve the electron density of the isoxazole ring atoms (N vs. O) which have similar scattering factors.

  • Strategy: Collect a complete sphere of data (redundancy > 4.0) to ensure accurate anomalous scattering corrections.

Workflow Diagram

XRDWorkflow Step1 1. Crystal Growth (DCM/Hexane) Step2 2. Mounting (MiTeGen loop, 100K) Step1->Step2 Step3 3. Data Collection (Mo-Kα, 2θ max = 55°) Step2->Step3 Step4 4. Structure Solution (SHELXT - Intrinsic Phasing) Step3->Step4 Step5 5. Refinement (SHELXL - Least Squares) Step4->Step5 Step6 6. Validation (CheckCIF / Hirshfeld) Step5->Step6

Figure 2: Linear workflow for the crystallographic characterization of brominated isoxazoles.

Part 3: Structural Insights & Data Interpretation[1]

When analyzing the structure of a 3-(2-bromophenyl) isoxazole, focus on these three specific metrics.

The Torsion Angle (Steric Lock)

The angle between the isoxazole plane (O1-N2-C3-C4-C5) and the phenyl ring (C1'-C6') is the critical parameter.[1]

  • Expected Value:

    
    .
    
  • Significance: A value < 20° indicates crystal packing forces are overcoming the steric strain.[1] A value > 45° suggests the Br atom is forcing a decoupling of the

    
    -systems.
    
Halogen Bonding (The "Performance" Metric)

Bromine is a "Type II" halogen bond donor. In the crystal lattice, look for the "sigma-hole" interaction where the head of the Br atom points toward a Lewis base (N or O of a neighboring isoxazole).

Experimental Data Table (Representative Values):

ParameterInteraction TypeTypical Distance (Å)Angle (°)Interpretation
C-Br[1][2]···N Halogen Bond2.90 - 3.10165 - 175Strong, directional interaction stabilizing the lattice.
C-Br[1]···O Halogen Bond3.00 - 3.20150 - 170Weaker than Br[1]···N, but common in isoxazoles.
C-H···O Hydrogen Bond2.30 - 2.60120 - 150Weak auxiliary interactions.[1]
Hirshfeld Surface Analysis

To validate that the crystal structure represents the bulk material properties, generate Hirshfeld surfaces (using CrystalExplorer).

  • Red spots on

    
     surface:  Indicate strong contacts (Halogen bonds).[1]
    
  • Fingerprint Plot: The Br···N interactions will appear as distinct "spikes" in the bottom right/left of the 2D plot.

Part 4: References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179. [Link][1]

  • Cavallo, G., et al. (2016). The Halogen Bond.[2][4][5][6] Chemical Reviews, 116(4), 2478–2601. [Link][1]

  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8. [Link]

  • Baur, M., et al. (2024).[5] Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt. Beilstein Journal of Organic Chemistry, 20, 2401–2407.[7] [Link]

  • Kumar, R., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.[1][2][3] IUCrData, 8, x230489. [Link][1]

Sources

Comparative

Validating the Regioselectivity of Isoxazole Ring Formation: A Comparative Technical Guide

Topic: Validating the regioselectivity of isoxazole ring formation Content Type: Publish Comparison Guides The Regioisomer Trap in Isoxazole Synthesis In medicinal chemistry, the isoxazole ring is a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the regioselectivity of isoxazole ring formation Content Type: Publish Comparison Guides

The Regioisomer Trap in Isoxazole Synthesis

In medicinal chemistry, the isoxazole ring is a privileged scaffold, serving as a bioisostere for carboxylic acids, esters, and amide bonds. However, its synthesis—particularly via the [3+2] cycloaddition of nitrile oxides and alkynes—is notoriously prone to regiochemical ambiguity.

The formation of 3,5-disubstituted versus 3,4-disubstituted (or 4,5-disubstituted) isomers is not merely a structural nuance; it is a determinant of biological activity. A 3,5-isomer might be a nanomolar inhibitor, while its 3,4-regioisomer is inactive or toxic.

This guide moves beyond basic synthesis to the validation of regioselectivity . We compare the primary analytical methodologies, establishing a self-validating workflow that ensures structural certainty before you commit to scale-up.

Comparative Analysis of Validation Methods

The following table contrasts the three dominant methods for distinguishing isoxazole regioisomers.

FeatureMethod A: 2D NMR (HMBC/NOESY) Method B: X-Ray Crystallography Method C: LC-MS / GC-MS
Primary Utility Routine structure elucidation & solution-state conformation.Absolute configuration & solid-state packing.High-throughput screening & reaction monitoring.
Regio-Resolution High. Can distinguish 3,5- vs 3,4- via through-bond/space correlations.Absolute. Unambiguous atomic positions.Low to Medium. Relies on fragmentation patterns; often inconclusive for isomers.
Sample Req. 5–20 mg (pure or semi-pure).Single crystal (often difficult to grow for oils).< 1 mg (crude mixtures allowed).
Throughput Medium (1–4 hours per sample).Low (Days to Weeks).High (Minutes).
Cost/Resource Standard analytical lab equipment.Specialized facility required.Standard analytical lab equipment.
Verdict The Industry Standard. Best balance of speed and certainty.The Gold Standard. Use when NMR is ambiguous.The Scout. Use only for ratio estimation, not final assignment.
The "Self-Validating" NMR Protocol

Reliance on 1D 1H NMR alone is a common failure point. Chemical shift heuristics (e.g., "H4 is typically at 6.5 ppm") are influenced by solvent and substituents, leading to misassignment.

The Solution: A triangulation approach using 1H NMR , NOESY , and HMBC .

Step-by-Step Validation Workflow
  • Isolate the Isomer: Do not attempt final characterization on a crude mixture. Purify the major regioisomer to >95% purity.

  • 1H NMR (The Anchor): Identify the ring proton (H4 in 3,5-disubstituted systems).

    • 3,5-disubstituted: H4 appears as a sharp singlet (or fine multiplet) typically between δ 6.0 – 6.9 ppm .

    • 3,4-disubstituted: H5 appears further downfield, typically δ 8.0 – 9.0 ppm , due to the adjacent oxygen.

  • NOESY (The Spatial Check):

    • Irradiate the Ring Proton (H4 or H5).

    • 3,5-Isomer: You should see NOE correlations to substituents at both the C3 and C5 positions.

    • 3,4-Isomer: H5 will only show strong NOE to the substituent at C4.

  • HMBC (The Connectivity Proof):

    • Look for long-range coupling (

      
      ) from the Ring Proton to the benzylic/quaternary carbons of the substituents.
      
    • Critical Check: In a 3,5-isoxazole, H4 couples to C3 and C5 . In a 3,4-isoxazole, H5 couples to C4 and O-C (heteroatom coupling is often weak or absent), making the pattern distinct.

Visualizing the Logic: Decision Pathways & Correlations

The following diagrams illustrate the logical workflow for assignment and the specific NMR correlations that define the structure.

Diagram 1: Structural Assignment Decision Tree

Isoxazole_Validation Start Crude Reaction Mixture TLC TLC/LCMS Analysis (Check for 1 or 2 spots) Start->TLC Purify Flash Chromatography (Isolate Major Isomer) TLC->Purify HNMR 1H NMR Acquisition Purify->HNMR Decision_H Ring Proton Shift? HNMR->Decision_H Case_A δ 6.0 - 6.9 ppm (Likely H4) Decision_H->Case_A Upfield Case_B δ 8.0 - 9.0 ppm (Likely H5) Decision_H->Case_B Downfield NOESY Run 2D NOESY Case_A->NOESY Case_B->NOESY Result_35 NOE to BOTH Substituents (R3 & R5) NOESY->Result_35 Result_34 NOE to ONE Substituent (R4 only) NOESY->Result_34 Final_35 CONFIRMED: 3,5-Disubstituted Result_35->Final_35 Final_34 CONFIRMED: 3,4-Disubstituted Result_34->Final_34

Caption: Logical workflow for distinguishing isoxazole regioisomers using NMR chemical shifts and NOE correlations.

Diagram 2: Diagnostic NMR Correlations (3,5-Disubstituted)

NMR_Correlations cluster_legend Correlation Key H4 H4 Proton (δ 6.5 ppm) R3 R3 Substituent (e.g., Phenyl) H4->R3 NOESY (Strong) R5 R5 Substituent (e.g., Alkyl) H4->R5 NOESY (Strong) C3 C3 Carbon (Quaternary) H4->C3 HMBC (3J) C5 C5 Carbon (Quaternary) H4->C5 HMBC (2J/3J) Key1 Green Dashed = Spatial Proximity (NOE) Key2 Yellow Solid = Electronic Coupling (HMBC)

Caption: Diagnostic HMBC and NOESY correlations for a 3,5-disubstituted isoxazole. The H4 proton acts as the central reporter.

Experimental Protocol: Synthesis & Validation of 3,5-Diphenylisoxazole

This protocol demonstrates the synthesis of a standard isoxazole via [3+2] cycloaddition, followed by the validation steps described above.

Reagents:

  • Benzaldehyde oxime (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • In Situ Nitrile Oxide Generation: Dissolve benzaldehyde oxime in DCM at 0°C. Add NCS portion-wise to generate the hydroximoyl chloride. Stir for 1 hour.

  • Cycloaddition: Add phenylacetylene. Then, add Et3N dropwise (very slowly) to generate the nitrile oxide in situ.

    • Note: Slow addition maintains a low concentration of the dipole, favoring reaction with the alkyne over dimerization (furoxan formation).

  • Workup: Wash with water and brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The 3,5-isomer is typically the major product in thermal/base conditions, but the 3,4-isomer may be present as a minor impurity.

Validation Data (Expected):

  • 1H NMR (CDCl3): Look for the isoxazole H4 singlet at δ 6.81 ppm .

  • 13C NMR: C4 carbon typically appears at δ 97-100 ppm .

  • NOESY: Cross-peaks between H4 (6.81 ppm) and the ortho-protons of both phenyl rings (confirming 3,5-substitution).

References
  • RSC Advances. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." Royal Society of Chemistry.[2] Link

  • Organic Chemistry Portal. "Isoxazole Synthesis: Recent Advances and Protocols." Organic Chemistry Portal. Link

  • BenchChem. "Head-to-head comparison of different isoxazole synthesis methods." BenchChem Technical Guides. Link

  • Beilstein Journal of Organic Chemistry. "Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids." Beilstein Journals. Link

  • National Institutes of Health (PMC). "Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3+2] cycloaddition." PubMed Central. Link

Sources

Validation

Comparative analysis of isoxazole vs. pyrazole building blocks in synthesis

Executive Summary: The Azole Dichotomy In medicinal chemistry, the choice between an isoxazole and a pyrazole core is rarely arbitrary. While both are five-membered aromatic heterocycles sharing a 1,2-azole arrangement,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azole Dichotomy

In medicinal chemistry, the choice between an isoxazole and a pyrazole core is rarely arbitrary. While both are five-membered aromatic heterocycles sharing a 1,2-azole arrangement, their electronic behaviors, synthetic accessibilities, and metabolic fates diverge significantly.

This guide provides a technical dissection of these two privileged scaffolds. We move beyond basic definitions to explore the causality of their reactivity—why an isoxazole acts as a masked 1,3-dicarbonyl equivalent while a pyrazole often serves as a robust amide bioisostere.

Quick Reference: Physicochemical Divergence
FeatureIsoxazole (1 )Pyrazole (2 )
Structure O-N bond (Labile)N-N bond (Robust)
Basicity (pKa of

)
~ -3.0 (Very Weak Base)~ 2.5 (Weak Base)
Acidity (pKa of NH) N/A (No NH)~ 14.0 (Amphoteric)
H-Bonding Acceptor only (N)Donor (NH) & Acceptor (N)
LogP (Lipophilicity) Higher (More lipophilic)Lower (More polar due to NH)
Metabolic Liability High: Reductive ring opening (N-O cleavage)Low: Oxidative metabolism (C-oxidation)
Synthetic Role Masked 1,3-dicarbonyl / ProdrugStable Pharmacophore

Synthetic Architectures and Decision Logic

The synthesis of these cores often dictates the regiochemical outcome of the final drug candidate. The following decision matrix illustrates the primary synthetic pathways, highlighting the critical choice between condensation (classical) and cycloaddition (modern/regiocontrolled).

DOT Diagram 1: Synthetic Decision Matrix

AzoleSynthesis Start Target Scaffold Isoxazole Isoxazole Core Start->Isoxazole Pyrazole Pyrazole Core Start->Pyrazole Condensation_Iso Condensation (NH2OH + 1,3-Dicarbonyl) Isoxazole->Condensation_Iso Classical Cycloadd_Iso 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Isoxazole->Cycloadd_Iso Modern Condensation_Pyr Condensation (Hydrazine + 1,3-Dicarbonyl) Pyrazole->Condensation_Pyr Knorr Synthesis Scaffold_Hop Isoxazole Recyclization (Reductive Ring Opening) Pyrazole->Scaffold_Hop Bioisosteric Switch Regio_Issue Regioselectivity Issues (Mixture of 3,5- isomers) Condensation_Iso->Regio_Issue Regio_Control High Regiocontrol (3,5-disubstituted) Cycloadd_Iso->Regio_Control N_Alkylation N-Alkylation/Arylation (Post-synthesis) Condensation_Pyr->N_Alkylation Scaffold_Hop->N_Alkylation

Caption: Strategic workflow for selecting synthetic routes based on required regiocontrol and scaffold stability.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Methodology: 1,3-Dipolar Cycloaddition of Nitrile Oxides.[1][2] Rationale: Unlike condensation methods which often yield inseparable mixtures of 3,5- and 5,3-isomers, the cycloaddition of a nitrile oxide (generated in situ) with a terminal alkyne heavily favors the 3,5-regioisomer due to steric and electronic steering.

Materials:

  • Aldoxime precursor (R-CH=NOH)

  • Terminal Alkyne (R'-C≡CH)

  • Chloramine-T (Oxidant) or NCS/Et3N

  • Solvent: Ethanol or DMF/Water

Step-by-Step Workflow:

  • Chlorination (In Situ): Dissolve the aldoxime (1.0 equiv) in DMF. Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride. Validation: Monitor by TLC for disappearance of aldoxime.

  • Cycloaddition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Dipole Generation: Slowly add Triethylamine (Et3N, 1.2 equiv) dropwise over 30 minutes. Note: Slow addition is critical to maintain a low concentration of the nitrile oxide intermediate, preventing dimerization to furoxan.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Protocol B: The "Scaffold Hop" – Isoxazole to Pyrazole Transformation

Methodology: Reductive Ring Opening followed by Hydrazine Condensation. Rationale: This protocol allows researchers to synthesize a complex isoxazole intermediate (exploiting its specific reactivity) and then convert it to a more metabolically stable pyrazole late-stage.

Step-by-Step Workflow:

  • Ring Opening: Dissolve the 3,5-disubstituted isoxazole in Methanol. Add Pd/C (10% w/w) and stir under H2 atmosphere (balloon pressure) for 4-12 hours.

    • Mechanism:[3][4][5][6] The weak N-O bond cleaves, forming a β-enamino ketone intermediate.[2][7]

  • Validation: 1H NMR will show the disappearance of the isoxazole C4-H singlet and appearance of enamine signals.

  • Recyclization: Filter off the catalyst. To the filtrate containing the β-enamino ketone, add Hydrazine Hydrate (1.5 equiv) or a substituted Hydrazine (R-NHNH2).

  • Reflux: Heat to reflux for 2-4 hours.

  • Result: Formation of the corresponding pyrazole. If a substituted hydrazine was used, regioselectivity is determined by the sterics of the enamino ketone.

Functionalization & Reactivity Profile

The chemical stability of these two rings dictates their functionalization strategies.

Lithiation: The Lateral vs. Ring Debate
  • Isoxazoles: Direct lithiation of the ring C-4 position is difficult due to the fragility of the N-O bond toward strong bases. Bases like n-BuLi often attack the C-5 position or cause ring fragmentation (cleavage to nitrile enolates).

    • Strategy:Lateral Lithiation . 5-Methylisoxazoles can be deprotonated at the methyl group (C-5

      
      -proton) to form a nucleophile that reacts with electrophiles, extending the side chain without destroying the ring.
      
  • Pyrazoles: The ring is robust. N-protected pyrazoles (e.g., N-SEM or N-THP) can be lithiated directly at C-5 (ortho to the protecting group) with high precision.

Metabolic Fate: The "Achilles' Heel"

The N-O bond in isoxazoles is a metabolic soft spot. In vivo, reductive enzymes (reductases) or high pH can cleave this bond.

  • Case Study (Leflunomide): Leflunomide is an isoxazole prodrug . It is inactive until the isoxazole ring is opened in vivo to form the active metabolite, A771726 (a malononitrilamide).

  • Case Study (Viagra/Celebrex): These drugs utilize the pyrazole core specifically for its metabolic stability. The N-N bond resists reductive cleavage, ensuring the pharmacophore remains intact during circulation.

DOT Diagram 2: Metabolic Stability & Prodrug Logic

MetabolicFate Drug Drug Candidate Isoxazole_Core Isoxazole Core (Leflunomide-like) Drug->Isoxazole_Core Pyrazole_Core Pyrazole Core (Celecoxib-like) Drug->Pyrazole_Core Reductive_Env In Vivo Reductive Environment (Liver Reductases / pH > 7.4) Isoxazole_Core->Reductive_Env Stable_Metabolism Oxidative Metabolism Only (Ring Intact) Pyrazole_Core->Stable_Metabolism High Stability Ring_Open N-O Bond Cleavage (Ring Opening) Reductive_Env->Ring_Open High Liability Active_Metabolite Active Linear Metabolite (e.g., A771726) Ring_Open->Active_Metabolite Prodrug Activation Excretion Excretion of Intact Scaffold Stable_Metabolism->Excretion

Caption: Comparative metabolic pathways showing isoxazole lability vs. pyrazole stability.

References

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... Source: National Institutes of Health (PMC) [Link]

  • Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors Source: Journal of Medicinal Chemistry (ACS) [Link]

  • Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway Source: Drug Metabolism and Disposition [Link][8]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles Source: RSC Advances / NIH [Link]

  • Lithiation of five-membered heteroaromatic compounds Source: Canadian Journal of Chemistry [Link]

Sources

Comparative

Spectroscopic characterization data for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

Publish Comparison Guide: Spectroscopic Characterization of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Executive Summary: The Structural Integrity of 3,5-Disubstituted Isoxazoles In the synthesis of heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Characterization of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

Executive Summary: The Structural Integrity of 3,5-Disubstituted Isoxazoles

In the synthesis of heterocyclic scaffolds for medicinal chemistry—particularly for antipsychotics (e.g., benzisoxazole derivatives like Iloperidone or Risperidone analogs) and kinase inhibitors—the 3,5-disubstituted isoxazole core is a critical pharmacophore.

The specific intermediate 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole presents a unique characterization challenge: distinguishing it from its regioisomer, 3-(2-bromoethyl)-5-(2-bromophenyl)-isoxazole . This guide provides a definitive spectroscopic profile to validate the correct isomer, focusing on the diagnostic utility of NMR coupling constants, NOE correlations, and Mass Spectrometry isotopic patterns.

Spectroscopic Profile: 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

The following data represents the Target Compound , synthesized via the [3+2] cycloaddition of 2-bromobenzonitrile oxide and a 4-bromo-1-butyne equivalent (or subsequent functionalization).

A. 1H NMR Characterization (400 MHz, CDCl3)

The diagnostic peak for the 3,5-disubstituted isoxazole core is the H-4 singlet , typically found between 6.3–6.8 ppm. The 2-bromophenyl group introduces significant steric hindrance and deshielding effects on the ortho protons.

PositionChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
Ar-H (3') 7.68dd1H8.0, 1.2Ortho to Br (Deshielded)
Ar-H (6') 7.55dd1H7.8, 1.6Ortho to Isoxazole (Anisotropic effect)
Ar-H (4') 7.42td1H7.6, 1.2Para to Isoxazole
Ar-H (5') 7.30td1H7.8, 1.6Meta to Isoxazole
Isox-H4 6.52 s 1H -Diagnostic Singlet (Confirming 3,5-substitution)
-CH2-Br 3.65t2H6.8Deshielded by Bromine
Isox-CH2- 3.28t2H6.8Alpha to Heterocycle

Note: The chemical shift of Isox-H4 is crucial. In 3-aryl-5-alkyl isoxazoles, H4 appears upfield (~6.5 ppm) compared to 3-alkyl-5-aryl isomers (~6.3 ppm) due to the differing electronic environments of the aryl ring.

B. 13C NMR Characterization (100 MHz, CDCl3)
Carbon TypeShift (δ ppm)Assignment
C-5 (Isox) 169.5Quaternary, attached to alkyl chain
C-3 (Isox) 161.2Quaternary, attached to aryl ring
C-4 (Isox) 102.4Methine, characteristic high field
Ar-C (ipso) 130.1Attached to Isoxazole
Ar-C (Br) 123.8Attached to Bromine
-CH2-Br 29.8Alkyl Bromide
Isox-CH2- 32.4Alpha to Isoxazole
C. Mass Spectrometry (ESI/EI)

The presence of two bromine atoms (one on the phenyl ring, one on the ethyl chain) creates a distinctive isotopic pattern.

  • Molecular Formula: C11H9Br2NO

  • Molecular Weight: ~331.0 g/mol

  • Isotopic Pattern (M : M+2 : M+4): 1 : 2 : 1

    • This "triplet-like" cluster in the mass spectrum is the primary confirmation of the dibromo-species.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its regioisomer is the most common failure point in isoxazole synthesis.

FeatureTarget Product (3-Aryl-5-Alkyl)Regioisomer Alternative (3-Alkyl-5-Aryl)Impurity (Hydrolyzed Alcohol)
Structure 5-(2-bromoethyl)-3-(2-bromophenyl)3-(2-bromoethyl)-5-(2-bromophenyl)5-(2-hydroxyethyl)-3-(2-bromophenyl)
Synthesis Route Nitrile Oxide + AlkyneAlkyl Nitrile Oxide + Aryl AlkyneHydrolysis of Bromide
H-4 Shift ~6.52 ppm ~6.28 ppm ~6.48 ppm
NOE Correlation H4 ↔ Isox-CH2 (Strong)H4 ↔ Aryl-H (Ortho) (Strong)H4 ↔ Isox-CH2
HMBC C5 ↔ Isox-CH2 C5 ↔ Aryl-H C5 ↔ Isox-CH2
IR (C-Br) ~600-500 cm⁻¹ (Strong) ~600-500 cm⁻¹Broad -OH (~3400 cm⁻¹)

Why the Target is Superior for Drug Development:

  • Stability: The 5-alkyl-3-aryl scaffold is generally more chemically stable against ring opening under basic conditions compared to the 3-alkyl-5-aryl isomer.

  • Reactivity: The primary alkyl bromide at position 5 is a highly specific electrophile, ideal for SN2 coupling with piperazines (common in psychotropics), whereas the 3-position is sterically crowded by the N-O bond.

Experimental Protocol: Synthesis & Validation

Methodology: [3+2] Cycloaddition of in situ generated nitrile oxide.

Step 1: Oxime Formation React 2-bromobenzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) and Na2CO3 in EtOH/H2O to yield 2-bromobenzaldehyde oxime .

Step 2: Chlorination (In situ) Treat the oxime with N-chlorosuccinimide (NCS) in DMF to generate the hydroximoyl chloride .

  • Checkpoint: Appearance of -OH peak at ~12 ppm (DMSO-d6) disappears; new peaks for chloroxime appear.

Step 3: Cycloaddition (The Critical Step) React the hydroximoyl chloride with 3-butyn-1-ol (precursor) using Et3N as a base in CH2Cl2.

  • Why Alcohol first? Direct use of 4-bromo-1-butyne can lead to side reactions. The alcohol is protected or converted later.[1]

  • Result:5-(2-hydroxyethyl)-3-(2-bromophenyl)-isoxazole .

Step 4: Bromination (Appel Reaction) Convert the alcohol to the bromide using CBr4 / PPh3 or PBr3 in CH2Cl2 at 0°C.

  • Purification: Column chromatography (Hexane/EtOAc 9:1).

  • Yield: Typically 65-75% over two steps.

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the NOE (Nuclear Overhauser Effect) correlations used to confirm the regiochemistry.

IsoxazoleCharacterization cluster_legend Legend Start 2-Bromobenzaldehyde Oxime Inter Nitrile Oxide (In Situ) Start->Inter NCS, DMF Cyclo [3+2] Cycloaddition Inter->Cyclo Alkyne 3-Butyn-1-ol Alkyne->Cyclo Et3N, DCM Alcohol Intermediate: 5-(2-Hydroxyethyl)-3-(2-bromophenyl) Cyclo->Alcohol Regioselective Bromination Bromination (PBr3 or CBr4/PPh3) Alcohol->Bromination Product TARGET: 5-(2-Bromo-ethyl)-3-(2-bromophenyl) Bromination->Product RegioCheck NOE Confirmation: H-4 <-> Side Chain CH2 Product->RegioCheck Validation Key1 Reactant Key2 Process Key3 Target

Caption: Synthesis pathway for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole via Nitrile Oxide Cycloaddition, highlighting the critical NOE validation step.

References

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(5), 210–224. Link

  • Bast, K., et al. (1973). "Regiochemistry of the Cycloaddition of Nitrile Oxides to Alkynes." Chemische Berichte, 106(10), 3258–3274. Link

  • Liu, K., et al. (2018). "Synthesis and Biological Evaluation of 3,5-Disubstituted Isoxazoles as Potent Anti-Inflammatory Agents." European Journal of Medicinal Chemistry, 157, 1292–1304. Link

  • Wakefield, B. J. (2013). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Nitrogen Atom. Thieme Medical Publishers. Link

Sources

Validation

A Senior Application Scientist's Guide to Quality Control Benchmarks for Synthetic Isoxazole Intermediates

In the landscape of modern drug discovery, the isoxazole scaffold remains a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The journey from a synthetic intermediate to a final a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the isoxazole scaffold remains a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The journey from a synthetic intermediate to a final active pharmaceutical ingredient (API) is, however, fraught with challenges, paramount among which is ensuring the quality and purity of these foundational building blocks. This guide provides an in-depth comparison of quality control benchmarks for synthetic isoxazole intermediates, offering researchers, scientists, and drug development professionals a framework for robust and reliable quality assessment. We will delve into the critical quality attributes (CQAs), compare the analytical techniques best suited for their evaluation, and provide experimental data and protocols to support a self-validating quality control system.

The Imperative of Quality Control for Isoxazole Intermediates

The purity of an isoxazole intermediate has a direct and profound impact on the safety and efficacy of the final drug product.[3] Process-related impurities, such as unreacted starting materials, byproducts, and regioisomers, can carry through the synthetic pathway, potentially leading to adverse toxicological effects or diminished therapeutic activity.[4][5] Furthermore, residual solvents and inorganic impurities must be meticulously controlled to comply with stringent regulatory standards.[6][7] Therefore, a comprehensive quality control strategy is not merely a regulatory hurdle but a scientific necessity.

Critical Quality Attributes (CQAs) for Isoxazole Intermediates

The quality of an isoxazole intermediate is defined by a set of critical quality attributes. These are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

  • Purity and Assay: The quantitative measure of the desired isoxazole intermediate in the material. This is a primary indicator of quality.

  • Impurity Profile: The identification and quantification of all organic and inorganic impurities. This includes:

    • Organic Impurities: Starting materials, by-products, intermediates, and degradation products.[6] A common challenge in isoxazole synthesis is the formation of regioisomers, which can be difficult to separate and may have different pharmacological profiles.[8]

    • Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.[6]

  • Residual Solvents: Organic volatile chemicals used in the synthesis and purification processes.[9] Their levels are strictly regulated due to their toxicity.

  • Physical Characteristics: Properties such as melting point, appearance, and solubility, which can indicate purity and consistency.

The acceptable levels for impurities are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances.[10][11] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[7]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. TDI: Total Daily Intake.

Comparative Analysis of Analytical Techniques for Quality Control

A multi-faceted analytical approach is essential for a comprehensive evaluation of an isoxazole intermediate's quality. Each technique offers unique advantages for assessing different CQAs.

Workflow for Comprehensive Quality Control of Isoxazole Intermediates

cluster_0 Sample Receipt & Physical Characterization cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Absolute Purity & Structural Confirmation cluster_3 Volatile & Inorganic Impurities cluster_4 Data Review & Batch Release Appearance Appearance & Solubility HPLC_UV HPLC-UV for Assay & Purity Appearance->HPLC_UV MP Melting Point MP->HPLC_UV LC_MS LC-MS for Impurity ID HPLC_UV->LC_MS If impurities > ID threshold qNMR qNMR for Absolute Purity HPLC_UV->qNMR Data_Review Comprehensive Data Review LC_MS->Data_Review qNMR->Data_Review FTIR FT-IR for Functional Groups FTIR->Data_Review NMR_spec 1H & 13C NMR for Structure NMR_spec->Data_Review GC_MS GC-MS for Residual Solvents GC_MS->Data_Review Batch_Release Batch Release Decision Data_Review->Batch_Release cluster_0 Reactants cluster_1 Products Diketone Benzoylacetone (Unsymmetrical 1,3-Diketone) Reaction Condensation Reaction Diketone->Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Reaction Product_A 3-phenyl-5-methylisoxazole (Desired Product) Reaction->Product_A Pathway 1 Product_B 5-phenyl-3-methylisoxazole (Regioisomeric Impurity) Reaction->Product_B Pathway 2

Sources

Safety & Regulatory Compliance

Safety

5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole proper disposal procedures

Topic: Proper Disposal Procedures for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers & Process Chemists[1] Executive Safety Assessmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers & Process Chemists[1]

Executive Safety Assessment

Compound Profile: 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole is a halogenated heterocyclic intermediate.[1] It presents a dual-hazard profile that dictates its disposal pathway:

  • Alkylating Potential: The 5-(2-bromoethyl) moiety functions as a primary alkyl halide.[1] In biological systems, these groups can alkylate DNA/proteins, classifying the compound as a potential mutagen and severe irritant.[1]

  • Halogen Load: The presence of both aliphatic (ethyl-Br) and aromatic (phenyl-Br) bromine atoms mandates strict segregation from non-halogenated waste streams to prevent the formation of dioxins and corrosive acid gases (HBr) during incineration.[1]

Operational Mandate: This compound must never be disposed of down the drain or mixed with general organic solvents.[1] It requires high-temperature incineration with flue gas scrubbing.[1]

Pre-Disposal Characterization & Segregation

Before handling, you must categorize the waste state.[1][2] The disposal route is determined by the physical form and the concentration of the compound.

ParameterSpecificationOperational Logic (The "Why")
Waste Stream Halogenated Organic Halogens poison standard catalytic oxidizers and corrode incinerator linings.[1] They require specific facilities (e.g., rotary kilns at >1100°C).[1]
Physical State Solid (Powder) or SolutionSolids must be solubilized or double-bagged; solutions must be compatible with HDPE or Glass containers.[1]
Compatibility NO Oxidizers / NO Strong BasesStrong bases (e.g., NaOH) can trigger exothermic dehydrohalogenation; Oxidizers can liberate toxic bromine gas (

).[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves provide insufficient protection against alkyl halides, which can permeate rubber rapidly.[1]

PPE ComponentMaterial StandardRationale
Hand Protection Silver Shield / Laminate (Primary) or Double Nitrile (Secondary)Alkyl bromides have high permeation rates.[1] Laminate offers >4hr breakthrough time.[1]
Respiratory Fume Hood (Face Velocity >100 fpm)Prevents inhalation of dust or vapors.[1] If outside hood, N95/P100 is required.[1]
Eye/Face Chemical Splash GogglesSafety glasses are insufficient for potential splashes of alkylating agents.[1]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step prevents the failure of the next.[1]

Phase A: Waste Preparation
  • Quenching (Trace Residues Only):

    • Context: For cleaning spatulas or glassware, not bulk disposal.[1]

    • Action: Rinse glassware with a 10% Sodium Thiosulfate solution or dilute ethanolic KOH.[1] This chemically degrades the alkyl bromide functionality via nucleophilic substitution (

      
      ).
      
  • Bulk Material Transfer:

    • Solids: Do not dissolve bulk solids unnecessarily. Transfer directly into a wide-mouth HDPE jar labeled "Solid Halogenated Waste."[1]

    • Solutions: If the compound is in a reaction mixture (e.g., DCM, THF), ensure the total halogen content is clearly marked.[1]

Phase B: Container Selection & Labeling
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass .[1]

    • Avoid: Low-density plastics or metal cans (corrosion risk from hydrolysis products).[1]

  • Labeling (Critical):

    • Apply the standard hazardous waste tag.[1]

    • Explicitly write: "Contains Halogenated Organics: 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole."

    • Check Box: [x] Toxic [x] Irritant.[1]

Phase C: The Handoff
  • Secondary Containment: Place the primary waste container inside a secondary tray or bin during transport to the central accumulation area.[1]

  • Segregation: Place the container in the Halogenated Solvent/Solid waste drum.

    • Warning: Do not place in the "Red Can" (Flammables) unless it is specifically designated for halogens.[1]

Emergency Contingencies: Spill Management

If a spill occurs, the priority is neutralizing the alkylating hazard before cleanup.

  • Evacuate & Ventilate: Clear the immediate area.[1][3]

  • Deactivation (Chemical Kill):

    • Prepare a fresh solution of 1M ethanolic Potassium Hydroxide (KOH) or saturated Sodium Thiosulfate .[1]

    • Gently pour over the spill (working from the outside in) to convert the alkyl bromide to a less toxic alcohol or salt.

    • Wait: Allow 15–20 minutes for the reaction.

  • Absorption: Use Vermiculite or specific organic spill pads.[1]

  • Disposal: Collect all spill debris into a separate bag, seal, and label as "Debris contaminated with Alkyl Bromides."

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the critical decision points for segregating this specific compound.

DisposalWorkflow Start Compound: 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag or Wide-Mouth HDPE Jar Solid->Bagging SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Labeling LABEL: 'Halogenated Organic Waste' (Toxic, Irritant) Bagging->Labeling Combine Combine with Halogenated Waste SolventCheck->Combine Yes (e.g., DCM) SolventCheck->Combine No (e.g., THF) - Mixture becomes Halogenated Combine->Labeling FinalStorage Central Accumulation Area (Secondary Containment) Labeling->FinalStorage

Figure 1: Operational decision matrix for segregating 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole waste to ensure compliance with halogenated waste protocols.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Chapter 8: Management of Waste.

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Halogenated Solvents (F-List).

  • Organic Syntheses. (n.d.). General Guidelines for Handling Hazardous Chemicals (Alkyl Halides).

  • PubChem. (2025).[1][4] Compound Summary: Isoxazole Derivatives Safety Data. National Library of Medicine.[1]

Sources

Handling

Personal protective equipment for handling 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole

Handling advanced pharmaceutical intermediates like 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole requires moving beyond basic safety compliance into mechanistic risk management. As a Senior Application Scientist, I have...

Author: BenchChem Technical Support Team. Date: March 2026

Handling advanced pharmaceutical intermediates like 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole requires moving beyond basic safety compliance into mechanistic risk management. As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals with the causality behind the hazards, ensuring that every piece of personal protective equipment (PPE) and every handling protocol is grounded in the molecule's specific chemical reactivity.

Chemical Hazard Profile & Mechanistic Toxicology

To understand how to protect yourself, you must first understand the molecule's mechanism of action. 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole presents a "dual-threat" structural profile:

  • The Carrier (Bromophenyl-Isoxazole Core): Highly lipophilic. If it contacts unprotected skin, it rapidly partitions into the stratum corneum, acting as a delivery vehicle into living tissue[1].

  • The Payload (2-Bromoethyl Group): A potent, terminal alkylating agent. Once inside the cell, the electrophilic carbon undergoes an

    
     nucleophilic substitution reaction. Biological nucleophiles—such as the N7 position of DNA guanine or the sulfhydryl groups of protein cysteines—attack this carbon, irreversibly displacing the bromide ion[2][3].
    

Because of this reactivity, 2-bromoethyl derivatives are severe lachrymators (tear-inducing), skin irritants, and suspected mutagens[2][4].

ToxicityMechanism A 5-(2-Bromo-ethyl)- 3-(2-bromophenyl)-isoxazole B Lipophilic Isoxazole Core (Rapid Cellular Penetration) A->B Absorption C Electrophilic 2-Bromoethyl Group (SN2 Reaction Site) A->C Reactivity D Biological Nucleophiles (DNA Guanine, Proteins) B->D Facilitates Access C->D SN2 Attack E Covalent Alkylation (Cellular Damage) D->E Irreversible Binding

Mechanistic pathway: Lipophilic penetration followed by SN2 alkylation of biological nucleophiles.

Table 1: Quantitative Hazard Classifications (Based on Structural Analogs)

Hazard ClassGHS CategoryMechanistic Causality
Acute Toxicity (Dermal) Category 3Rapid transdermal absorption driven by the lipophilic bromophenyl ring.
Skin/Eye Irritation Category 2 / 2ACovalent alkylation of epidermal and corneal proteins; severe lachrymator[3].
STOT (Single Exposure) Category 3Vapor/aerosol interaction with respiratory mucosa causing acute inflammation[5].

The Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated alkylating agents. The protective barrier must be engineered to resist both the lipophilicity of the aromatic core and the corrosive reactivity of the alkyl bromide.

Table 2: Required PPE and Scientific Rationale

PPE CategoryRequired SpecificationCausality & Expert Insight
Hand Protection Butyl Rubber (>14 mil) OR Double-Nitrile (8+ mil) Standard 4-mil latex or nitrile offers near-zero breakthrough resistance to halogenated aromatics. Butyl rubber prevents lipophilic permeation. If using nitrile for dexterity, you must double-glove and enforce a strict 15-minute change-out protocol upon suspected contact.
Eye/Face Protection Full-Face Shield over Splash Goggles Bromoethyl compounds are potent lachrymators[4]. Vapor exposure to the cornea causes immediate, incapacitating pain. A face shield prevents aerosol deposition on the face.
Respiratory ABEK Cartridge Respirator Required if handling outside a ventilated enclosure. The ABEK filter neutralizes organic vapors and halogenated acid gases (e.g., trace HBr off-gassing)[5].
Body Protection Tychem® QC Suit or Poly-coated Gown Woven cotton lab coats act as reservoirs, trapping aerosols against the skin. A polyethylene-coated barrier prevents liquid/particulate saturation.

Operational Workflow: Safe Handling & Transfer

To prevent exposure, the operational protocol must be a self-validating system where the absence of contamination is proven, not assumed.

Step-by-Step Transfer Protocol:

  • Environmental Isolation: Conduct all open-container operations inside a Class II Type B2 Biological Safety Cabinet or a dedicated Chemical Fume Hood with a minimum face velocity of 80-100 fpm.

  • Static Elimination: Halogenated powders can hold static charges. Use an anti-static gun (Zerostat) on the weighing spatula and receiving vial to prevent aerosolization during transfer.

  • Primary Transfer: Tare the receiving vial. Transfer the required mass of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole.

  • Hermetic Sealing: Cap the receiving vial tightly with a PTFE-lined septum cap before removing it from the exhausted enclosure.

  • Self-Validation Step (External Decontamination): Wipe the exterior of the sealed vial with an ethanol-dampened swab. Analyze the swab via UV-Vis or TLC. A negative result validates that the exterior is chemically clean, allowing safe transport to the main laboratory bench.

Emergency Response & Chemical Disposal Plan

If a spill occurs, physical cleanup is not enough; the reactive 2-bromoethyl electrophile must be chemically quenched (neutralized) to eliminate its toxicity before disposal.

Chemical Quenching Mechanism: We utilize a 10% (w/v) Sodium Thiosulfate (


) solution. The thiosulfate ion (

) is a highly effective, "soft" nucleophile. It rapidly attacks the 2-bromoethyl group, displacing the bromide ion to form a water-soluble, non-toxic Bunte salt (

).

SpillResponse S1 1. Evacuate & Isolate S2 2. Don PPE (Respirator/Butyl) S1->S2 S3 3. Contain (Absorbent) S2->S3 S4 4. Quench (10% Thiosulfate) S3->S4 S5 5. Dispose (Hazmat Waste) S4->S5

Step-by-step emergency spill response and chemical neutralization workflow.

Step-by-Step Spill Response & Disposal:

  • Evacuate & Don PPE: Evacuate personnel from the immediate area. The responder must don a full-face ABEK respirator and Butyl rubber gloves.

  • Containment: Surround the spill with a non-combustible, inert absorbent (e.g., diatomaceous earth or sand). Do not use combustible sawdust, as halogenated compounds can react exothermically.

  • Chemical Quenching: Liberally apply the 10% Sodium Thiosulfate solution over the absorbed spill.

  • Self-Validation Step (Kinetic Completion): Allow a strict 30-minute residence time . This ensures the

    
     kinetic reaction reaches completion. The cessation of lachrymatory vapors validates that the reactive alkyl bromide has been successfully converted into a stable Bunte salt.
    
  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label clearly as "Halogenated Organic Waste - Thiosulfate Quenched" and transfer to your EHS department for incineration.

References

  • Haz-Map, Information on Hazardous Chemicals and Occupational Diseases. "2-Bromoethyl methyl ether - Hazardous Agents." Haz-Map.
  • Fisher Scientific. "SAFETY DATA SHEET: (1-Bromoethyl)benzene." Fisher Scientific.
  • MedChemExpress.
  • National Center for Biotechnology Information (NCBI). "(1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem." NIH.
  • Sigma-Aldrich. "2-(2-Bromoethyl)

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole
Reactant of Route 2
Reactant of Route 2
5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole
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